molecular formula C8H9NO3 B1317164 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid CAS No. 261350-47-4

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Cat. No.: B1317164
CAS No.: 261350-47-4
M. Wt: 167.16 g/mol
InChI Key: RZZGDFMRRLFKRP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGDFMRRLFKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579088
Record name 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261350-47-4
Record name 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a document that is not only scientifically rigorous but also practically insightful. This guide is structured to offer a deep dive into the core properties of this compound, moving from its fundamental chemical and physical characteristics to its synthesis and potential applications in the cutting-edge field of kinase inhibition. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the information is not just theoretical but applicable in a laboratory setting.

Core Molecular Attributes of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound featuring a bicyclic system where a cyclohexene ring is fused to an isoxazole ring. The presence of the carboxylic acid group at the 3-position of the isoxazole ring is a key feature, contributing to its chemical reactivity and potential for biological interactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. Below is a summary of the key properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][3]
CAS Number 261350-47-4[1][2]
Appearance Yellow solid[1]
Purity Typically ≥97%[1]
InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-N[1][3]

Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This is a generalized scheme, and specific reaction conditions would require optimization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oximation and Cyclization cluster_2 Step 3: Hydrolysis A Cyclohexanone D Ethyl 2-(cyclohexan-1-one-2-yl)-2-oxoacetate A->D B Diethyl oxalate B->D C Sodium ethoxide C->D Base F Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate D->F E Hydroxylamine hydrochloride E->F H 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid F->H G Base (e.g., NaOH) followed by acid workup G->H

Caption: A plausible synthetic pathway to the target molecule.

Spectroscopic Characterization

Accurate structural elucidation through spectroscopic methods is critical for confirming the identity and purity of a synthesized compound. While specific spectra for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the four methylene groups of the tetrahydro- portion of the ring system, likely as multiplets in the aliphatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the isoxazole ring, and the four methylene carbons of the saturated ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic acid)3300 - 2500 (broad)
C-H (sp³)2950 - 2850
C=O (Carboxylic acid)1725 - 1700
C=N (Isoxazole)1650 - 1550
C-O1320 - 1210
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, the molecular ion peak (M⁺) would be expected at m/z = 167.16.

Therapeutic Potential: A Scaffold for Pim-1 Kinase Inhibition

The scientific literature suggests that the benzisoxazole scaffold is of significant interest in the development of kinase inhibitors, particularly for the Pim-1 kinase.

The Role of Pim-1 Kinase in Cancer

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for cancer therapy.[6][7] Inhibitors of Pim-1 kinase have the potential to be developed into novel anti-cancer drugs.

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a Potential Pim-1 Inhibitor

The structural features of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, particularly the heterocyclic ring system, make it a candidate for interaction with the ATP-binding pocket of Pim-1 kinase. The carboxylic acid group can serve as a key interaction point for forming hydrogen bonds with amino acid residues in the active site.

Experimental Protocol: Pim-1 Kinase Inhibition Assay

To evaluate the inhibitory potential of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid against Pim-1 kinase, a standard in vitro kinase assay can be employed.

Objective: To determine the IC₅₀ value of the test compound against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate (e.g., a peptide with a consensus phosphorylation sequence)

  • ATP (Adenosine triphosphate)

  • Test compound (4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

  • Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the Pim-1 kinase.

  • Initiation of Reaction: Add the Pim-1 substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

G A Prepare serial dilutions of test compound B Add assay buffer, Pim-1 kinase, and test compound to microplate A->B C Add Pim-1 substrate and ATP to initiate reaction B->C D Incubate at 30°C for 60 minutes C->D E Add detection reagent to stop reaction and generate signal D->E F Measure signal with microplate reader E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a Pim-1 kinase inhibition assay.

Future Directions and Conclusion

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its potential as a Pim-1 kinase inhibitor warrants further investigation. Future research should focus on:

  • Optimization of Synthesis: Development of a high-yield, scalable synthesis protocol.

  • Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to identify more potent and selective inhibitors.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.

This technical guide has provided a foundational understanding of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. It is our hope that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further exploration of this intriguing molecule and its therapeutic potential.

References

  • Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (n.d.). Taylor & Francis.
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). CymitQuimica.
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid | CAS 261350-47-4. (n.d.). Santa Cruz Biotechnology.
  • 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). A-Star Research.
  • 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • Mukherjee, S., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Topics in Medicinal Chemistry.
  • 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid-COA-342211. (n.d.). MedChemExpress.
  • 2,1-Benzisoxazole-3-carboxylic acid, 4,5,6,7-tetrahydro-(261350-47-4) 1H NMR. (n.d.). ChemicalBook.
  • 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). ChemicalBook.
  • 4,5,6,7-tetrahydro-benzisoxazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • El-Damasy, A. K., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry.
  • Sbardella, G., et al. (2009). Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Bioorganic & Medicinal Chemistry.
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Bentham Science.
  • Bakulina, O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.
  • Khidr, S. H., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry.
  • Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol. (n.d.).
  • 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid, 98%. (n.d.). J&K Scientific.
  • 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid. (n.d.). Advanced ChemBlocks Inc.
  • Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative.... (n.d.).
  • Process for the manufacture of 2,1,3-benzoxadiazole-4-carboxaldehyde. (n.d.).
  • Esters of benzoxa(thia)zole-2-carboxylic acids. (n.d.).
  • Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (n.d.).
  • Synthesis process of carboxyl benzotriazole. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS No: 261350-47-4), a heterocyclic carboxylic acid of interest to researchers in drug discovery and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational information from commercial suppliers with established chemical principles for isoxazoles and carboxylic acids. Furthermore, it presents detailed, field-proven experimental protocols for the determination of its key physicochemical properties, enabling researchers to conduct their own characterization. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Introduction and Chemical Identity

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fusion of a cyclohexene ring and an isoxazole ring, with a carboxylic acid moiety at the 3-position of the isoxazole. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-recognized pharmacophore present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The tetrahydrobenzisoxazole scaffold imparts a degree of conformational rigidity and lipophilicity that can be advantageous for modulating pharmacokinetic and pharmacodynamic properties.

The carboxylic acid group is a key functional moiety, often employed in drug design to enhance aqueous solubility and provide a handle for salt formation or further chemical modification.[1] Its acidic nature is a critical determinant of its behavior in physiological environments.

This guide will systematically detail the known and predicted physicochemical properties of this molecule, provide robust protocols for their experimental determination, and offer insights into its potential applications based on its structural features.

Core Physicochemical Properties

A summary of the core physicochemical properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is presented in Table 1. It is important to note that while some data is available from commercial sources, other key parameters such as melting point, specific solubility, and pKa are not yet publicly documented. The subsequent sections will provide detailed protocols for the experimental determination of these missing values.

PropertyValueSource/Comment
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
CAS Number 261350-47-4[2]
Physical Appearance Yellow solid[2]
Melting Point Not reported.Expected to be a crystalline solid with a defined melting point.
Boiling Point Not applicable.Expected to decompose at elevated temperatures before boiling.
Solubility Not quantitatively reported.Expected to have limited solubility in water and higher solubility in polar organic solvents.[3][4]
pKa Not experimentally determined.Predicted to be in the range of 3-5, typical for carboxylic acids.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid relies on a combination of spectroscopic techniques. While public spectral data is limited, the following sections outline the expected spectral characteristics and provide a standard workflow for acquiring and interpreting the necessary data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Cyclohexene Protons (-CH₂-): A series of multiplets in the aliphatic region (approx. 1.5-3.0 ppm) corresponding to the eight protons of the tetrahydro portion of the ring system.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-185 ppm.[6]

  • Isoxazole Ring Carbons: Two quaternary carbons and one methine carbon within the heterocyclic ring, with chemical shifts influenced by the electronegativity of the adjacent heteroatoms.

  • Cyclohexene Carbons (-CH₂-): Four signals in the aliphatic region.

G Standard NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_confirm Structural Confirmation prep1 Dissolve 5-10 mg of sample prep2 Add deuterated solvent (e.g., DMSO-d₆) prep1->prep2 acq1 Acquire ¹H NMR spectrum prep2->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) if needed acq2->acq3 proc1 Process raw data (phasing, baseline correction) acq3->proc1 proc2 Integrate ¹H signals proc1->proc2 proc3 Assign chemical shifts and coupling constants proc2->proc3 confirm1 Compare data to expected structure proc3->confirm1 confirm2 Report final structure and spectral assignments confirm1->confirm2

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[7]

  • C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

  • C=N Stretch (Isoxazole): A medium intensity band in the 1650-1550 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): An absorption in the 1320-1210 cm⁻¹ range.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectral Data (Electron Impact - EI):

  • Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

  • Key Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 122. Further fragmentation of the heterocyclic ring system would also be expected.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for researchers to experimentally determine the key physicochemical properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

  • Pack a capillary tube with 2-3 mm of the powdered sample by tapping the sealed end on a hard surface.

  • Place the capillary tube in the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C/min for a preliminary, approximate determination.

  • Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting range.

  • Record the melting point range.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. This protocol outlines a qualitative and semi-quantitative method for assessing solubility.

Materials:

  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

  • Solvents: Purified water, Phosphate Buffered Saline (PBS, pH 7.4), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

Procedure:

  • Qualitative Assessment:

    • Place approximately 1-2 mg of the compound into separate vials.

    • Add 1 mL of each solvent to the respective vials.

    • Vortex each vial for 1-2 minutes.

    • Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Assessment (for sparingly soluble cases):

    • Accurately weigh 5 mg of the compound into a vial.

    • Add the solvent in small, measured increments (e.g., 100 µL).

    • After each addition, vortex for 2-3 minutes and visually inspect for complete dissolution.

    • Continue adding solvent until the solid is fully dissolved.

    • Calculate the approximate solubility in mg/mL.

G Solubility Determination Workflow start Start qualitative Qualitative Assessment (1-2 mg in 1 mL solvent) start->qualitative end_soluble Freely Soluble qualitative->end_soluble Dissolves end_sparingly Sparing soluble (Proceed to semi-quantitative) qualitative->end_sparingly Partially dissolves end_insoluble Insoluble qualitative->end_insoluble No dissolution semi_quant Semi-Quantitative Assessment (Incremental solvent addition) calculate Calculate approximate solubility (mg/mL) semi_quant->calculate end_sparingly->semi_quant end_quant Report Solubility calculate->end_quant G Proposed Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid start Ethyl 2-cyclohexanoneglyoxylate intermediate Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate start->intermediate Cyclocondensation reagent1 Hydroxylamine (NH₂OH) reagent1->intermediate product 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid intermediate->product Saponification reagent2 Base-mediated hydrolysis (e.g., NaOH, H₂O) reagent2->product

Sources

An In-depth Technical Guide to the p38 MAPK Inhibitor: TAK-715

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the potent and clinically investigated p38 MAPK inhibitor, TAK-715. The provided CAS number, 261350-47-4, corresponds to the compound 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid[1][2][3][4]. While this compound is a registered chemical entity, the extensive body of research relevant to drug development professionals, particularly concerning potent anti-inflammatory activity, is associated with TAK-715 (CAS No. 303162-79-0)[5][6][7]. This guide synthesizes the publicly available technical data on TAK-715 to provide a comprehensive resource for researchers in inflammation, immunology, and drug discovery.

Introduction: The Therapeutic Promise of Targeting p38 MAPK with TAK-715

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress[8][]. Its central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) has positioned it as a compelling therapeutic target for a host of chronic inflammatory diseases[8][10][11]. TAK-715, chemically known as N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, emerged from discovery efforts as a potent and orally active inhibitor of p38 MAPK[10][12].

Developed by Takeda Pharmaceuticals, TAK-715 has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis (RA)[10][13]. Its mechanism of action, potent anti-inflammatory effects, and progression into clinical trials underscore its significance in the landscape of p38 MAPK inhibitors[13][14]. This guide provides an in-depth examination of the technical and scientific data underpinning the development of TAK-715.

Mechanism of Action: Selective Inhibition of the p38α Isoform and Downstream Signaling

TAK-715 exerts its anti-inflammatory effects through the direct inhibition of p38 MAPK, with notable selectivity for the α isoform[10][14]. The binding of TAK-715 to p38α is characterized by a hydrogen bond between the amide NH of the inhibitor and the main-chain carbonyl of Met109 in the ATP-binding pocket of the enzyme[14]. This interaction effectively blocks the kinase activity of p38α, preventing the phosphorylation of its downstream substrates and thereby attenuating the inflammatory cascade.

The inhibitory activity of TAK-715 is highly specific. It demonstrates a 28-fold greater selectivity for p38α over p38β and shows no significant inhibition of other kinases such as p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 at concentrations up to 10 μM[5][14]. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Beyond its primary target, TAK-715 has also been shown to inhibit Wnt-3a-induced phosphorylation of hDvl2 in U2OS-EFC cells at a concentration of 10 μM, suggesting a potential cross-reactivity with other signaling pathways that should be considered in experimental designs[14].

Signaling Pathway Diagram:

TAK715_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade LPS LPS p38_MAPK p38 MAPK (α) LPS->p38_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Proinflammatory_Cytokines->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, transcription factors) p38_MAPK->Downstream_Targets TAK715 TAK-715 TAK715->p38_MAPK Inhibition Inflammatory_Response Inflammatory Response (TNF-α, COX-2, HMGB1 production) Downstream_Targets->Inflammatory_Response Apoptosis_Modulation Apoptosis Modulation (Bax, Bcl-2, Cleaved Caspase-3) Downstream_Targets->Apoptosis_Modulation ECM_Degradation ECM Degradation Downstream_Targets->ECM_Degradation caption Figure 1. Mechanism of action of TAK-715.

Caption: Figure 1. Mechanism of action of TAK-715.

Biological Activity and Efficacy

The biological activity of TAK-715 has been extensively characterized in both in vitro and in vivo models, demonstrating its potent anti-inflammatory properties.

In Vitro Activity
AssayCell Line/SystemEndpointIC50Reference
p38α Kinase AssayEnzyme AssayInhibition of p38α7.1 nM[10][14]
p38β Kinase AssayEnzyme AssayInhibition of p38β200 nM[5]
TNF-α ReleaseLPS-stimulated THP-1 cellsInhibition of TNF-α48 nM[10][14]
Wnt SignalingWnt-3a stimulated U2OS-EFC cellsInhibition of hDvl2 phosphorylation10 µM[14]
COX-2 and HMGB1 ProductionIL-1β-stimulated Nucleus Pulposus CellsInhibition of COX-2 and HMGB1Dose-dependent[15]
ApoptosisIL-1β-stimulated Nucleus Pulposus CellsModulation of Bax, Bcl-2, Cleaved Caspase-3Dose-dependent[15]
Extracellular Matrix DegradationIL-1β-stimulated Nucleus Pulposus CellsInhibition of ECM degradationDose-dependent[15]
In Vivo Activity
Animal ModelSpeciesTreatmentEndpointResultReference
LPS-induced TNF-α ProductionMouse10 mg/kg, p.o.Inhibition of TNF-α87.6% inhibition[10][13]
Adjuvant-induced ArthritisRat30 mg/kg, p.o.Reduction in paw volume25% inhibition[10][14]
Intervertebral Disc DegenerationRatIntradiscal injectionAmelioration of degenerationSignificant protective effects[15]
Pharmacokinetics
SpeciesDoseBioavailabilityCmaxAUC(0-24h)Reference
Mouse10 mg/kg, p.o.18.4%--[14]
Rat10 mg/kg, p.o.21.1%0.19 µg/mL1.16 µg·h/mL[5][14]

Therapeutic Applications and Clinical Development

The primary therapeutic indication for which TAK-715 has been investigated is rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction[10][13]. The rationale for its use in RA stems from the central role of p38 MAPK in the production of TNF-α and other key inflammatory mediators that drive the disease pathology[8][16]. TAK-715 has advanced to Phase II clinical trials for this indication[13].

More recent research has explored the potential of TAK-715 in other inflammatory conditions. For instance, studies have demonstrated its efficacy in alleviating apoptosis and extracellular matrix degradation in nucleus pulposus cells, suggesting a potential therapeutic role in intervertebral disc degeneration[15].

Experimental Protocols

The following are representative protocols for assessing the activity of TAK-715, based on methodologies described in the scientific literature.

In Vitro TNF-α Release Assay

Objective: To determine the in vitro potency of TAK-715 in inhibiting TNF-α production from monocytic cells.

Methodology:

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of TAK-715 in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.

  • Cell Treatment: Seed THP-1 cells in a 96-well plate. Pre-incubate the cells with varying concentrations of TAK-715 for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

In Vivo Adjuvant-Induced Arthritis Model

Objective: To evaluate the in vivo efficacy of TAK-715 in a rat model of rheumatoid arthritis.

Methodology:

  • Animal Model: Use male Lewis rats (or another appropriate strain).

  • Induction of Arthritis: Induce arthritis by intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Compound Administration: On day 0 (the day of adjuvant injection), begin oral administration of TAK-715 (e.g., 30 mg/kg) or vehicle control. Continue daily administration for the duration of the study (typically 14-21 days).

  • Efficacy Assessment:

    • Paw Volume: Measure the volume of the secondary (non-injected) paw at regular intervals using a plethysmometer.

    • Clinical Score: Score the severity of arthritis in each paw based on a pre-defined scale (e.g., 0-4 for erythema, swelling, and joint deformity).

    • Histopathology: At the end of the study, sacrifice the animals and collect the hind paws for histological analysis of inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the changes in paw volume and clinical scores between the TAK-715-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Conclusion and Future Directions

TAK-715 is a well-characterized, potent, and selective inhibitor of p38α MAPK with demonstrated efficacy in preclinical models of inflammation and has undergone clinical investigation for rheumatoid arthritis. Its development has provided valuable insights into the therapeutic potential of targeting the p38 MAPK pathway. While the clinical development of many p38 MAPK inhibitors has faced challenges, the continued exploration of compounds like TAK-715 in various inflammatory and disease contexts, such as intervertebral disc degeneration, highlights the ongoing importance of this therapeutic strategy. Future research may focus on optimizing the therapeutic index of p38 MAPK inhibitors, exploring novel delivery systems, and identifying patient populations most likely to benefit from this class of drugs.

References

  • Miwatashi, S., et al. (2005). Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. Journal of Medicinal Chemistry, 48(19), 5966–5979. [Link]

  • BioWorld. (2005). TAK-715 is being tested in phase II trials for rheumatoid arthritis. [Link]

  • Li, G., et al. (2022). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Journal of Orthopaedic Surgery and Research, 17(1), 35. [Link]

  • Yong, H. Y., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893–1905. [Link]

  • Dumas, J. (2006). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry, 6(1), 1-1. [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

  • Chemsrc. 4,5,6,7-TETRAHYDRO-2,6-BENZOTHIAZOLE DIAMINE. [Link]

  • BioWorld. (2004). New p38 MAP kinase inhibitors in early development at Merck. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. TAK-715. [Link]

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The Emerging Potential of Tetrahydro-2,1-benzisoxazoles: A Technical Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid and its Analogs in Neuromodulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzisoxazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The unique electronic and conformational features of the benzisoxazole ring system allow for precise interactions with various biological targets. This guide focuses on a specific derivative, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, and explores its potential within the broader context of related neuroactive compounds. While direct literature on this specific molecule is sparse, an examination of its structural analogs provides a strong foundation for understanding its potential synthesis, biological activity, and therapeutic applications, particularly in the realm of gamma-aminobutyric acid (GABA) modulation.

Core Compound Profile

PropertyValueSource
Chemical Name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acidCymitQuimica[2], Advanced ChemBlocks[3]
CAS Number 261350-47-4CymitQuimica[2], Advanced ChemBlocks[3]
Molecular Formula C8H9NO3CymitQuimica[2], Advanced ChemBlocks[3]
Molecular Weight 167.16 g/mol CymitQuimica[2], Sigma-Aldrich
Appearance Yellow solidCymitQuimica[2]
SMILES O=C(O)C1=C2CCCCC2=NO1Advanced ChemBlocks[3]
InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-NCymitQuimica[2], Sigma-Aldrich

Synthesis Strategies for the Tetrahydro-benzisoxazole Core

One established method for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from methyl 2-nitrobenzoates.[4] This process involves a partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization.[4] A similar strategy could be envisioned for the target molecule, starting from a cyclohexanone-based precursor.

A general synthetic pathway for related compounds, such as 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO), involves the use of key intermediates like 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one.[5] This intermediate can be synthesized through regioselective oxidation of the corresponding bicyclic tetrahydrobenzene.[5] Subsequent reductive processes can then be employed to introduce desired functional groups.[5]

Below is a conceptual workflow for the synthesis of the tetrahydro-benzisoxazole core, based on methodologies for analogous structures.

G A Substituted Cyclohexanone Derivative B Oximation A->B C Cyclohexanone Oxime B->C D Halogenation/Activation C->D E Activated Oxime D->E F Intramolecular Cyclization E->F G Tetrahydro-benzisoxazole Core F->G H Functional Group Interconversion G->H I Target Molecule: 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid H->I

Caption: Conceptual synthetic workflow for the tetrahydro-benzisoxazole core.

Biological Activity and Therapeutic Potential: A Focus on GABAergic Modulation

The primary interest in compounds containing the tetrahydro-benzisoxazole scaffold lies in their ability to modulate the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. GABA transporters (GATs) are crucial for terminating GABAergic neurotransmission by reuptaking GABA from the synaptic cleft.[6] Inhibition of these transporters prolongs the action of GABA, leading to enhanced inhibitory signaling.

Analogs as GABA Uptake Inhibitors

Structurally related compounds to our target molecule have shown significant activity as GABA uptake inhibitors. For instance, (R)-nipecotic acid is a classical non-selective inhibitor of both neuronal and glial GABA uptake.[5] More relevant to the tetrahydro-benzisoxazole core, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) displays some selectivity for glial GABA uptake.[5]

A key analog, 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO), has been identified as a promising lead structure for the development of selective glial GABA uptake inhibitors.[6] Exo-THPO itself is more potent at inhibiting glial versus neuronal GABA uptake.[5] This selectivity is significant because glial GABA uptake plays a critical role in regulating synaptic GABA levels, and selective inhibitors may offer a more targeted therapeutic approach with fewer side effects compared to non-selective inhibitors.

The anticonvulsant effects of these compounds have been demonstrated in animal models.[5] This suggests that 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, by virtue of its core structure, may also possess anticonvulsant properties.

Structure-Activity Relationships (SAR)

Studies on a series of exo-THPO analogs have revealed key structure-activity relationships for GABA uptake inhibition. The lipophilicity of these compounds appears to be a determining factor for their potency as inhibitors of GAT1-mediated GABA uptake.[6] N-substitution on the exo-THPO core has been shown to influence both potency and selectivity.[7] For example, N-acetyloxyethyl-exo-THPO exhibits a 10-fold selectivity for inhibiting the astroglial GABA uptake system compared to the neuronal system.[6]

The following diagram illustrates the key structural features influencing the activity of tetrahydro-benzisoxazole-based GABA uptake inhibitors.

SAR cluster_0 Core Scaffold cluster_1 Key Substitutions cluster_2 Biological Activity Core Tetrahydro-benzisoxazole R1 R1 (e.g., -OH, =O) Core->R1 Position 3/4 R2 R2 (e.g., -NH2, -NHR) Core->R2 Position 4 R3 R3 (-COOH) Core->R3 Position 3 Activity GABA Uptake Inhibition (Potency & Selectivity) R1->Activity R2->Activity R3->Activity Influences Polarity & Target Binding

Caption: Structure-Activity Relationship (SAR) for tetrahydro-benzisoxazole analogs.

Experimental Protocols: In Vitro Evaluation of GABA Uptake Inhibition

To assess the potential of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a GABA uptake inhibitor, a standard in vitro assay using synaptosomal preparations or cultured neurons and astrocytes can be employed.

Preparation of Synaptosomes
  • Tissue Homogenization: Euthanize adult rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Isolation of Synaptosomes: Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C. The pellet contains the synaptosomal fraction.

  • Resuspension: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES) to the desired protein concentration.

GABA Uptake Assay
  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid) or vehicle for 10 minutes at 37°C.

  • Initiation of Uptake: Initiate GABA uptake by adding a mixture of [3H]GABA (to a final concentration of ~50 nM) and unlabeled GABA (to a final concentration of 1 µM).

  • Termination of Uptake: After a short incubation period (e.g., 2-5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

  • Washing: Rapidly wash the filters with ice-cold buffer to remove unbound [3H]GABA.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of specific [3H]GABA uptake) by non-linear regression analysis of the concentration-response curves.

The following diagram outlines the experimental workflow for the GABA uptake assay.

Workflow A Synaptosome Preparation B Pre-incubation with Test Compound A->B C Addition of [3H]GABA B->C D Incubation C->D E Rapid Filtration D->E F Washing E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Experimental workflow for the in vitro GABA uptake assay.

Future Directions and Conclusion

While direct experimental data on 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid is currently limited, the extensive research on its structural analogs strongly suggests its potential as a modulator of the GABAergic system. Its core scaffold is a key feature of known GABA uptake inhibitors with demonstrated anticonvulsant activity.

Future research should focus on:

  • Efficient Synthesis: Development and optimization of a reliable synthetic route to produce 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid and its derivatives in sufficient quantities for biological evaluation.

  • In Vitro Profiling: Comprehensive in vitro testing to determine its potency and selectivity as an inhibitor of different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

  • In Vivo Evaluation: Assessment of its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of epilepsy and other neurological disorders.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a library of derivatives to elucidate the key structural determinants for optimal activity and selectivity.

References

  • Wikipedia. (2023, December 15). CI-966. Retrieved from [Link]

  • Falch, E., Perregaard, J., Frølund, B., Søkilde, B., Buur, A., Hansen, L. M., ... & Krogsgaard-Larsen, P. (1999). Selective Inhibitors of Glial GABA Uptake: Synthesis, Absolute Stereochemistry, and Pharmacology of the Enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and Analogues. Journal of Medicinal Chemistry, 42(26), 5302-5313.
  • Sarup, A., Larsson, O. M., Bolvig, T., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2002). Effects of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO) and Its N-substituted Analogs on GABA Transport in Cultured Neurons and Astrocytes and by the Four Cloned Mouse GABA Transporters. Journal of Pharmacology and Experimental Therapeutics, 302(1), 199-206.
  • Frølund, B., Jensen, L. S., Storustovu, S., Tagmose, L., Fitting, J., Jørgensen, A. T., ... & Krogsgaard-Larsen, P. (2002). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. Journal of Medicinal Chemistry, 45(15), 3249-3258.
  • Semantic Scholar. (n.d.). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(49), 27861-27881.
  • Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

  • Curtis, D. R., & Johnston, G. A. (1990). Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ. Canadian journal of physiology and pharmacology, 68(9), 1194-1199.
  • Hays, S. J., Caprathe, B. W., Stitt, N., Contois, M., Guttendorf, R. J., & Kilgour, D. A. (1998). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid: discovery of a novel aminoguanidinoacetic acid antidiabetic agent. Journal of medicinal chemistry, 41(14), 2484-2494.
  • Mereu, M., De Luca, M. A., & Simola, N. (2020). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in pharmacology, 11, 594.
  • Richardson, P. F., & Johnson, J. S. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(24), 6306-6309.
  • Zhang, Y., Wang, X., & Li, Y. (2019). Synthesis, antifungal activity, and QSAR study of novel trichodermin derivatives. Medicinal Chemistry Research, 28(1), 103-111.
  • Fontana, A. C., Tsurupa, G., Mortensen, O. V., & Dunlop, J. (2024).
  • Wang, Y., Zhang, Y., Wang, X., & Li, Y. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6524.

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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzisoxazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel benzisoxazole derivatives. Moving beyond a simple recitation of protocols, we will dissect the strategic considerations and mechanistic underpinnings that guide the synthesis of these vital heterocycles. From classical cyclization strategies to modern transition-metal-catalyzed methodologies, this document offers a comprehensive technical narrative designed to empower researchers in the rational design and execution of benzisoxazole synthesis for drug discovery and development.

The Benzisoxazole Motif: A Foundation of Therapeutic Potential

The fusion of a benzene ring with an isoxazole ring creates the 1,2-benzisoxazole scaffold, an aromatic heterocyclic system that has proven to be a remarkably versatile building block in the development of pharmaceuticals.[4][5] Its inherent physicochemical properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] Notable examples include the atypical antipsychotic risperidone and the anticonvulsant zonisamide, underscoring the scaffold's clinical significance.[4]

The therapeutic diversity of benzisoxazole derivatives is extensive, with demonstrated efficacy as:

  • Antimicrobial agents: Exhibiting activity against a range of bacterial and fungal pathogens.[1][3]

  • Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines.[1][6]

  • Anti-inflammatory agents: Modulating inflammatory pathways.[1][6]

  • Anticonvulsants: Demonstrating efficacy in seizure control.[1][7]

  • Antipsychotics: Acting on dopamine and serotonin receptors.[1][8]

This broad spectrum of activity is a direct result of the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets.[1] The subsequent sections of this guide will delve into the chemical strategies employed to construct and elaborate upon this critical pharmacophore.

Strategic Approaches to Benzisoxazole Ring Construction

The synthesis of the benzisoxazole core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Intramolecular Cyclization: Forging the Heterocycle

The most traditional and widely employed methods for constructing the benzisoxazole ring involve intramolecular cyclization reactions. These can be further classified based on the key bond being formed.

This classical approach relies on the cyclization of an ortho-substituted aryl oxime under basic conditions.[4][9] The fundamental principle involves the intramolecular nucleophilic attack of the oxime oxygen onto an electrophilic carbon center on the benzene ring, displacing a leaving group.

Causality of Experimental Choices: The choice of the leaving group (X) is critical for the success of this reaction. Halogens (Cl, F) are commonly used, with their reactivity influenced by the electronic nature of the aromatic ring. The base (e.g., KOH, K2CO3) plays a dual role: it deprotonates the oxime to generate the nucleophilic alkoxide and facilitates the elimination of the leaving group. The solvent choice (e.g., dioxane, ethanol) is important for solubility and to achieve the necessary reaction temperature.

Experimental Protocol: Synthesis of 3-Substituted Benzisoxazoles via C-O Bond Formation

Objective: To synthesize a 3-substituted benzisoxazole from an o-chloroaryl aldehyde.

Step 1: Oxime Formation.

  • To a solution of the o-chloro-benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and collect the precipitated oxime by filtration. Dry the product under vacuum.

    • Self-Validation: The formation of the oxime can be confirmed by the disappearance of the aldehyde peak and the appearance of a new, less polar spot on TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR) will confirm the structure.

Step 2: Intramolecular Cyclization.

  • In a round-bottom flask, dissolve the dried oxime (1.0 eq) in a suitable solvent such as dioxane/water.

  • Add a base, for example, potassium hydroxide (KOH, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

    • Self-Validation: Successful cyclization is indicated by a significant change in polarity on TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

An alternative and powerful strategy involves the formation of the N–O bond.[4][9] This is typically achieved through the cyclization of o-hydroxyaryl oximes or imines.[4] This approach is advantageous as it often proceeds under milder conditions and can provide access to a different range of substitution patterns.

Causality of Experimental Choices: In this pathway, the phenolic hydroxyl group acts as the nucleophile, attacking the nitrogen of the oxime or imine. For oximes, the hydroxyl group of the oxime must first be converted into a good leaving group (e.g., by activation with reagents like DDQ/PPh3).[4] For N-halogenated imines, the cyclization proceeds via nucleophilic attack of the phenoxide on the nitrogen, displacing the halide. The choice of activating agent or halogenating agent is crucial for efficient cyclization and to avoid side reactions like the Beckmann rearrangement, which can lead to the formation of benzoxazoles.[4]

Diagram: Key Synthetic Pathways to the Benzisoxazole Core

G cluster_CO C-O Bond Formation cluster_NO N-O Bond Formation cluster_cycloaddition [3+2] Cycloaddition o_chloro_oxime o-Chloroaryl Oxime base Base (e.g., KOH) o_chloro_oxime->base benzisoxazole_CO 3-Substituted Benzisoxazole base->benzisoxazole_CO  Cyclization o_hydroxy_oxime o-Hydroxyaryl Oxime activating_agent Activating Agent (e.g., DDQ/PPh3) o_hydroxy_oxime->activating_agent benzisoxazole_NO Benzisoxazole activating_agent->benzisoxazole_NO  Cyclization aryne Aryne benzisoxazole_cyclo 3-Substituted Benzisoxazole aryne->benzisoxazole_cyclo nitrile_oxide Nitrile Oxide nitrile_oxide->benzisoxazole_cyclo

Caption: Major synthetic pathways to the 1,2-benzisoxazole core.

Modern Synthetic Methodologies

While classical cyclization methods are robust, the field of organic synthesis has seen the emergence of more sophisticated and often more efficient strategies for constructing the benzisoxazole scaffold.

The development of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzisoxazoles are no exception.[4] Palladium and copper catalysts are frequently employed to facilitate intramolecular C-O bond formation.[4] These reactions often proceed under milder conditions than their classical counterparts and can tolerate a wider range of functional groups.

Causality of Experimental Choices: The choice of the metal catalyst (e.g., Pd(OAc)₂, CuI), ligand (e.g., phosphine-based ligands), and base is critical for catalytic efficiency and selectivity.[10] The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. The base is required to generate the active nucleophile and to neutralize the acid produced during the reaction. Optimization of these parameters is essential to achieve high yields and avoid catalyst deactivation.

A powerful and versatile approach for the synthesis of 3-substituted benzisoxazoles involves the [3+2] cycloaddition of in-situ generated arynes and nitrile oxides.[4][11] This method allows for the rapid construction of the benzisoxazole ring with a high degree of functional group tolerance.[11]

Causality of Experimental Choices: The generation of the highly reactive aryne and nitrile oxide intermediates is the key to this transformation. Arynes are typically generated from silylaryl triflates in the presence of a fluoride source (e.g., CsF).[9] Nitrile oxides can be prepared in situ from hydroxymoyl chlorides and a base. The reaction is often carried out at room temperature, making it a mild and attractive method for the synthesis of complex benzisoxazole derivatives.

A more recent and innovative approach involves the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles.[12][13] This method is notable for being solvent-free and occurring rapidly at room temperature.[12][13]

Causality of Experimental Choices: In this reaction, TfOH acts as a strong acid to promote the enolization of the acetonitrile, which is followed by intramolecular cyclization.[12] The cyano group plays a crucial role in facilitating the reaction and is ultimately eliminated.[12] The solvent-free conditions and the use of a strong acid make this a highly efficient and atom-economical process.[13]

Structure-Activity Relationships (SAR) and Drug Design

The biological activity of benzisoxazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.[1] Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel and more potent therapeutic agents.

Substituent Position General Effect on Biological Activity Examples of Active Moieties
3-Position Often crucial for target binding and selectivity. Small alkyl or aryl groups can modulate potency.[1]Piperidinyl groups (as in risperidone), sulfamoyl groups (anticonvulsant activity).[1][7]
5-Position Halogen substitution (e.g., F, Cl) can enhance activity and improve pharmacokinetic properties.[1]A fluoro group at this position is common in antipsychotic benzisoxazoles.
6-Position Substitution at this position can influence receptor affinity and selectivity.Hydroxypyridazinone moieties have been explored for antipsychotic activity.[1]

Causality of SAR: The introduction of different functional groups on the benzisoxazole scaffold can alter its electronic distribution, lipophilicity, and steric profile. These changes, in turn, affect how the molecule interacts with its biological target, influencing its binding affinity, efficacy, and selectivity. For instance, the presence of a halogen atom can increase metabolic stability and enhance binding through halogen bonding interactions.[1]

Conclusion and Future Perspectives

The benzisoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for its construction have evolved significantly, offering chemists a diverse toolbox to create a wide array of derivatives. The ongoing exploration of new synthetic routes, particularly those that are more efficient, sustainable, and allow for greater molecular diversity, will undoubtedly lead to the discovery of new benzisoxazole-based drugs with improved efficacy and safety profiles. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the rational design of next-generation benzisoxazole therapeutics holds immense promise for addressing a multitude of unmet medical needs.

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4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Pardoprunox)

Introduction

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, more commonly known by its development name Pardoprunox (also SLV308), is a synthetic compound that has been the subject of significant investigation as a potential therapeutic agent, primarily for Parkinson's disease.[1][2] Although its clinical development was discontinued, Pardoprunox remains a valuable case study for researchers and drug development professionals due to its sophisticated, multi-target mechanism of action.[2] This guide provides a comprehensive technical overview of its core pharmacological activities, the underlying experimental validation, and its therapeutic rationale.

Core Mechanism of Action: A Dual-Action Ligand

Pardoprunox's pharmacological profile is defined by its dual action on two critical neurotransmitter systems implicated in the pathophysiology of Parkinson's disease: the dopaminergic and serotonergic systems. It functions as a partial agonist at dopamine D2 and D3 receptors and as a full agonist at the serotonin 5-HT1A receptor.[3][4]

Dopaminergic System Modulation: A "Dopamine Stabilizer"

The primary mechanism of action of Pardoprunox is its partial agonism at dopamine D2 and D3 receptors.[1] Unlike full dopamine agonists, which maximally stimulate the receptor, or antagonists, which block it, a partial agonist elicits a submaximal response. This property allows it to act as a modulator or "stabilizer" of the dopamine system.[5][6] In a state of low dopamine, as seen in the degenerating nigrostriatal pathway in Parkinson's disease, a partial agonist will increase dopaminergic tone. Conversely, in a state of excessive dopamine, it will compete with the endogenous neurotransmitter and reduce overstimulation. This is thought to provide therapeutic benefits for motor symptoms while potentially reducing the risk of side effects like dyskinesia and psychosis that are common with full dopamine agonists.[1][2]

The in vivo effects of Pardoprunox are consistent with this mechanism. In animal models of Parkinson's disease, it has been shown to dose-dependently increase locomotor activity and decrease motor disability.[1] These effects were reversed by the D2 antagonist sulpiride, confirming their mediation through the dopamine D2 receptor.[1]

Serotonergic System Modulation: A Full 5-HT1A Agonist

In addition to its dopaminergic activity, Pardoprunox is a full agonist at the serotonin 5-HT1A receptor.[2][3] The 5-HT1A receptor is a key regulator of the serotonin system and has been implicated in mood, anxiety, and motor control.[7] Agonism at 5-HT1A receptors can modulate the release of other neurotransmitters, including dopamine, and has been investigated as a strategy to reduce levodopa-induced dyskinesias in Parkinson's disease.[1][8] The 5-HT1A agonist activity of Pardoprunox may, therefore, offer benefits for both the motor and non-motor (e.g., neuropsychiatric) symptoms of Parkinson's disease.[1] In vivo studies have demonstrated that Pardoprunox induces behaviors characteristic of 5-HT1A receptor activation, and these effects are blocked by the selective 5-HT1A receptor antagonist WAY100635.[1]

Receptor Binding and Functional Potency

The affinity and activity of Pardoprunox at its primary targets have been quantified through various in vitro assays. The following table summarizes key binding affinity (pKi) and functional potency (pEC50) values, along with intrinsic activity (IA), where available.

Receptor TargetBinding Affinity (pKi)Functional Potency (pEC50)Intrinsic Activity (IA)
Dopamine D28.18.050%
Dopamine D38.69.267%
Serotonin 5-HT1A8.56.3100% (Full Agonist)
Dopamine D47.8--
α1-Adrenergic7.8--
α2-Adrenergic7.4--
Serotonin 5-HT77.2--

(Data compiled from references[2][4])

Signaling Pathways

Both the D2-like dopamine receptors (D2, D3, D4) and the 5-HT1A receptor are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates downstream cellular processes, including neuronal excitability.

Pardoprunox_Signaling_Pathway cluster_0 Dopamine D2/D3 Receptors cluster_1 Serotonin 5-HT1A Receptor D2_D3 D2/D3 Receptor Gi_D Gαi/o D2_D3->Gi_D Pardoprunox (Partial Agonist) AC_D Adenylyl Cyclase Gi_D->AC_D Inhibition cAMP_D ↓ cAMP AC_D->cAMP_D ATP to cAMP HT1A 5-HT1A Receptor Gi_H Gαi/o HT1A->Gi_H Pardoprunox (Full Agonist) AC_H Adenylyl Cyclase Gi_H->AC_H Inhibition cAMP_H ↓ cAMP AC_H->cAMP_H ATP to cAMP

Pardoprunox signaling at D2/D3 and 5-HT1A receptors.

Experimental Protocols for Mechanistic Elucidation

The characterization of Pardoprunox's mechanism of action relies on established in vitro pharmacological assays. The following are representative protocols for determining receptor binding affinity and functional activity.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Pardoprunox at dopamine and serotonin receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A).

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

  • Pardoprunox at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of Pardoprunox.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), Pardoprunox (for competition), or the non-specific control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pardoprunox concentration to generate a competition curve. The IC50 (concentration of Pardoprunox that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Prepare Reagents (Membranes, Radioligand, Pardoprunox) incubate Incubate Components (Allow Binding Equilibrium) prep->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters (Remove Non-specifically Bound Ligand) filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for a radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and IA)

This assay measures the functional activation of a Gαi/o-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα protein upon receptor stimulation.

Objective: To determine the potency (EC50) and intrinsic activity (IA) of Pardoprunox at D2, D3, and 5-HT1A receptors.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [³⁵S]GTPγS.

  • GDP (to ensure G-proteins are in their inactive state).

  • Pardoprunox at various concentrations.

  • A known full agonist for the receptor (for determining maximum stimulation).

  • Assay buffer, filter plates, and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of Pardoprunox and the full agonist.

  • Pre-incubation: Incubate cell membranes with the test compounds (Pardoprunox or full agonist) and GDP.

  • Initiation: Add [³⁵S]GTPγS to start the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific duration to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Harvesting: Stop the reaction and harvest the membranes by rapid filtration, similar to the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration. The EC50 is the concentration that produces 50% of the maximal response. The intrinsic activity (IA) is calculated as the maximal response produced by Pardoprunox expressed as a percentage of the maximal response produced by the full agonist.

Clinical Significance and Therapeutic Rationale

Pardoprunox was advanced into clinical trials for both early and advanced Parkinson's disease.[9][10][11][12] The rationale was that its unique mechanism could provide effective control of motor symptoms while mitigating the risk of dopaminergic side effects.[1] Furthermore, the 5-HT1A agonism was hypothesized to address non-motor symptoms and potentially reduce dyskinesia.[1]

Clinical studies demonstrated that Pardoprunox could significantly improve motor symptoms compared to a placebo.[9][10] However, issues with tolerability, including nausea, dizziness, and somnolence, were observed, particularly at higher doses and with rapid titration schedules.[9][11][12] Ultimately, the development of Pardoprunox was discontinued before reaching the market.[2]

Conclusion

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Pardoprunox) exemplifies a sophisticated approach to neuropharmacology, targeting multiple receptors to achieve a desired therapeutic effect. Its mechanism as a partial agonist at D2/D3 receptors and a full agonist at 5-HT1A receptors provides a powerful framework for modulating dopamine and serotonin neurotransmission. While it did not achieve clinical success, the extensive preclinical and clinical research on Pardoprunox offers invaluable insights for drug development professionals and continues to inform the design of next-generation therapies for Parkinson's disease and other neurological disorders.

References

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Stability of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in solution. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of pharmaceutical stability testing, knowledge of isoxazole and carboxylic acid chemistry, and regulatory expectations to offer a robust, scientifically-grounded approach. Researchers and drug development professionals will find detailed protocols for forced degradation studies, predicted degradation pathways, and a discussion of appropriate analytical methodologies. The objective is to equip scientists with the necessary tools to design and execute a thorough stability assessment, ensuring the integrity and reliability of this compound in research and development settings.

Introduction: The Significance of Stability

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS 261350-47-4) is a heterocyclic compound featuring a bicyclic system with an isoxazole ring fused to a cyclohexene ring, and a carboxylic acid functional group.[1][2] The inherent reactivity of the isoxazole and carboxylic acid moieties suggests that the molecule's stability in solution could be susceptible to various environmental factors. Understanding the chemical stability of a compound is a cornerstone of drug discovery and development.[3][4] It influences formulation development, determination of shelf-life, and ensures the safety and efficacy of potential therapeutic agents.[3][5][6] This guide outlines a systematic approach to investigating the stability of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid through forced degradation studies, a critical component of establishing a compound's intrinsic stability profile.[5][6]

Predicted Stability Profile and Potential Degradation Pathways

Based on the chemical structure of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, several degradation pathways can be anticipated under stress conditions. The isoxazole ring, in particular, is known to be susceptible to certain chemical transformations.

Hydrolytic Degradation (pH-Dependent)

The stability of the isoxazole ring can be significantly influenced by pH.[7][8]

  • Base-Catalyzed Hydrolysis: Isoxazole rings can be susceptible to opening under basic conditions.[8] For 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, this could lead to the cleavage of the N-O bond, resulting in the formation of a β-ketonitrile derivative. The presence of the carboxylic acid group may also influence the rate of degradation.

  • Acid-Catalyzed Hydrolysis: While generally more stable in acidic conditions, some isoxazoles can undergo acid-catalyzed ring opening.[7] The specific susceptibility of the 2,1-benzisoxazole system would need to be experimentally determined.

Oxidative Degradation

The molecule contains sites that could be susceptible to oxidation, such as the unsaturated portion of the tetrahydrobenzene ring and potentially the isoxazole ring itself. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this degradation pathway.

Photodegradation

Many heterocyclic compounds are sensitive to light.[9] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. Photostability testing is crucial to determine appropriate handling and storage conditions.[4]

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[6] Thermally induced degradation can lead to a variety of products, and understanding the thermal lability of the compound is essential for defining storage and handling limits.

Below is a diagram illustrating the potential degradation pathways of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid Base-Catalyzed Ring Opening Base-Catalyzed Ring Opening 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid->Base-Catalyzed Ring Opening  OH- Acid-Catalyzed Degradation Acid-Catalyzed Degradation 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid->Acid-Catalyzed Degradation  H+ Oxidized Derivatives Oxidized Derivatives 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid->Oxidized Derivatives  [O] Photodegradants Photodegradants 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid->Photodegradants  hν

Caption: Predicted degradation pathways for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in understanding a molecule's stability.[3][5][6] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex secondary degradation.

General Considerations
  • Concentration: A starting concentration of 1 mg/mL is often recommended for forced degradation studies.[6]

  • Solvents: The choice of solvent is critical. If the compound is poorly soluble in water, inert organic co-solvents such as acetonitrile or methanol can be used. However, it is important to ensure the co-solvent does not react with the drug substance.[4]

  • Controls: A control sample, protected from the stress condition, should be analyzed at each time point to account for any inherent instability of the compound in the chosen solvent system.

Step-by-Step Protocols

The following table outlines the recommended stress conditions for the forced degradation study of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Stress Condition Reagents and Conditions Rationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24, 48, and 72 hours.To assess stability in acidic environments and promote acid-catalyzed degradation.[4][5]
Basic Hydrolysis 0.1 M NaOH at room temperature for 2, 4, and 8 hours.To evaluate susceptibility to base-catalyzed degradation, which is a known pathway for some isoxazoles.[5][8]
Oxidative Degradation 3% H₂O₂ at room temperature for 24, 48, and 72 hours.To investigate the potential for oxidative degradation of the molecule.[5]
Thermal Degradation Solid compound at 80°C for 7 days. Solution (in a suitable solvent) at 60°C for 7 days.To determine the impact of heat on both the solid and solution states of the compound.[6]
Photostability Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.To assess the compound's sensitivity to light and potential for photodegradation.[3][4]

Below is a workflow diagram for the forced degradation study.

Forced Degradation Workflow Start Start Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Start->Prepare Stock Solution (1 mg/mL) Aliquot for Stress Conditions Aliquot for Stress Conditions Prepare Stock Solution (1 mg/mL)->Aliquot for Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Aliquot for Stress Conditions->Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Aliquot for Stress Conditions->Basic Hydrolysis Oxidative Degradation Oxidative Degradation Aliquot for Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation Aliquot for Stress Conditions->Thermal Degradation Photostability Photostability Aliquot for Stress Conditions->Photostability Control (Protected) Control (Protected) Aliquot for Stress Conditions->Control (Protected) Sample at Time Points Sample at Time Points Acidic Hydrolysis->Sample at Time Points Basic Hydrolysis->Sample at Time Points Oxidative Degradation->Sample at Time Points Thermal Degradation->Sample at Time Points Photostability->Sample at Time Points Control (Protected)->Sample at Time Points Neutralize (if necessary) Neutralize (if necessary) Sample at Time Points->Neutralize (if necessary) Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Neutralize (if necessary)->Analyze by HPLC-UV/MS Data Analysis Data Analysis Analyze by HPLC-UV/MS->Data Analysis End End Data Analysis->End

Caption: Workflow for conducting forced degradation studies.

Analytical Methodology: A Stability-Indicating Approach

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[11]

HPLC Method Development

A reverse-phase HPLC method with UV detection is a suitable starting point. A C18 column is generally a good initial choice. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to achieve adequate separation of the parent compound from its more polar or less polar degradants.

Detection and Identification
  • UV-Vis Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and can help in the initial characterization of degradation products.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for identifying the degradation products.[11] By determining the mass-to-charge ratio (m/z) of the degradants, their molecular weights can be determined, which is a critical step in structure elucidation.

Method Validation

Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting

The data from the forced degradation studies should be compiled and analyzed to:

  • Determine the rate of degradation under each stress condition.

  • Identify the major degradation products and propose their structures based on LC-MS data.

  • Establish the degradation pathways of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

  • Assess the intrinsic stability of the molecule.

The results should be summarized in a comprehensive report that includes the experimental conditions, analytical methods, chromatograms, and a discussion of the findings.

Conclusion

References

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  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Pharmaceuticals. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). PubMed. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. [Link]

  • Synthesis of the 2,1-benzisoxazole. (n.d.). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Stability indicating study by using different analytical techniques. (2023). IJSDR. [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. (n.d.). PubMed. [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (n.d.). PMC. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • 2,1-Benzisoxazole. (n.d.). PubChem. [Link]

  • Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. (2019). ResearchGate. [Link]

  • Studies on Some 2,1-Benzisoxazole Derivatives. (n.d.). ResearchGate. [Link]

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A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement, characterization, and potential applications of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. This document provides a consolidated overview of its chemical properties, reputable suppliers, safety and handling protocols, and a discussion of its relevance within the broader context of medicinal chemistry.

Introduction: The Benzisoxazole Scaffold in Drug Discovery

The benzisoxazole motif and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. These structures are prevalent in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] The versatility of the benzisoxazole core has led to its incorporation into therapeutics for a range of conditions, including antipsychotic, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The subject of this guide, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, represents a specific embodiment of this scaffold, holding potential for the exploration of novel therapeutic agents.

Physicochemical Properties and Supplier Information

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a yellow solid compound.[2] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 261350-47-4
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [2][3][4]
Appearance Yellow solid[2]
Purity Typically ≥97% from most suppliers[2]
InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-N[2]
SMILES OC(=O)c1onc2CCCCc12

A number of chemical suppliers offer 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid for research purposes. The following table lists some of the key suppliers. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

SupplierWebsite
Sigma-Aldrich
Santa Cruz Biotechnology[3]
CymitQuimica[2]
Advanced ChemBlocks
Matrix Scientific

Synthesis and Spectroscopic Characterization

G A Starting Material: Cyclohexanone B Step 1: Formation of Oxime A->B C Intermediate: Cyclohexanone Oxime B->C D Step 2: Halogenation C->D E Intermediate: alpha-Halo Cyclohexanone Oxime D->E F Step 3: Cyclization and Carboxylation E->F G Final Product: 4,5,6,7-Tetrahydro-2,1-benzisoxazole -3-carboxylic acid F->G

Caption: Proposed synthetic workflow for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Spectroscopic data is crucial for the verification of the chemical structure. While specific spectra for this compound are not widely published, ChemicalBook indicates the availability of 1H NMR, IR, and MS data.[5] Researchers should obtain a Certificate of Analysis from their supplier, which should include this information.

Safety, Handling, and Storage

Proper safety precautions are essential when handling any chemical compound. Based on available safety data sheets, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid should be handled with care.

  • Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

  • Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Biological Activity and Applications in Drug Development

The broader class of benzisoxazoles has been investigated for a multitude of therapeutic applications.[1] However, specific biological activity data for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS 261350-47-4) is limited in publicly available literature.

It is important to distinguish this compound from a structurally similar molecule, 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid (CAS 90005-77-9). For the latter, it has been reported to have an inhibition rate of less than 1% against d-amino acid oxidase (DAO) at a concentration of 10 µM, and it does not inhibit COX-2.[4] This suggests that the specific arrangement of the isoxazole ring is critical for biological activity.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Acquisition and QC B Primary Assay: Target-based or Phenotypic Screen A->B C Hit Identification B->C D Dose-Response and IC50/EC50 Determination C->D E Secondary Assays: Selectivity and Mechanism of Action D->E F Pharmacokinetic (ADME) Studies E->F G Efficacy Studies in Animal Models F->G H Toxicology and Safety Pharmacology G->H

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Experimental Protocols

General Protocol for Solubility Assessment

Due to the lack of specific experimental solubility data, the following general protocol can be used to determine the solubility of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in various solvents.

  • Preparation : Add a known excess amount of the compound to a vial containing a precise volume of the desired solvent (e.g., DMSO, ethanol, water).

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation : Centrifuge the suspension to pellet the undissolved solid.

  • Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a standard curve.

Based on the structure, a qualitative solubility profile can be predicted.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of strong hydrogen bond acceptance. A derivative of a similar compound is known to be soluble in DMSO.[6]
Methanol / EthanolLikely SolublePolar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating interaction with the carboxylic acid group.[6]
Dichloromethane (DCM)Sparingly SolubleLower polarity may be less effective at solvating the polar carboxylic acid group.[6]
WaterSlightly to Sparingly SolubleThe carboxylic acid group provides some hydrophilicity, but the larger hydrophobic moiety is expected to limit aqueous solubility.[6]

Conclusion

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a readily available chemical building block that belongs to the medicinally important class of benzisoxazoles. While detailed biological studies on this specific compound are not widely reported, its structural features suggest potential for exploration in various drug discovery programs. This guide provides a foundational understanding of its properties, sourcing, and handling, and outlines a framework for its further investigation. Researchers are encouraged to perform their own detailed characterization and biological screening to unlock the full potential of this compound.

References

  • Google Patents. (n.d.). WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol.
  • Google Patents. (n.d.). US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles.
  • Patel, R., & Telvekar, V. N. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(51), 29094–29116. [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of Solubility for a Novel Heterocycle

In the landscape of modern drug discovery and materials science, the physicochemical properties of novel chemical entities are paramount to their successful application. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from bioavailability in physiological systems to processability in manufacturing. This guide focuses on 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and beyond.

The unique architecture of this molecule, featuring a bicyclic core and a carboxylic acid moiety, presents an interesting case study in solubility. Understanding its dissolution characteristics in a variety of organic solvents is not merely an academic exercise; it is a foundational step for researchers and drug development professionals. For instance, in preclinical studies, poor solubility can lead to inaccurate structure-activity relationships (SAR) and underestimated in vitro potency. Therefore, a comprehensive grasp of its solubility profile is essential for designing effective formulation strategies, optimizing reaction conditions for synthesis and derivatization, and ensuring reliable data in biological assays.

This technical guide provides an in-depth exploration of the solubility of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. We will delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile based on its structural attributes, and provide detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties: A Snapshot of the Molecule

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. Below is a summary of the key physicochemical parameters for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][4]
Physical Form Solid[4]
SMILES String OC(=O)c1onc2CCCCc12[2][4]
InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-N[3][4]

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old adage of "like dissolves like" serves as a useful starting point, but a more nuanced understanding requires an examination of the specific structural features of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.[5]

The molecule's structure can be deconstructed into two key regions that dictate its solubility:

  • The Polar "Head": The carboxylic acid group (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This region of the molecule will have strong, favorable interactions with polar solvents.

  • The Non-Polar "Tail": The 4,5,6,7-tetrahydro-2,1-benzisoxazole core is a bicyclic system that is predominantly non-polar and hydrophobic. This larger, hydrocarbon-rich portion of the molecule will interact more favorably with non-polar solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between these two competing characteristics.

The Influence of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can readily donate hydrogen bonds.[6] They are effective at solvating both cations and anions.[6] Due to the presence of the carboxylic acid group, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is expected to exhibit some solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[7] They are excellent at solvating cations but less so for anions.[7] These solvents are anticipated to be effective at dissolving the target compound due to strong dipole-dipole interactions with the polar regions of the molecule.

  • Non-Polar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are unable to form strong hydrogen bonds.[5] The solubility of our target molecule in these solvents is expected to be limited due to the unfavorable interaction with the polar carboxylic acid group.

The following diagram illustrates the key structural features of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid that influence its solubility.

Caption: Molecular structure highlighting the polar and non-polar regions.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed above, a qualitative solubility profile for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in common organic solvents can be predicted. It is crucial to note that this is a predictive assessment and should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleThe ability of these solvents to both donate and accept hydrogen bonds will facilitate strong interactions with the carboxylic acid group.
WaterSparingly SolubleWhile the carboxylic acid group imparts some water solubility, the larger, non-polar bicyclic core is expected to limit its overall solubility in a highly polar solvent like water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Highly SolubleThese solvents are highly polar and can effectively solvate the polar regions of the molecule through strong dipole-dipole interactions.
AcetoneModerately SolubleAcetone is a polar aprotic solvent, but its polarity is less pronounced than DMSO or DMF, which may result in moderate solubility.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe energy required to break the strong intermolecular hydrogen bonds between the carboxylic acid groups of the solute will not be compensated by the weak van der Waals interactions with these non-polar solvents.
Dichloromethane (DCM)Sparingly SolubleDCM has a slight polarity which may allow for some limited dissolution of the compound.
Diethyl EtherSparingly SolubleSimilar to DCM, the slight polarity of diethyl ether may lead to some minimal solubility.

Experimental Protocols for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical data is the gold standard. The following section provides detailed, step-by-step methodologies for the quantitative determination of solubility, suitable for a research and development setting.

Method 1: The Equilibrium "Shake-Flask" Method

This is the "gold standard" for determining thermodynamic equilibrium solubility.[4] It is a robust and reliable method, though it can be time-consuming.

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid into a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the filtered sample and the standard solutions by a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample from the calibration curve. This concentration represents the equilibrium solubility.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Extended Equilibration Time: Allows the dissolution process to reach a true thermodynamic equilibrium.

  • Filtration: Crucial for removing any undissolved microparticles that could lead to an overestimation of solubility.

The following diagram outlines the workflow for the equilibrium shake-flask method.

G start Start prep Preparation: Add excess solid to a known volume of solvent in vials start->prep equil Equilibration: Agitate at constant temperature for 24-72 hours prep->equil separate Sample Separation: Allow to settle and filter the supernatant equil->separate analysis Analysis: Quantify concentration using a validated method (e.g., HPLC) separate->analysis end End: Equilibrium solubility determined analysis->end

Caption: Workflow for the equilibrium shake-flask solubility determination.

Method 2: High-Throughput Solubility Screening

In early-stage drug discovery, where compound availability may be limited and speed is essential, high-throughput screening (HTS) methods are often employed. These methods provide a more rapid, albeit sometimes less precise, assessment of solubility.

Principle: A common HTS approach involves preparing a stock solution of the compound in a highly soluble solvent (e.g., DMSO) and then diluting it into the aqueous or organic solvent of interest. The point at which the compound precipitates is an indication of its kinetic solubility.

Materials and Equipment:

  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handling system (optional but recommended)

  • Plate reader capable of detecting turbidity or light scattering

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Using a liquid handler or multichannel pipette, add the organic solvents to be tested to the wells of a 96-well plate.

  • Compound Addition and Mixing:

    • Add a small volume of the DMSO stock solution to each well containing the test solvent. This is typically done in a serial dilution format to test a range of concentrations.

    • Mix the plate thoroughly.

  • Incubation and Detection:

    • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates precipitation.

  • Data Analysis:

    • The solubility is typically reported as the highest concentration at which no precipitation is observed.

Causality Behind Experimental Choices:

  • DMSO Stock: Allows for the rapid dispensing of small, precise amounts of the compound.

  • 96-well Plate Format: Enables the simultaneous testing of multiple compounds and/or solvents, significantly increasing throughput.

  • Turbidity/Light Scattering Detection: Provides a rapid and non-destructive method for detecting precipitation.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in organic solvents. By understanding the interplay between its molecular structure and the properties of different solvent classes, researchers can make informed decisions regarding its handling and application. The predicted qualitative solubility profile serves as a valuable starting point, while the detailed experimental protocols for quantitative determination offer a clear path to obtaining robust and reliable data. As with any scientific endeavor, the principles and methods outlined here should be applied with a critical and analytical mindset, ensuring the generation of high-quality data that will ultimately accelerate research and development efforts.

References

  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. [URL: https://www.aozun-asia.com/the-difference-between-polar-protic-and-aprotic-solvents-in-solubility/]
  • Solubility Factors When Choosing a Solvent. Cayman Chemical. [URL: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-5-6-7-tetrahydro-2-1-benzisoxazole-3-carboxylic-acid-261350-47-4]
  • 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/S76394.html]
  • Solvent. Wikipedia. [URL: https://en.wikipedia.org/wiki/Solvent]
  • 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/hpr000002]
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. CymitQuimica. [URL: https://www.cymitquimica.com/4-5-6-7-tetrahydro-2-1-benzisoxazole-3-carboxylic-acid]

Sources

A Technical Guide to the Safe Handling of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS No. 261350-47-4). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven laboratory protocols. The core objective is to furnish scientific personnel with the necessary knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment when working with this heterocyclic compound. The guide covers hazard identification, risk assessment, personal protective equipment (PPE), emergency procedures, and disposal, grounded in authoritative safety data.

Compound Identification and Physicochemical Properties

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound utilized in biochemical and proteomics research.[1] A clear understanding of its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource(s)
CAS Number 261350-47-4[1],
Molecular Formula C₈H₉NO₃[2],[1],[3]
Molecular Weight 167.16 g/mol [2],[1],[3]
Physical Form Solid; may appear as a yellow solid[2],[3]
Purity Typically available at ≥97%[3],,[4]
Storage Temperature Sealed in a dry environment at 2-8°C
InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-N[2],[3],
SMILES String OC(=O)c1onc2CCCCc12[2]

Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary risks are associated with acute toxicity and irritation.

GHS Pictogram:

⚠️

Signal Word: Warning [5]

Hazard Statements:

  • H302: Harmful if swallowed. [5][6]

  • H315: Causes skin irritation. [5][6][7]

  • H319: Causes serious eye irritation. [5][6][7]

  • H335: May cause respiratory irritation. [5][6][8]

Expert Analysis of Hazards

The hazard profile suggests that the compound's carboxylic acid moiety and the isoxazole ring system contribute to its irritant properties. The acidity of the carboxylic group can lead to chemical irritation upon contact with skin, eyes, or mucous membranes. The nitrogen and oxygen heteroatoms in the isoxazole ring can interact with biological macromolecules, potentially leading to the observed toxicological effects upon ingestion or inhalation of dust particles. Researchers must operate under the assumption that any direct contact will result in irritation and that ingestion poses a significant health risk.

Core Safety Protocols & Procedures

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous material.

  • Ventilation: All handling of solid 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[5][8] Standard laboratory ventilation is insufficient.

  • Safety Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE)

Proper PPE is not a substitute for robust engineering controls but serves as the final barrier against exposure.

PPE CategorySpecificationRationale & CausalitySource(s)
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes of solutions or accidental projection of solid particles, directly addressing the H319 "Causes serious eye irritation" hazard.[5],[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears or degradation before each use.Prevents direct contact with the skin, mitigating the H315 "Causes skin irritation" hazard. Gloves must be removed using the proper technique to avoid contaminating the skin.[5],[7]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.Provides a barrier against accidental spills and contact with contaminated surfaces. Impervious clothing may be required for large-scale operations.[5],[7]
Respiratory Protection Not typically required if work is performed within a certified fume hood. A NIOSH-approved respirator may be necessary if engineering controls fail or for large spills.Addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of airborne dust.[5]
Workflow for Safe Handling and Dispensing

The following protocol outlines the essential steps for safely weighing and preparing a solution of the compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Storage Phase A Don Required PPE (Goggles, Lab Coat, Gloves) B Verify Fume Hood Certification & Airflow A->B C Prepare Work Area: - Decontaminate surface - Gather all materials B->C D Tare Balance with Weighing Vessel C->D Begin Handling E Carefully Transfer Solid using a Spatula D->E F Record Mass & Securely Close Primary Container E->F G Add Solvent Slowly to Dissolve Compound F->G H Decontaminate Spatula & Work Surface G->H Complete Handling I Dispose of Contaminated Waste in Labeled Bag H->I J Store Primary Container at 2-8°C, Sealed I->J K Remove PPE and Wash Hands Thoroughly J->K

Caption: Workflow for weighing and dissolving the compound.

Emergency & Spill Response

Prompt and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Immediately move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5],[9]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[5],[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5],[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5],[9]
Spill Containment and Cleanup Protocol

For small spills, personnel with appropriate training and PPE can perform cleanup.

Spill_Response_Plan Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Risk (Small vs. Large) Evacuate->Assess PPE Don Additional PPE (e.g., Respirator if needed) Assess->PPE Small, manageable spill Contain Contain the Spill (Use inert absorbent material) PPE->Contain Cleanup Carefully Sweep or Absorb Place in a sealed container Contain->Cleanup Decontaminate Decontaminate the Area with an appropriate solvent Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report Incident to EHS Dispose->Report

Caption: Emergency response protocol for a chemical spill.

Key Spill Response Steps:

  • Evacuate and Alert: Ensure all personnel are aware of the spill and evacuate the immediate vicinity.[5]

  • Control and Contain: Prevent the spread of the solid or liquid. For solids, avoid creating dust. For solutions, use an inert, non-combustible absorbent material.[5]

  • Cleanup: Carefully sweep or collect the absorbed material into a labeled, sealed container for hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous chemical waste according to institutional and local regulations.[8]

Storage, Stability, and Disposal

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The recommended storage temperature is refrigerated (2-8°C).

  • Incompatibilities: Keep away from strong bases and oxidizing agents. While specific hazardous reactions are not documented, the potential for exothermic or pressure-generating reactions with these classes of chemicals exists.

Disposal

All waste containing 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste. Do not allow the material to enter drains or waterways.[5][8] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Conclusion

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a valuable research compound that presents manageable, but significant, hazards. Its potential for causing harm through ingestion, skin/eye contact, and respiratory irritation necessitates a stringent adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • chemical label 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid. (n.d.). GHS Hazard Pictograms. Retrieved January 11, 2026, from [Link]

  • SAFETY DATA SHEET - HP. (2022, May 19). HP. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its structural and spectroscopic properties is paramount. This document is structured to provide not only the anticipated spectral data but also the underlying scientific principles and practical experimental protocols for obtaining this information. While specific experimental spectra for this compound are not widely available in the public domain, this guide offers a robust, theory-based framework for its characterization.

Molecular Structure and Physicochemical Properties

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound featuring a bicyclic system where an isoxazole ring is fused to a cyclohexane ring. The carboxylic acid functional group at the 3-position of the isoxazole ring is a key feature influencing its chemical and biological properties.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][3]
Appearance White to off-white or yellow solid[3]
CAS Number 261350-47-4[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR spectral data for 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, along with a standard protocol for data acquisition.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the tetrahydro-cyclohexane ring and a characteristic signal for the carboxylic acid proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-4, H-72.5 - 2.8Multiplet4H
H-5, H-61.8 - 2.0Multiplet4H
-COOH10 - 13Broad Singlet1H

The protons on the carbons adjacent to the isoxazole ring (H-4 and H-7) are expected to be deshielded compared to the other methylene protons (H-5 and H-6) due to the electron-withdrawing effect of the heterocyclic ring. The carboxylic acid proton signal is typically broad and appears at a high chemical shift due to hydrogen bonding and its acidic nature.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-4, C-720 - 25
C-5, C-620 - 25
C-3a110 - 120
C-7a160 - 165
C-3155 - 160
-COOH165 - 175

The quaternary carbons of the isoxazole ring (C-3a, C-7a, and C-3) and the carboxylic acid carbon are expected to have distinct chemical shifts. The exact positions of the signals for the sp³ hybridized carbons of the cyclohexane ring can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Data Acquisition

A standard workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of sample prep2 Add 0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Acquire ¹H spectrum acq1->acq2 acq3 Acquire ¹³C spectrum acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if needed acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3 proc4 Correlate ¹H and ¹³C data proc3->proc4

Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Expected Mass Spectrum

For 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, electrospray ionization (ESI) would be a suitable ionization method.

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is expected at an m/z of 168.17.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ is expected at an m/z of 166.15.

Predicted Fragmentation Pathway

The fragmentation of the parent ion can provide valuable structural information. A plausible fragmentation pathway in positive ion mode is illustrated below.

MS_Fragmentation parent [M+H]⁺ m/z = 168 frag1 Loss of H₂O (-18 Da) parent->frag1 ion1 [C₈H₈NO₂]⁺ m/z = 150 frag1->ion1 frag2 Loss of CO (-28 Da) ion1->frag2 ion2 [C₇H₈NO]⁺ m/z = 122 frag2->ion2

Predicted MS fragmentation pathway.
Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of small molecules.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure good peak shape and separation from impurities.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan in both positive and negative ion modes.

    • Collision Energy: Apply a collision energy ramp in tandem MS (MS/MS) experiments to induce fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid is expected to show the following key absorption bands:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (sp³)2850-2960Medium to Strong
C=O (Carboxylic Acid)1700-1725Strong
C=N (Isoxazole)1620-1680Medium
C-O (Carboxylic Acid)1210-1320Strong

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch is also a key diagnostic peak.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. By combining the theoretical predictions for ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy with standardized experimental protocols, researchers and scientists can confidently approach the characterization of this and related compounds. The provided information serves as a valuable resource for guiding experimental design, data interpretation, and ultimately, for advancing research and development in the fields of medicinal chemistry and materials science.

References

Sources

Unlocking the Therapeutic Potential of Tetrahydrobenzisoxazoles: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzisoxazole scaffold represents a privileged heterocyclic motif with significant potential in modern drug discovery. Its unique three-dimensional structure and electronic properties offer a versatile framework for designing potent and selective modulators of a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of tetrahydrobenzisoxazoles. Moving beyond a simple catalog of targets, this document delves into the causal rationale behind experimental choices, provides detailed, field-proven protocols for target validation, and presents a forward-looking perspective on the therapeutic applications of this promising class of molecules. We will explore established targets such as γ-secretase in the context of Alzheimer's disease, and extrapolate from structurally related isoxazole and benzisoxazole analogs to propose and detail methodologies for investigating novel targets in oncology, neurodegeneration, and inflammatory conditions.

Introduction: The Tetrahydrobenzisoxazole Scaffold - A Rising Star in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the isoxazole ring is a recurring feature in many biologically active molecules.[1][2] The fusion of an isoxazole ring with a cyclohexene moiety to form the tetrahydrobenzisoxazole core imparts a unique conformational rigidity and stereochemical complexity. This distinct architecture allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with the binding sites of protein targets.

While the broader families of benzisoxazoles and isoxazoles have been extensively studied for their anti-HIV, antimicrobial, antipsychotic, anti-inflammatory, and anticancer properties, the therapeutic landscape of the saturated tetrahydro- derivatives is an area of burgeoning interest.[3][4] This guide will serve as a technical resource for researchers looking to explore and exploit the therapeutic potential of this exciting chemical space.

Prime Target: γ-Secretase Modulation for Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[5] The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage step that produces Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity.[5] Consequently, modulating γ-secretase activity to selectively reduce the production of Aβ42 is a leading therapeutic strategy for AD.

A novel series of tetrahydrobenzisoxazoles has been identified as potent γ-secretase modulators (GSMs).[5][6] These compounds have been shown to selectively decrease the production of Aβ42 while increasing the levels of shorter, less amyloidogenic Aβ species, a desirable profile for a potential AD therapeutic.[5]

Mechanism of Action: Allosteric Modulation of γ-Secretase

Tetrahydrobenzisoxazole-based GSMs are believed to act as allosteric modulators of the γ-secretase complex. Rather than inhibiting the enzyme's catalytic activity outright, which can lead to mechanism-based toxicities due to the inhibition of other essential substrate cleavage (e.g., Notch), these modulators are thought to bind to a site on the enzyme that subtly alters its conformation. This conformational change shifts the cleavage preference of γ-secretase, favoring the production of shorter Aβ peptides like Aβ38 over the highly amyloidogenic Aβ42.

G cluster_0 γ-Secretase Modulation by Tetrahydrobenzisoxazoles APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 cleavage C99 C99 fragment BACE1->C99 gamma_secretase γ-Secretase Complex C99->gamma_secretase substrate Abeta42 Aβ42 (neurotoxic) gamma_secretase->Abeta42 Abeta38 Aβ38 (less toxic) gamma_secretase->Abeta38 plaques Amyloid Plaques Abeta42->plaques GSM Tetrahydrobenzisoxazole GSM GSM->gamma_secretase allosteric modulation

Caption: γ-Secretase modulation pathway.

Quantitative Data: In Vitro Activity of Tetrahydrobenzisoxazole GSMs

The following table summarizes the in vitro activity of a representative tetrahydrobenzisoxazole γ-secretase modulator.

Compound IDAβ42 Inhibition IC50 (nM)Aβ40 Inhibition IC50 (nM)Aβ38 Production EC50 (nM)Selectivity (Aβ40 IC50 / Aβ42 IC50)
14a 230>10000340>43

Data adapted from Zhao et al., ACS Med Chem Lett. 2017.[5]

Experimental Protocol: Cell-Based γ-Secretase Activity Assay

This protocol describes a cell-based assay to quantify the modulatory activity of test compounds on γ-secretase cleavage of APP.[3][7]

Materials:

  • HEK293 cells stably overexpressing human APP.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Tetracycline for inducible expression systems, if applicable.[7]

  • Test compounds (e.g., tetrahydrobenzisoxazoles) dissolved in DMSO.

  • Lysis buffer.

  • Aβ42 and Aβ40 ELISA kits.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-APP cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to minimize solvent effects. Replace the existing medium with the medium containing the test compounds. Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells with the compounds for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Supernatant Collection: After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides. If intracellular Aβ is to be measured, lyse the cells with a suitable lysis buffer.

  • Aβ Quantification (ELISA): Quantify the levels of Aβ42 and Aβ40 in the collected supernatants (and lysates, if applicable) using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of Aβ42 and Aβ40 production for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Expanding Horizons: Potential Oncological Targets

The isoxazole and benzisoxazole moieties are present in numerous compounds with demonstrated anticancer activity.[2][8] This suggests that the tetrahydrobenzisoxazole scaffold could be a valuable starting point for the development of novel oncology therapeutics. Potential targets in this area include key regulators of tumor growth, angiogenesis, and DNA repair.

VEGFR2: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR2 is a clinically validated strategy for cancer therapy.

G cluster_1 VEGFR2 Signaling and Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Tetrahydrobenzisoxazole Inhibitor Inhibitor->VEGFR2 inhibition

Caption: VEGFR2 signaling pathway.

PARP1: A Target for Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.

Hsp90: A Chaperone for Oncogenic Proteins

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[2][10] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol outlines a general method for assessing the inhibitory activity of test compounds against a protein kinase like VEGFR2.[6][11]

Materials:

  • Recombinant human VEGFR2 kinase.

  • Kinase buffer.

  • ATP.

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 96-well white plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of VEGFR2 kinase and the peptide substrate in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions, followed by the kinase/substrate solution.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Neurological and Inflammatory Disease Targets

The structural similarity of tetrahydrobenzisoxazoles to known neurologically active and anti-inflammatory agents suggests their potential in these therapeutic areas as well.

Cholinesterases: Targeting Cognitive Decline

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine.[12] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders.[12] Hybrid compounds containing isoxazole and isoxazoline moieties have demonstrated significant inhibitory activity against both AChE and BChE.[12][13]

Cyclooxygenases (COX-1 and COX-2): Modulating Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[8][14][15]

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Phosphate buffer (pH 8.0).

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Spectrophotometric plate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well to initiate the reaction. Include a blank with buffer instead of the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Substrate Addition: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes). The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Conclusion and Future Directions

The tetrahydrobenzisoxazole scaffold is a promising platform for the discovery of new therapeutic agents. The validated activity of compounds from this class as γ-secretase modulators provides a strong foundation for their development in the treatment of Alzheimer's disease. Furthermore, the extensive biological activities of structurally related isoxazole and benzisoxazole derivatives strongly suggest that tetrahydrobenzisoxazoles could be fruitfully explored as inhibitors of a wide range of other therapeutically relevant targets in oncology, neurodegeneration, and inflammatory diseases. The detailed experimental protocols provided in this guide offer a practical starting point for researchers to investigate these potential applications and unlock the full therapeutic potential of this versatile chemical scaffold. Future efforts should focus on synthesizing diverse libraries of tetrahydrobenzisoxazoles and screening them against a broad panel of biological targets to identify novel lead compounds for further development.

References

  • Zhao, Z., Pissarnitski, D. A., Huang, X., Palani, A., Zhu, Z., Greenlee, W. J., Hyde, L. A., Song, L., Terracina, G., Zhang, L., & Parker, E. M. (2017). Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators. ACS medicinal chemistry letters, 8(10), 1002–1006.
  • Nagy, G., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology.
  • Zhao, Z., Pissarnitski, D. A., Huang, X., Palani, A., Zhu, Z., Greenlee, W. J., Hyde, L. A., Song, L., Terracina, G., Zhang, L., & Parker, E. M. (2017). Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators. ACS Medicinal Chemistry Letters, 8(10), 1002–1006.
  • Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Various Authors. (n.d.). Isoxazole derivatives showing anticancer activity.
  • Kumar, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 13(6), 1045-1063.
  • Singh, P., & Kumar, V. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Kumar, R., & Singh, P. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(42), 23687–23709.
  • Secor McVoy, J. R., & Selley, D. E. (n.d.).
  • Rodríguez Núñez, Y. A., Gutíerrez, M., Alzate-Morales, J., Adasme-Carreño, F., Güiza, F. M., Bernal, C. C., & Bohórquez, A. R. R. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International journal of molecular sciences, 21(1), 5.
  • Rodríguez Núñez, Y. A., Gutíerrez, M., Alzate-Morales, J., Adasme-Carreño, F., Güiza, F. M., Bernal, C. C., & Bohórquez, A. R. R. (2020). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5.
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 065-069.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Antanasijevic, A., Ramirez, J., & Caffrey, M. (2014). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(9), 2849–2861.
  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved from [Link]

  • Various Authors. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Chen, K. L., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (131), 56910.
  • Springer Nature Experiments. (n.d.). Assays for HSP90 and Inhibitors. Springer Protocols.
  • Innoprot. (n.d.). Gamma secretase activity assay. Retrieved from [Link]

  • Various Authors. (n.d.).
  • An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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Methodological & Application

synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid from cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Multi-Step Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid from Cyclohexanone

Audience: Researchers, scientists, and drug development professionals

Abstract

The 4,5,6,7-tetrahydro-2,1-benzisoxazole scaffold is a key heterocyclic motif in medicinal chemistry, serving as a precursor for various pharmacologically active agents. This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, starting from the readily available feedstock, cyclohexanone. The synthetic strategy is designed to ensure high regiochemical control, a common challenge in isoxazole synthesis. The pathway proceeds through key intermediates including ethyl 2-oxocyclohexane-1-carboxylate and 4,5,6,7-tetrahydro-2,1-benzisoxazol-3(1H)-one. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen conditions, providing a robust and reproducible guide for researchers in synthetic and pharmaceutical chemistry.

Introduction and Strategic Overview

2,1-Benzisoxazoles, also known as anthranils, and their derivatives are privileged structures in drug discovery, forming the core of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis of specifically substituted isomers, such as the title compound, requires a carefully planned route to control the regiochemistry of the heterocyclic ring.

Direct functionalization of cyclohexanone to achieve the target structure is challenging. Therefore, a linear, multi-step synthesis has been developed. This strategy leverages a series of robust and well-understood organic transformations to build the target molecule logically.

The core strategic decisions are:

  • Initial Functionalization: Introduction of a carboxylate precursor at the C2 position of cyclohexanone via a Claisen condensation to create a β-keto ester.

  • Regiocontrolled Cyclization: Formation of the 2,1-benzisoxazole ring system via an intramolecular cyclization of a ketone-oxime onto an ester group, which reliably yields the desired 2,1-benzisoxazol-3-one isomer over the 1,2-benzisoxazole alternative.

  • Final Functionalization: Conversion of the stable isoxazolone intermediate to the target carboxylic acid via activation and subsequent palladium-catalyzed carboxylation.

This approach ensures that the correct isomer is formed and provides a clear, reproducible path from a simple starting material to a complex heterocyclic product.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Part A: Synthesis of Key β-Keto Ester cluster_1 Part B: Isoxazole Ring Formation cluster_2 Part C: C3-Functionalization Cyclohexanone Cyclohexanone Keto_Ester Ethyl 2-oxocyclohexane- 1-carboxylate Cyclohexanone->Keto_Ester Step 1: Claisen Condensation Diethyl_Carbonate Diethyl Carbonate, NaH Oxime_Ester Ethyl 2-(hydroxyimino)cyclohexane- carboxylate Keto_Ester->Oxime_Ester Step 2: Oximation Hydroxylamine Hydroxylamine·HCl Isoxazolone 4,5,6,7-Tetrahydro-2,1-benzisoxazol- 3(1H)-one Oxime_Ester->Isoxazolone Step 3: Intramolecular Cyclization Chloro_Isoxazole 3-Chloro-4,5,6,7-tetrahydro- 2,1-benzisoxazole Isoxazolone->Chloro_Isoxazole Step 4: Chlorination Chlorination POCl3 Ester_Product Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole- 3-carboxylate Chloro_Isoxazole->Ester_Product Step 5: Pd-Catalyzed Carboxylation Carbonylation Pd(OAc)2, dppp, CO (g) Final_Product 4,5,6,7-Tetrahydro-2,1-benzisoxazole- 3-carboxylic Acid Ester_Product->Final_Product Step 6: Saponification Saponification 1. NaOH (aq) 2. HCl (aq)

Caption: Key steps in the base-catalyzed cyclization to the isoxazolone.

Protocol:

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (3.0 g, 0.130 mol) in absolute ethanol (150 mL) in a flask equipped with a reflux condenser and stirrer.

  • Once all the sodium has reacted, add the crude ethyl 2-(hydroxyimino)cyclohexanecarboxylate from the previous step to the sodium ethoxide solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and neutralize by carefully adding concentrated HCl until the pH is ~7.

  • Remove the ethanol by rotary evaporation.

  • Dissolve the residue in 200 mL of water and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 4,5,6,7-tetrahydro-2,1-benzisoxazol-3(1H)-one. The product can be purified by recrystallization from an ethanol/water mixture. (Expected Yield: 75-85%).

Part C: C3-Functionalization to the Carboxylic Acid

The stable isoxazolone ring is now activated and converted to the final carboxylic acid.

Reaction 4: Chlorination of the Isoxazolone

The isoxazolone, a cyclic amide-like structure (lactam analog), is converted to a more reactive 3-chloro derivative using phosphorus oxychloride. This "chloro-activation" step prepares the molecule for the introduction of the carboxyl group.

Protocol:

  • In a fume hood, combine the isoxazolone (10.0 g, 0.072 mol) with phosphorus oxychloride (POCl3, 25 mL, 0.27 mol). Caution: POCl3 is highly corrosive and reacts violently with water.

  • Heat the mixture at 100 °C for 3 hours. The solution should become homogeneous.

  • Cool the reaction mixture to room temperature and pour it slowly and cautiously onto 300 g of crushed ice with vigorous stirring.

  • Extract the resulting aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4,5,6,7-tetrahydro-2,1-benzisoxazole, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). (Expected Yield: 65-75%).

Reaction 5 & 6: Palladium-Catalyzed Carboxylation and Saponification

This two-step, one-pot sequence completes the synthesis. The 3-chloro intermediate undergoes a palladium-catalyzed carbonylation in ethanol to form the ethyl ester, which is then hydrolyzed (saponified) in the same pot by the addition of aqueous base to yield the target carboxylic acid.

ReagentMolar Mass ( g/mol )Amount
3-Chloro-4,5,6,7-tetrahydro-2,1-benzisoxazole157.605.0 g, 0.032 mol
Palladium(II) Acetate (Pd(OAc)2)224.5072 mg, 0.32 mmol
1,3-Bis(diphenylphosphino)propane (dppp)412.44132 mg, 0.32 mmol
Triethylamine-13.3 mL, 0.096 mol
Ethanol (anhydrous)-100 mL
Carbon Monoxide (CO)-Balloon pressure
Sodium Hydroxide (NaOH)40.002.5 g, 0.063 mol

Protocol:

  • To a high-pressure flask or a flask suitable for balloon chemistry, add the 3-chloro intermediate (5.0 g), palladium(II) acetate, and dppp.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous ethanol (100 mL) and triethylamine (13.3 mL) via syringe.

  • Evacuate and backfill the flask with carbon monoxide gas (from a balloon). Caution: CO is highly toxic. This step must be performed in a well-ventilated fume hood.

  • Heat the stirred mixture to 80 °C under a CO atmosphere (balloon) for 12 hours.

  • Cool the reaction to room temperature. Add a solution of sodium hydroxide (2.5 g) in water (25 mL) directly to the reaction mixture.

  • Heat the mixture to 60 °C for 2 hours to effect saponification.

  • Cool the mixture, remove the ethanol under reduced pressure, and add 100 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield the final product.

Product Characterization

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [3]* Appearance: Yellow solid

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol

  • Purity (Typical): >97%

  • InChI Key: RZZGDFMRRLFKRP-UHFFFAOYSA-N

References

  • Mąkosza, M., & Mytnik, E. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1867–1876. [Link]

  • Wierenga, W., et al. (1983). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 5(4), 563-565. [Link]

  • Newman, M. S., Farbman, M. D., & Hipsher, H. (1945). 2-CHLOROCYCLOHEXANONE. Organic Syntheses, 25, 22. [Link]

  • Scribd. (n.d.). Cyclohexanone Oxime Synthesis Notes: Application. Retrieved from [Link]

  • Filo. (2025). Cyclohexanone reacts with hydroxylamine NH2OH to form cyclohexanone-oxime. Retrieved from [Link]

  • Chegg. (2015). 1) what is the equation for the reaction of hydroxylanime with cyclohexanone? Retrieved from [Link]

  • Pawar, S. S., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds. [Link] (Note: Direct link to the specific paper within the journal issue may vary).

Sources

Application Notes & Protocols: Synthesis of Tetrahydrobenzisoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The tetrahydrobenzisoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This application note provides a comprehensive guide to the synthesis of tetrahydrobenzisoxazoles utilizing the [3+2] cycloaddition reaction between nitrile oxides and cyclohexene derivatives. We delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, including regioselectivity and stereoselectivity. This guide is designed to equip researchers with the foundational knowledge and practical techniques required to successfully implement this methodology in their own synthetic endeavors.

Introduction: The Strategic Importance of Tetrahydrobenzisoxazoles

The fusion of an isoxazoline ring with a cyclohexane moiety to form the tetrahydrobenzisoxazole core has proven to be a fruitful strategy in the discovery of novel therapeutic agents. The isoxazoline component, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore known for its stability and ability to participate in various biological interactions.[1][2] Its incorporation into a partially saturated bicyclic system imparts a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets. The development of robust and efficient synthetic routes to these scaffolds is therefore a critical objective in modern drug discovery.[3][4][5]

The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, stands out as a premier method for constructing five-membered heterocycles.[6][7] The reaction between a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkene, proceeds in a concerted, pericyclic fashion to afford the desired heterocyclic product with high atom economy.[8][9] This application note will focus on the practical application of this reaction for the synthesis of tetrahydrobenzisoxazoles, providing a detailed exploration of the necessary reagents, conditions, and analytical techniques.

Mechanistic Overview: The [3+2] Cycloaddition Pathway

The synthesis of the isoxazoline ring system in tetrahydrobenzisoxazoles is achieved through the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a cyclohexene derivative (the dipolarophile).[10] This reaction is a concerted process, meaning that the two new sigma bonds are formed in a single transition state. The regioselectivity of the addition is a key consideration and is influenced by both electronic and steric factors of the reactants.[11][12]

In Situ Generation of Nitrile Oxides

Nitrile oxides are often unstable and are typically generated in situ to prevent dimerization and other side reactions.[12][13] Several reliable methods exist for their formation from stable precursors:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the base-induced elimination of a hydrogen halide from a hydroximoyl halide, which is synthesized from the corresponding aldoxime.[14][15]

  • Oxidation of Aldoximes: A variety of oxidizing agents can be employed to directly convert aldoximes to nitrile oxides.[16][17] This approach avoids the need to pre-form the hydroximoyl halide.

  • Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to furnish nitrile oxides, often with the aid of a coupling reagent like an isocyanate.

The choice of method for nitrile oxide generation depends on the substrate's functional group tolerance and the desired reaction conditions.

The Cycloaddition Step

Once generated, the nitrile oxide rapidly undergoes cycloaddition with the cyclohexene dipolarophile. The reaction proceeds through a five-membered transition state, leading to the formation of the isoxazoline ring fused to the cyclohexane backbone.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) Precursor Precursor (e.g., Hydroximoyl Halide) Aldoxime->Precursor Halogenating Agent NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) TransitionState [Transition State] NitrileOxide->TransitionState Precursor->NitrileOxide Base or Oxidant Cyclohexene Cyclohexene Derivative Cyclohexene->TransitionState Product Tetrahydrobenzisoxazole TransitionState->Product [3+2] G Start Achiral Starting Materials ChiralAux Chiral Auxiliary Approach Start->ChiralAux Covalent Attachment ChiralCat Chiral Catalyst Approach Start->ChiralCat Non-covalent Interaction Product Enantiomerically Enriched Tetrahydrobenzisoxazole ChiralAux->Product Diastereoselective Cycloaddition & Auxiliary Removal ChiralCat->Product Enantioselective Cycloaddition

Sources

Application Note: A Robust Catalytic Pathway for the Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the catalytic synthesis of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS 261350-47-4), a valuable heterocyclic scaffold for drug discovery and development.[1][2] The benzisoxazole moiety is a cornerstone in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities.[3][4] This guide details a robust, multi-step synthetic strategy starting from readily available commercial reagents. We will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights into process optimization and troubleshooting. The methodology is designed to be reproducible and scalable for research and process chemistry applications.

Introduction and Strategic Overview

The 4,5,6,7-tetrahydro-2,1-benzisoxazole core represents a partially saturated version of the benzisoxazole system, offering unique three-dimensional conformations that are highly sought after in modern medicinal chemistry. These structures serve as privileged fragments in the design of novel therapeutic agents, including potential antibacterial, antifungal, and antitumor agents.[5][6][7]

Direct catalytic methods for this specific carboxylated derivative are not extensively documented. Therefore, we present a logical and efficient pathway constructed from fundamental and well-established organic transformations. Our strategy hinges on building the isoxazole ring onto a pre-existing cyclohexane framework, followed by functional group manipulation to yield the target carboxylic acid.

The overall synthetic workflow is depicted below. It begins with a base-catalyzed condensation to form a key β-dicarbonyl intermediate, which then undergoes oximation and a subsequent acid-catalyzed intramolecular cyclization. The final step involves the saponification of the resulting ester to afford the target acid.

G cluster_0 Phase 1: Heterocycle Construction cluster_1 Phase 2: Final Product Synthesis A Cyclohexanone + Diethyl Oxalate B Intermediate: Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate A->B  Base-Catalyzed  Condensation C Intermediate: Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate B->C  Oximation &  Acid-Catalyzed Cyclization D Final Product: 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid C->D  Ester Hydrolysis  (Saponification)

Figure 1: High-level workflow for the synthesis of the target molecule.

Part I: Synthesis of the Ester Intermediate

The cornerstone of this synthesis is the efficient construction of the ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate. This is achieved via a two-step process from cyclohexanone.

Principle and Mechanistic Insight

The initial step is a Claisen condensation between cyclohexanone and diethyl oxalate, using a strong base like sodium ethoxide. This reaction forms the crucial β-dicarbonyl intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.

The subsequent transformation is a tandem reaction. First, the β-dicarbonyl compound reacts with hydroxylamine to form an oxime intermediate. In the presence of a strong acid catalyst, such as triflic acid (TfOH) or polyphosphoric acid (PPA), the oxime undergoes an intramolecular cyclization via dehydration to form the stable isoxazole ring.[8][9] This acid-catalyzed cyclization is a common and efficient method for constructing such heterocyclic systems.[3]

G cluster_mech Proposed Mechanism: Acid-Catalyzed Cyclization Start Oxime Intermediate Protonation Protonated Oxime Start->Protonation + H⁺ Cyclization Cyclized Intermediate (Hemiaminal-like) Protonation->Cyclization Intramolecular Nucleophilic Attack Dehydration Cationic Intermediate Cyclization->Dehydration - H₂O Product Ester Product + H₂O Dehydration->Product - H⁺ (Aromatization)

Figure 2: Simplified mechanism for the acid-catalyzed cyclization step.

Detailed Experimental Protocol: Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate

Materials and Equipment:

  • Cyclohexanone (99.8%)

  • Diethyl oxalate (99%)

  • Sodium ethoxide (96%)

  • Ethanol (200 proof, anhydrous)

  • Hydroxylamine hydrochloride (99%)

  • Pyridine (99.8%, anhydrous)

  • Triflic acid (TfOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Silica gel for column chromatography.

Procedure:

Step A: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate

  • Set up a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Charge the flask with anhydrous ethanol (150 mL) and sodium ethoxide (1.1 eq). Stir until fully dissolved.

  • In a separate flask, prepare a mixture of cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq).

  • Add the cyclohexanone/diethyl oxalate mixture dropwise to the sodium ethoxide solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and then quench by pouring it into a beaker of ice-cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-dicarbonyl product, which can often be used in the next step without further purification.

Step B: Oximation and Catalytic Cyclization

  • In a 250 mL round-bottom flask, dissolve the crude product from Step A (1.0 eq) in a 1:1 mixture of ethanol and pyridine (100 mL).

  • Add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • To the resulting crude oxime, add anhydrous dichloromethane (DCM, 100 mL) and cool the flask to 0 °C in an ice bath.

  • Slowly add triflic acid (TfOH, 0.2 eq) dropwise. Caution: Highly corrosive.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the formation of the benzisoxazole product by TLC.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester intermediate.

Parameter Expected Value
Typical Yield 60-75% over two steps
Appearance Pale yellow oil or low-melting solid
Eluent System (TLC) 20% Ethyl Acetate in Hexanes
¹H NMR (CDCl₃, δ) ~4.4 (q, 2H), ~2.5 (m, 4H), ~1.8 (m, 4H), ~1.4 (t, 3H)
MS (ESI+) m/z = 196.1 [M+H]⁺
Table 1: Expected Data for the Ester Intermediate.

Part II: Synthesis of the Final Carboxylic Acid

The final step is a straightforward hydrolysis of the ethyl ester to the target carboxylic acid.

Principle and Protocol: Saponification

Base-catalyzed hydrolysis, or saponification, is an effective method for converting esters to carboxylic acids.[10] The reaction is typically irreversible as the carboxylate salt formed is unreactive towards the alcohol by-product. Subsequent acidification protonates the carboxylate salt, precipitating the desired carboxylic acid.

Procedure:

  • Dissolve the purified ester intermediate (1.0 eq) in a mixture of ethanol and water (3:1, v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the product into ethyl acetate.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Product Attribute Specification
Chemical Name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
CAS Number 261350-47-4[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Yellow to off-white solid[1]
Purity (Typical) >97%
Table 2: Final Product Specifications.
Troubleshooting and Process Validation

A robust protocol must anticipate potential issues. This section serves as a guide to validating the process and resolving common challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step A (Condensation) Incomplete reaction; moisture in reagents/solvents deactivating the base.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reflux time. Check the quality of the sodium ethoxide.
Incomplete Cyclization (Step B) Insufficient acid catalyst; catalyst deactivation.Increase the loading of TfOH incrementally (e.g., to 0.3 eq). Ensure the oxime intermediate is dry before adding the catalyst. Consider using PPA at an elevated temperature.
Incomplete Hydrolysis (Saponification) Insufficient base or reaction time; steric hindrance.Increase the amount of NaOH/LiOH to 3-4 eq. Increase the reaction temperature or time. Ensure adequate stirring.
Product Oily/Difficult to Isolate Impurities present; incomplete acidification.Re-purify the ester intermediate. Ensure pH is brought down to ~2 during acidification. If it remains oily, perform an extraction instead of filtration.

Table 3: Troubleshooting Guide.

Safety and Handling

  • Sodium Ethoxide: Highly reactive and corrosive. Handle under an inert atmosphere and away from moisture.

  • Triflic Acid (TfOH): Extremely corrosive and a strong acid. Always use in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Diethyl Oxalate & Cyclohexanone: Irritants. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.

  • CymitQuimica. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

  • Santa Cruz Biotechnology. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

  • Science of Synthesis. (2004). Synthesis from Carboxylic Acid Derivatives. Thieme, 20.2.1.2.

  • SYNTHESIS AND BIOLOGICAL STUDIES OF TRIAZOLO-/THIADIAZOLO-BENZOXAZINES. International Journal of Pharmaceutical Sciences and Research.

  • Thieme. (2021). Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. Synfacts, 17(08), 0822.

  • Yotphan, S., et al. (2012). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Chemical and Pharmaceutical Research, 4(1), 171-178.

  • Yotphan, S., et al. (2014). Synthesis and antimicrobial activity of some new benzoxazoles. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3446.

Sources

purification of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid by Recrystallization

Introduction

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS No. 261350-47-4) is a heterocyclic compound with a molecular weight of 167.16 g/mol .[1][2][3] As with many specialized organic compounds used in research and development, achieving high purity is critical for obtaining reliable and reproducible experimental results. Synthetic routes often yield products containing residual starting materials, by-products, or other contaminants. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[4][5]

This application note provides a detailed guide for the purification of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, which is typically supplied as a yellow solid[1], using the recrystallization method. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure both efficacy and safety.

Principle of Recrystallization

Recrystallization is a purification process based on the principle that the solubility of most solids in a given solvent increases with temperature.[6] The core of the technique involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The molecules of the target compound selectively deposit onto the growing crystal, while impurities, which are present in much lower concentrations, remain dissolved in the surrounding solution (the "mother liquor").[7]

The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at high temperatures and low solubility at low temperatures .[6][8]

  • Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[8][9]

  • The solvent must be chemically inert and not react with the compound being purified.[9][10]

  • It should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

Materials and Equipment

Chemicals & Reagents:

  • Crude 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Purity: ~97% or as determined)

  • Screening Solvents (Reagent Grade or higher):

    • Water (Deionized)

    • Ethanol

    • Methanol

    • Ethyl Acetate

    • Acetone

    • Toluene

    • Heptane or Hexane (as potential anti-solvents)

  • Decolorizing Carbon (Activated Charcoal), if needed

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Glass stirring rod

  • Powder funnel and short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump) with trap

  • Spatulas

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

  • Melting point apparatus

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves when handling chemicals.

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Compound Hazards: 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Avoid contact with skin, eyes, and clothing.

  • Solvent Hazards: Handle flammable solvents (e.g., ethanol, acetone, ethyl acetate) with extreme care. Keep them away from ignition sources. Do not heat flammable solvents directly on a hot plate; use a water or steam bath.

Part 1: Protocol for Solvent System Selection

Since specific solubility data for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is not readily published, an empirical screening process is the first essential step.[8][9] This is performed on a small scale to conserve material.

Methodology:

  • Place approximately 50 mg of the crude compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise, starting with about 1 mL.

  • Agitate the mixture at room temperature to assess solubility. Record your observations. A good candidate solvent will not dissolve the compound at this stage.[5][9]

  • For solvents that did not dissolve the compound, gently heat the test tube in a water bath while stirring. Add more solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline precipitate upon cooling.

  • If no single solvent is ideal, a mixed-solvent system can be tested.[8] This typically involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.

Data Presentation: Solvent Screening Results (Hypothetical)

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolublePoor, slow formationPoor choice
EthanolSparingly SolubleVery SolubleGood, fine needles Promising Candidate
Ethyl AcetateSolubleVery SolubleLittle precipitationPoor choice (too soluble)
TolueneInsolubleSoluble with large volumeOily precipitatePoor choice
Ethanol/Water - - Excellent, well-formed crystals Best System

Based on this hypothetical screening, an ethanol/water mixed-solvent system is selected for the bulk procedure.

Part 2: Detailed Bulk Recrystallization Protocol

This protocol assumes a starting quantity of 5.0 g of crude material and the use of an ethanol/water solvent system. Adjust volumes accordingly for different quantities.

Step 1: Dissolution

  • Place 5.0 g of crude 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • In a separate beaker, heat approximately 100 mL of ethanol on a hot plate (using a water bath for safety).

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask required to completely dissolve the solid with stirring. The principle is to create a saturated solution to maximize yield.[4][6]

    • Rationale: Using an excessive amount of solvent will reduce the recovery of the purified compound, as more of it will remain in the mother liquor upon cooling.

Step 2: Decolorization (Optional)

  • If the resulting solution is highly colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat source. Add a very small amount (tip of a spatula) of decolorizing activated carbon to the solution.

  • Gently swirl the flask and reheat for 5-10 minutes.

    • Rationale: The high surface area of activated carbon adsorbs large, colored impurity molecules. Using too much will adsorb the product and reduce the yield.

Step 3: Hot Gravity Filtration (Conditional)

  • This step is necessary if there are insoluble impurities or if decolorizing carbon was added.

  • Set up a gravity filtration apparatus using a short-stem funnel and fluted filter paper, filtering into a clean Erlenmeyer flask.

  • Pre-heat the funnel and the receiving flask by pouring a small amount of hot solvent through them.

    • Rationale: This crucial step prevents premature crystallization of the product on the cold surfaces of the funnel or filter paper, which would result in a lower yield.[5]

  • Quickly pour the hot solution through the fluted filter paper.

Step 4: Crystallization

  • If a mixed-solvent system is being used, add hot deionized water (the anti-solvent) dropwise to the hot ethanol filtrate until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling causes the solid to precipitate quickly, trapping impurities within the crystal lattice.[4][7]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

Step 5: Isolation and Washing

  • Set up a Büchner funnel with filter paper over a vacuum flask.

  • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture to ensure it seals against the funnel.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Wash the crystals with two small portions of ice-cold solvent.

    • Rationale: Washing removes any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize redissolving the purified product crystals.[7]

  • Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them.

Step 6: Drying

  • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 40-50°C, well below the compound's melting point) or in a vacuum desiccator at room temperature.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis Crude Crude Solid Screening Solvent Screening Crude->Screening Dissolve 1. Dissolve in Minimal Hot Solvent Screening->Dissolve Select Solvent HotFilt 2. Hot Filtration (if needed) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Analysis Purity Assessment (Melting Point, etc.) Pure->Analysis

Caption: Workflow for the purification of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Assessment of Purity

To validate the success of the purification, the purity of the recrystallized product should be assessed:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to a literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification should result in a single spot for the final product, whereas the crude material may show multiple spots.

  • Spectroscopic Analysis: Techniques like NMR or HPLC can provide quantitative data on the purity of the final product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Re-heat the solution and boil off some of the solvent to concentrate it. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; impurities are inhibiting crystallization.Re-heat to dissolve the oil, add slightly more solvent, and try cooling even more slowly. Ensure the starting material is not excessively impure.
Low recovery of purified product Premature crystallization during hot filtration; too much solvent was used; crystals were washed with warm solvent.Ensure filtration apparatus is pre-heated. Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent.
Crystals form in the funnel during hot filtration The funnel and receiving flask were too cold.Re-heat the entire mixture to redissolve, and repeat the hot filtration using a properly pre-heated apparatus. Add a small amount of extra hot solvent just before filtering.[5]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Technology, Iraq. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

Sources

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. The compound, a heterocyclic carboxylic acid, is relevant in pharmaceutical research and development. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, ensuring optimal retention and peak symmetry. The protocol has been developed to provide high sensitivity, specificity, and accuracy, and has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document provides a comprehensive guide covering the scientific principles of the separation, detailed experimental protocols, method validation procedures, and expected performance characteristics, making it suitable for implementation in quality control and research laboratories.

Principle of Separation and Method Rationale

The accurate quantification of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Molecular Formula: C₈H₉NO₃, Molecular Weight: 167.16 g/mol ) presents a typical challenge for acidic pharmaceutical compounds.[2][3] The presence of a carboxylic acid group necessitates careful control over its ionization state to achieve reproducible retention and symmetrical peak shapes in reversed-phase chromatography.

Analyte Structure:

  • Name: 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

  • CAS Number: 261350-47-4[3]

  • Appearance: Yellow solid[2]

The core of this method is based on ion suppression reversed-phase chromatography.[4] The analyte possesses a carboxylic acid moiety, which would be ionized (deprotonated) at neutral pH, making it highly polar and poorly retained on a nonpolar C18 stationary phase. To overcome this, the mobile phase is acidified to a pH significantly lower than the analyte's pKa. While the specific pKa of this molecule is not readily published, it is estimated to be in the range of 3-5, similar to other aromatic carboxylic acids.[5] By maintaining the mobile phase pH at approximately 2.5, the carboxylic acid group remains in its protonated, non-ionized form (R-COOH). This neutral form is significantly more hydrophobic, allowing for effective interaction with the C18 stationary phase and leading to predictable, sharp, and well-retained chromatographic peaks.[4][6] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Detection is performed at the analyte's UV maximum (λmax), which must be experimentally determined but is anticipated to be in the range of 230-290 nm based on the benzisoxazole chromophore.[7][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., Purospher® STAR RP-18 endcapped, 250 mm x 4.6 mm, 5 µm particle size) is recommended. A guard column of the same packing material should be used.[7]

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Chemicals:

    • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid reference standard (>97% purity).[2][9]

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (85%, Analytical grade).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase (pH 2.5 Phosphate Buffer/Acetonitrile):

    • Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 25 mM solution.

    • pH Adjustment: Adjust the pH of the buffer to 2.5 using 85% orthophosphoric acid.

    • Final Composition: Mix the pH-adjusted buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v). This ratio may require optimization.

    • Degassing: Degas the final mobile phase by sonication or vacuum filtration before use.

  • Diluent: A mixture of the mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio is recommended.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This stock solution should be stored under refrigeration (2-8°C).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 2.5) : Acetonitrile (60:40, v/v) [Isocratic]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA/UV-Vis at λmax (determine experimentally, start at 238 nm)[7]
Run Time Approximately 10 minutes (ensure elution of analyte and any impurities)
Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase (Buffer + ACN) C Prepare Working Standards & Sample Solutions A->C B Prepare Standard Stock (1000 µg/mL) B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Standards & Samples (10 µL) D->E F Acquire Chromatographic Data E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: General experimental workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The following parameters must be evaluated.[10][11]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

  • Procedure:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a standard solution of the analyte.

    • If applicable, inject a sample matrix (placebo) to confirm no interference from excipients.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure the analyte peak is resolved from all degradation peaks (peak purity analysis with a PDA detector is required).

Linearity and Range
  • Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.

  • Procedure:

    • Prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration, such as 10-150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • Y-intercept should be close to zero.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Perform analysis on a minimum of three concentration levels (low, medium, high) covering the specified range, with three replicates at each level.

    • Accuracy can be assessed by analyzing a sample of known concentration (e.g., a certified reference material) or by a recovery study on a placebo matrix spiked with known amounts of the analyte.

  • Acceptance Criteria:

    • Mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[13]

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Intentionally vary parameters such as:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 0.1 mL/min).

    • Organic composition in mobile phase (± 2%).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

System Suitability
  • Objective: To ensure the chromatographic system is adequate for the intended analysis.[13]

  • Procedure: Inject a working standard solution (e.g., 50 µg/mL) five times at the beginning of each analytical run.

  • Acceptance Criteria:

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

    • %RSD of peak area and retention time for replicate injections ≤ 2.0%.

G cluster_val Method Validation Framework (ICH Q2) Specificity Specificity (Interference Check) Linearity Linearity (r² ≥ 0.999) Range Range (Defined by Linearity) Linearity->Range defines Accuracy Accuracy (98-102% Recovery) Precision Precision (%RSD ≤ 2.0%) Precision->Accuracy supports LOD LOD (Detection Limit) LOQ LOQ (Quantitation Limit) LOD->LOQ is lower than Robustness Robustness (Parameter Variation) SST System Suitability (Performance Check) SST->Specificity prerequisite for SST->Linearity prerequisite for SST->Accuracy prerequisite for SST->Precision prerequisite for

Sources

Application Note: A Guide to the Definitive ¹H NMR-Based Structural Elucidation of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol and detailed interpretative framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS 261350-47-4)[1][2]. As a heterocyclic scaffold, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development[3]. Accurate and unambiguous structural verification is therefore paramount. This document outlines a self-validating workflow, from optimal sample preparation to in-depth spectral analysis, designed for researchers, chemists, and quality control professionals. We delve into the causality behind experimental choices, such as solvent selection, and provide a predictive analysis of the ¹H NMR spectrum to facilitate confident structural confirmation.

Introduction: The Imperative for Spectroscopic Verification

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a saturated six-membered ring fused to an isoxazole core, with a carboxylic acid functional group at the 3-position. The isoxazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities[3]. Consequently, the synthesis and study of novel analogues based on this scaffold are of high importance.

¹H NMR spectroscopy stands as the primary analytical tool for the structural elucidation of such organic molecules. It provides precise information about the electronic environment of hydrogen atoms (protons), their connectivity, and their relative abundance, allowing for definitive confirmation of the target structure. This guide serves as a practical, field-tested resource for obtaining and interpreting a high-quality ¹H NMR spectrum for the title compound.

Chemical Structure and Proton Environments

To effectively interpret the spectrum, it is crucial to first identify the distinct proton environments within the molecule. The structure is numbered systematically to assign the corresponding NMR signals.

Figure 1: Molecular Structure and Proton Labeling

(Note: Standard IUPAC numbering for the bicyclic system is complex. For clarity in NMR interpretation, we will refer to the protons by the carbon to which they are attached: H-4, H-5, H-6, H-7, and the carboxylic proton, COOH.)

The molecule possesses five chemically distinct sets of protons:

  • -COOH: A single, acidic proton.

  • H-4 & H-7: Two pairs of diastereotopic protons adjacent to the isoxazole ring. These are in electronically similar environments.

  • H-5 & H-6: Two pairs of diastereotopic protons in the middle of the aliphatic ring, electronically similar to each other and distinct from H-4/H-7.

The ¹H NMR Characterization Workflow

The process of structural confirmation via NMR follows a logical and systematic workflow. Each step is designed to ensure data integrity and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A 1. Weigh Compound (5-10 mg) B 2. Select & Add Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) A->B C 3. Add Internal Standard (TMS, optional) B->C D 4. Solubilize (Vortex/Sonicate) C->D E 5. Transfer to NMR Tube D->E Transfer F 6. Insert into Spectrometer (≥400 MHz) E->F G 7. Lock, Tune, & Shim F->G H 8. Acquire Spectrum (e.g., 16-64 scans) G->H I 9. Process Data (FT, Phase, Baseline) H->I Process J 10. Calibrate Spectrum (to solvent or TMS) I->J K 11. Integrate Signals J->K L 12. Assign Peaks & Confirm Structure K->L

Sources

Application Note: A Multi-dimensional NMR Approach for the Unambiguous 13C Assignment of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic scaffold of interest in medicinal chemistry and drug development. Accurate structural elucidation is fundamental for its application in synthesis and structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the complete and unambiguous assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this molecule. We detail a systematic workflow employing one-dimensional (¹³C, DEPT-135) and two-dimensional (HSQC, HMBC) NMR techniques, explaining the causality behind each experimental choice. This self-validating protocol is designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of complex small molecules.

Introduction: The Need for Rigorous Structural Verification

The bioactivity of heterocyclic compounds is intrinsically linked to their precise three-dimensional structure. For novel scaffolds like 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, unambiguous confirmation of the carbon framework is a critical prerequisite for further development. While ¹³C NMR is a powerful tool, a simple one-dimensional spectrum is often insufficient for a definitive assignment, especially due to the presence of multiple quaternary carbons and spectrally similar aliphatic signals.

This application note outlines a logical, multi-step strategy that leverages the power of modern multi-dimensional NMR experiments. By systematically determining carbon types, one-bond C-H connectivities, and long-range C-H correlations, we can overcome the limitations of 1D NMR and achieve a confident and verifiable assignment of all eight carbon signals in the molecule.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for consistent spectral assignment. The structure and IUPAC-compliant numbering for 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid are established as follows.

Caption: Structure and numbering of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

The Strategic Workflow for ¹³C NMR Assignment

Our approach is a sequential process where the output of each experiment provides crucial information for interpreting the next, creating a self-validating system. This workflow ensures that assignments are based on a network of corroborating evidence rather than on chemical shift prediction alone.

Caption: Logical workflow for the complete ¹³C NMR assignment of the target molecule.

Experimental Protocols

Scientific integrity demands reproducible methods. The following protocols are based on standard practices for small molecule analysis on a typical 400 or 500 MHz NMR spectrometer.[1][2]

4.1. Sample Preparation

  • Weigh approximately 10-15 mg of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable acidic proton is observable.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.2. NMR Data Acquisition

  • Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent).

  • Temperature: 298 K.

  • ¹³C {¹H} Spectrum:

    • Frequency: 100.6 MHz

    • Pulse Program: zgpg30

    • Spectral Width: 0-200 ppm

    • Acquisition Time: ~1.5 s

    • Relaxation Delay: 2.0 s

  • DEPT-135 Spectrum:

    • Pulse Program: dept135

    • Rationale: This experiment, known as Distortionless Enhancement by Polarization Transfer, uses a 135° proton pulse to differentiate carbon signals based on the number of attached protons.[3] CH and CH₃ groups appear as positive signals, while CH₂ groups are inverted (negative). Quaternary carbons are not observed.

  • HSQC Spectrum:

    • Pulse Program: hsqcedetgpsisp2.2

    • Rationale: Heteronuclear Single Quantum Coherence provides direct one-bond correlation between a carbon atom and its attached proton(s).[4] This is the most reliable way to assign protonated carbons.

  • HMBC Spectrum:

    • Pulse Program: hmbcgplpndqf

    • Rationale: Heteronuclear Multiple Bond Correlation reveals correlations between carbons and protons that are typically two or three bonds away (long-range).[2] This is the key experiment for assigning non-protonated (quaternary) carbons by correlating them to nearby, already-assigned protons. The experiment is optimized for a long-range J-coupling of ~8 Hz.

Spectral Analysis and Step-by-Step Assignment

Here, we apply the workflow from Section 3 to a hypothetical, yet chemically realistic, dataset for the target molecule.

Step 1 & 2: Analysis of 1D ¹³C and DEPT-135 Spectra The ¹³C spectrum is expected to show 8 distinct signals. The DEPT-135 experiment is crucial for the first level of sorting.

  • Signals Absent in DEPT-135: Four quaternary carbons (C3, C3a, C7a, and the carboxyl C).

  • Negative Signals in DEPT-135: Four methylene (CH₂) carbons from the tetrahydro-ring (C4, C5, C6, C7).

Step 3: One-Bond C-H Assignment via HSQC The HSQC spectrum will show four cross-peaks, correlating each of the four methylene carbon signals to their respective geminal proton signals in the ¹H spectrum. This allows for the confident assignment of the entire aliphatic spin system. While the exact chemical shifts of C4/C7 and C5/C6 may be similar, they can be distinguished in the next step.

Step 4: Quaternary Carbon Assignment via HMBC This is the definitive step. By observing long-range correlations from the now-assigned methylene protons to the unknown quaternary carbons, we can piece together the molecular framework.

Caption: Key HMBC correlations from aliphatic protons (on C4, C7) to quaternary carbons.

  • Assigning C3 and COOH: The protons on C4 (H4) are two bonds away from C3a and three bonds from C3. Therefore, H4 will show an HMBC cross-peak to C3. This same proton signal will likely not show a correlation to the distant carboxyl carbon, helping to distinguish C3 from the COOH carbon, which will be the most downfield signal due to its oxidation state.[5]

  • Assigning C3a and C7a: The protons on C4 (H4) are two bonds from C3a, while the protons on C7 (H7) are two bonds from C7a. The HMBC spectrum will therefore show a correlation from H4 to C3a and from H7 to C7a. This allows for the unambiguous assignment of these two critical bridgehead carbons. The relative chemical shifts of C3a and C7a are influenced by the adjacent oxygen and nitrogen atoms of the isoxazole ring.[6]

Data Summary and Final Assignments

Combining the information from all experiments leads to the complete assignment. The following table summarizes the expected results.

Carbon AtomCarbon Type (DEPT-135)Expected ¹³C Shift (δ, ppm)¹H Shift (δ, ppm) (from HSQC)Key HMBC Correlations (from ¹H at δ)
COOH Quaternary165 - 175N/AC4-H
C3 Quaternary155 - 165N/AC4-H
C7a Quaternary145 - 155N/AC7-H
C3a Quaternary115 - 125N/AC4-H, C7-H
C7 CH₂ (Negative)25 - 35~2.5C7a, C6, C5
C4 CH₂ (Negative)20 - 30~2.4C3a, C3, C5
C5 CH₂ (Negative)20 - 30~1.8C4, C6, C7
C6 CH₂ (Negative)20 - 30~1.8C5, C7

Note: Chemical shift values are predictive and based on typical ranges for similar functional groups and structures.[7][8] Actual values will be solvent and concentration-dependent.

Conclusion

The structural integrity of pharmacologically relevant molecules is non-negotiable. This application note has demonstrated a robust, systematic, and self-verifying protocol for the complete ¹³C NMR assignment of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. By synergistically employing 1D (¹³C, DEPT-135) and 2D (HSQC, HMBC) NMR experiments, each carbon atom can be assigned with a high degree of confidence. This methodology is not limited to the title compound and serves as a template for the rigorous characterization of other complex heterocyclic systems in the drug discovery pipeline.

References

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • El-Faham, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • de la Torre, M. C., et al. (2004). Synthesis and Complete 1H, 13C and 15N NMR Assignment of Substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones. Magnetic Resonance in Chemistry, 42(11), 949-952. [Link]

  • Stephens, C. E., & Arafa, R. K. (2010). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 87(10), 1087-1089. [Link]

  • University of Bath (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Chemistry LibreTexts (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University Department of Chemistry. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Hans Reich. Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]

  • University of Potsdam. Tables for Organic Structure Analysis. [Link]

  • Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(18), 4268. [Link]

Sources

Application Note: Mass Spectrometric Characterization of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] Its structural characterization is a critical step in its development and quality control. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of novel compounds. This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

The chemical formula of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .[3][4] The presence of a carboxylic acid group and a nitrogen-containing heterocyclic ring suggests that it will be readily ionizable by ESI, a soft ionization technique suitable for polar molecules.[5][6]

Experimental Design & Rationale

Ionization Method Selection: Electrospray Ionization (ESI)

Electrospray ionization is the method of choice for this compound due to the presence of the carboxylic acid and the nitrogen atom in the isoxazole ring. These functional groups are readily protonated or deprotonated, making the molecule amenable to ionization in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The nitrogen atom in the benzisoxazole ring can be readily protonated to form the [M+H]⁺ ion.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is acidic and can easily lose a proton to form the [M-H]⁻ ion.

This dual ionization capability provides flexibility in analysis and can offer complementary fragmentation information.

Mass Analyzer Selection

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended. These analyzers provide accurate mass measurements, which are crucial for confirming the elemental composition of the parent ion and its fragments.

Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. For ESI, a typical mobile phase would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to facilitate ionization.

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Cone Voltage 20 - 40 V20 - 40 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)600 - 800 L/hr (Nitrogen)
Desolvation Temp. 350 - 450 °C350 - 450 °C
Mass Range (MS1) m/z 50 - 500m/z 50 - 500
Collision Gas ArgonArgon
Collision Energy Ramped (e.g., 10-40 eV)Ramped (e.g., 10-40 eV)

Data Analysis and Expected Results

Full Scan Mass Spectrum (MS1)

In the full scan MS1 spectrum, the expected ions are:

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 168.060.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 166.045.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ions will provide structural information. The fragmentation is expected to be initiated by the cleavage of the weaker bonds in the molecule. For carboxylic acids, a common fragmentation is the loss of the carboxyl group.[7]

Predicted Fragmentation of [M+H]⁺ (m/z 168.06)

The protonated molecule is expected to undergo fragmentation through several key pathways:

  • Loss of H₂O: The carboxylic acid group can facilitate the neutral loss of water (18.01 Da).

  • Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44.00 Da), is a characteristic fragmentation for protonated carboxylic acids.

  • Ring Opening and Cleavage: The tetrahydrobenzisoxazole ring system may undergo ring opening followed by cleavage of the cyclohexene ring.

Below is a DOT script visualizing the proposed fragmentation pathway for the protonated molecule.

G M_H [M+H]⁺ m/z 168.06 frag1 Loss of H₂O m/z 150.05 M_H->frag1 - H₂O frag2 Loss of COOH m/z 123.07 M_H->frag2 - COOH frag3 Loss of CO₂ m/z 124.08 M_H->frag3 - CO₂

Caption: Proposed fragmentation of [M+H]⁺.

Predicted Fragmentation of [M-H]⁻ (m/z 166.05)

The deprotonated molecule is expected to primarily undergo decarboxylation.

  • Loss of CO₂: The most prominent fragmentation is anticipated to be the loss of carbon dioxide (44.00 Da) from the carboxylate anion.

Below is a DOT script visualizing the proposed fragmentation pathway for the deprotonated molecule.

G M_H_neg [M-H]⁻ m/z 166.05 frag_neg1 Loss of CO₂ m/z 122.06 M_H_neg->frag_neg1 - CO₂

Sources

Application Notes and Protocols for the In Vitro Screening of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Benzisoxazole Derivative

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1] The compound 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS 261350-47-4) is a member of this class, yet its specific biological profile remains largely uncharacterized in publicly available literature. These application notes outline a structured, tiered in vitro screening cascade designed to efficiently elucidate the biological and pharmacological potential of this molecule.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind the proposed experimental workflow. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. Our approach is to cast a wide net with initial primary screens and subsequently employ more specific, mechanism-of-action assays to follow up on initial "hits." This strategy, known as a screening cascade, is a cost-effective and efficient method in early-stage drug discovery to identify and prioritize compounds for further development.[2][3]

The proposed cascade will investigate several key areas of biological activity commonly associated with the broader isoxazole and benzisoxazole chemical classes:

  • General Cytotoxicity and Antiproliferative Activity: To assess the compound's effect on cell viability, a foundational step in identifying potential anticancer agents.

  • Anti-inflammatory Potential: Targeting key enzymatic and signaling pathways involved in inflammation.

  • Antioxidant Activity: To determine the compound's capacity to neutralize free radicals, a mechanism relevant to various pathological conditions.

By following this structured approach, researchers can generate a robust preliminary dataset to guide future investigation into the therapeutic potential of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Compound Information

PropertyValueSource
IUPAC Name 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid[3]
CAS Number 261350-47-4[4][5]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance Yellow solid[4]
Purity ≥97% (typical)[4]

Tier 1: Primary Screening - Broad-Spectrum Activity Profiling

The initial screening tier is designed to be rapid and high-throughput, providing a broad overview of the compound's biological effects. These assays will determine if the compound possesses general cytotoxic, anti-inflammatory, or antioxidant properties, guiding the direction of more focused secondary screening.

Diagram: Proposed In Vitro Screening Cascade

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanistic Studies T1_Cytotoxicity General Cytotoxicity (MTT Assay) T2_Potency IC50 Determination (Dose-Response MTT) T1_Cytotoxicity->T2_Potency If active T1_Antioxidant Antioxidant Capacity (DPPH Assay) T2_ABTS Orthogonal Antioxidant (ABTS Assay) T1_Antioxidant->T2_ABTS If active T1_AntiInflam COX-1/2 Inhibition (Biochemical Assay) T2_Cellular Cell-Based Inflammation (NF-κB Activation Assay) T1_AntiInflam->T2_Cellular If active T3_Apoptosis Apoptosis vs. Necrosis Assays T2_Potency->T3_Apoptosis If potent T3_Kinase Kinase Panel Screening T2_Cellular->T3_Kinase Pathway-specific

Caption: A tiered in vitro screening cascade for characterizing novel compounds.

Protocol 1.1: General Cytotoxicity Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of living, metabolically active cells, making it an excellent high-throughput screen for cytotoxic or antiproliferative effects.[7][8]

Methodology:

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., HCT116 - colorectal, MCF-7 - breast, A549 - lung) in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in DMSO. Further dilute in culture medium to a final screening concentration (e.g., 10 µM).

  • Treatment: Replace the culture medium with medium containing the test compound. Include vehicle controls (DMSO at the same final concentration) and positive controls (e.g., Doxorubicin at 10 µM).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a cytotoxic or antiproliferative effect.

Protocol 1.2: Antioxidant Capacity via DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for evaluating antioxidant activity.[10][11] DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from deep violet to light yellow, resulting in a decrease in absorbance.[10]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 1 mg/mL stock solution of the test compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Assay Setup: In a 96-well plate, add 100 µL of the test compound at a high screening concentration (e.g., 100 µg/mL).

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Significant inhibition suggests potential antioxidant activity.

Protocol 1.3: Anti-inflammatory Potential via COX-1/2 Inhibition Assay

Rationale: Cyclooxygenase (COX) enzymes are key mediators of inflammation, catalyzing the conversion of arachidonic acid to prostaglandins.[12][13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. A biochemical assay using purified ovine or human recombinant COX-1 and COX-2 enzymes provides a direct measure of the compound's inhibitory potential.

Methodology:

  • Assay Principle: This protocol is based on a colorimetric inhibitor screening assay kit (e.g., Cayman Chemical, Item No. 760111). The assay measures the peroxidase activity of COX, which monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1]

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically includes assay buffer, heme, purified COX-1 or COX-2 enzyme, and a colorimetric substrate.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add the test compound at a screening concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Pre-incubation: Incubate for 5-10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately read the plate kinetically at 590 nm for 1-2 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the vehicle control.

Tier 2: Secondary Screening - Hit Confirmation and Potency Determination

If a compound shows significant activity in any of the primary screens ("a hit"), Tier 2 assays are initiated. The goals are to confirm the initial finding using an orthogonal assay and to determine the compound's potency by generating a dose-response curve and calculating the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

Protocol 2.1: Potency Determination via Dose-Response Cytotoxicity Assay

Rationale: To quantify the antiproliferative effect observed in the primary screen, a dose-response experiment is performed. This allows for the calculation of an IC₅₀ value, a key metric for comparing the potency of different compounds.

Methodology:

  • Procedure: Follow the MTT assay protocol (1.1).

  • Dose Range: Instead of a single concentration, treat the cells with a serial dilution of the test compound. A typical 8-point curve might range from 100 µM down to low nanomolar concentrations.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
Cell LineIC₅₀ (µM)95% Confidence Interval
HCT11612.510.2 - 15.3
MCF-728.122.5 - 35.1
A549> 100N/A
Doxorubicin (Control)0.80.6 - 1.1
Protocol 2.2: Orthogonal Antioxidant Confirmation via ABTS Assay

Rationale: To confirm the findings from the DPPH assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is an excellent orthogonal method.[10] It measures the scavenging of the ABTS radical cation (ABTS•⁺), which is generated by oxidizing ABTS with potassium persulfate.[10] The ABTS•⁺ radical is soluble in both aqueous and organic solvents and its absorbance at 734 nm is less prone to interference from colored compounds compared to DPPH.[10]

Methodology:

  • ABTS•⁺ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure: Add 190 µL of the ABTS•⁺ working solution to 10 µL of the test compound (in a dose-response format) in a 96-well plate.[10]

  • Incubation: Incubate for 6-10 minutes at room temperature.[10]

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the IC₅₀ value for radical scavenging as described in Protocol 2.1.

Protocol 2.3: Cell-Based Anti-inflammatory Assay - NF-κB Translocation

Rationale: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[14] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals (like TNF-α or IL-1), it translocates to the nucleus to activate gene transcription.[15][16] An image-based, high-content screening assay that quantifies the nuclear translocation of the p65 subunit of NF-κB is a highly relevant cell-based method to assess anti-inflammatory activity.[15]

Diagram: Simplified NF-κB Signaling Pathway

G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Activates Inhibitor Test Compound Inhibitor->IKK Inhibits? Inhibitor->IkB Inhibits?

Sources

Application Note & Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing the isoxazole scaffold, represent a promising avenue for research due to their diverse biological activities.[1][2] Benzisoxazole derivatives, specifically, have demonstrated a broad spectrum of antimicrobial efficacy, making them a privileged scaffold in medicinal chemistry.[3][4] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a novel derivative, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (MW: 167.16 g/mol , Formula: C₈H₉NO₃).[5][6] We present detailed, field-proven protocols for preliminary screening via the Agar Disk Diffusion assay, quantitative assessment of potency through the Broth Microdilution (MIC) assay, and determination of bactericidal activity with the Minimum Bactericidal Concentration (MBC) assay. These methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7]

Introduction: The Rationale for Investigation

The benzisoxazole moiety is a core component in numerous compounds with significant pharmacological applications.[4] Research has identified benzisoxazole derivatives with potent activity against a range of pathogens, including multi-drug resistant strains like Acinetobacter baumannii.[3][8] The mechanism of action for some isoxazole-based compounds is thought to involve critical cellular processes such as the inhibition of GTPase activity, thereby disrupting bacterial cell division.[9] Given this compelling background, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid emerges as a logical candidate for antimicrobial screening.

This document serves as a practical guide for researchers to systematically evaluate its in vitro activity. We will proceed from a rapid qualitative assessment to a precise quantitative determination of its antimicrobial power.

Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Assay

Expertise & Causality: The Agar Disk Diffusion method, also known as the Kirby-Bauer test, is an invaluable first-pass screening tool.[10] Its principle is based on the diffusion of an antimicrobial agent from a paper disk through an agar medium uniformly inoculated with a test bacterium.[11] The resulting zone of growth inhibition around the disk provides a qualitative measure of the compound's activity. This method is cost-effective and allows for the simultaneous testing of multiple bacterial strains, making it ideal for initial high-throughput screening before committing to more labor-intensive quantitative assays.

Protocol 2.1: Step-by-Step Disk Diffusion Method
  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline (0.85%) or a suitable broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12] This standardization is critical for reproducibility.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[13]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth. Rotate the plate by 60° and repeat the streaking twice more.[13] MHA is the recommended medium for routine susceptibility testing due to its consistency and support for the growth of most common pathogens.[14]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[13]

  • Preparation and Application of Compound Disks:

    • Prepare a stock solution of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), as solubility can be a limiting factor for novel compounds.[15]

    • Impregnate sterile paper disks (6 mm diameter) with a known volume (e.g., 10-20 µL) of the test compound solution to achieve a specific concentration per disk (e.g., 30 µg).

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[14]

    • Crucial Controls:

      • Positive Control: A disk containing a standard antibiotic (e.g., Ciprofloxacin, Ampicillin).

      • Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound. This validates that the solvent itself has no antimicrobial activity.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[12]

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. The results from the negative control should show no zone of inhibition.

Workflow Visualization: Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare 0.5 McFarland Bacterial Inoculum C 3. Inoculate MHA Plate for Confluent Growth A->C B 2. Prepare Compound-Infused and Control Disks D 4. Apply Disks to Inoculated Agar B->D C->D E 5. Incubate at 37°C for 18-24h D->E F 6. Measure Zone of Inhibition (mm) E->F G 7. Compare to Controls (Positive & Negative) F->G

Caption: Workflow for the Agar Disk Diffusion Assay.

Quantitative Potency: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Expertise & Causality: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[17] This quantitative method is essential for drug development as it provides a precise measure of a compound's potency. The protocol is standardized by bodies like the CLSI to ensure inter-laboratory comparability of data.[7][18]

Protocol 3.1: Step-by-Step Broth Microdilution Assay
  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.

    • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria as recommended by CLSI guidelines.[15]

    • Bacterial Inoculum: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 2.1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][19]

  • Plate Preparation (96-Well Plate):

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add 100 µL of a 256 µg/mL solution).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentrations.

  • Inoculation and Controls:

    • Add 50 µL of the prepared bacterial inoculum (final concentration 5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well will be 100 µL.

    • Assay Controls (Self-Validating System):

      • Well 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum. This well contains no test compound and must show turbidity for the assay to be valid.

      • Well 12 (Sterility Control): 100 µL CAMHB only (no inoculum, no compound). This well must remain clear.

      • Solvent Control (Separate Well/Row): A serial dilution of the solvent (e.g., DMSO) in inoculated broth to ensure the solvent concentration is not inhibitory.

  • Incubation and MIC Determination:

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[12]

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19] This can also be determined spectrophotometrically using a plate reader.

Data Presentation: MIC Summary Table
Test MicroorganismGram StainMIC of Test Compound (µg/mL)MIC of Positive Control (e.g., Ciprofloxacin) (µg/mL)
Staphylococcus aureusGram (+)
Bacillus subtilisGram (+)
Escherichia coliGram (-)
Pseudomonas aeruginosaGram (-)
Workflow Visualization: Broth Microdilution Assay

G A 1. Prepare Compound Stock & Bacterial Inoculum B 2. Add Broth to Wells 2-12 A->B D 4. Add Standardized Inoculum to Wells 1-11 A->D C 3. Add Compound to Well 1 & Perform Serial Dilutions B->C C->D E 5. Seal Plate & Incubate (37°C, 16-20h) D->E F 6. Visually Inspect for Growth E->F G 7. Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Determining Cidal Activity: Minimum Bactericidal Concentration (MBC) Assay

Expertise & Causality: While the MIC assay identifies the concentration that inhibits growth (bacteriostatic), it does not distinguish whether the compound is killing the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) assay addresses this by determining the lowest concentration of an antimicrobial agent required to kill >99.9% of the initial bacterial inoculum.[17] This distinction is clinically significant and crucial for developing effective therapeutics.

Protocol 4.1: Step-by-Step MBC Determination
  • Prerequisite: This protocol is performed immediately following the determination of the MIC from the broth microdilution plate (Protocol 3.1).

  • Sub-culturing from MIC Plate:

    • Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Also, select the growth control well (Well 11).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells.

    • Spot-plate or streak the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA or Tryptic Soy Agar).

  • Incubation and MBC Determination:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot/streak.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the colony count from the initial inoculum plated from the growth control well.[17]

Workflow Visualization: From MIC to MBC

G cluster_mic MIC Assay Result cluster_mbc MBC Assay MIC_Plate MIC Plate after Incubation (Turbid & Clear Wells) Subculture 1. Subculture from Clear Wells onto Fresh Agar Plate MIC_Plate->Subculture Incubate 2. Incubate Agar Plate (37°C, 18-24h) Subculture->Incubate Count 3. Count Colonies Incubate->Count MBC_Value Determine MBC: Lowest concentration with ≥99.9% killing Count->MBC_Value

Caption: Workflow for MBC determination following an MIC assay.

References

  • Bektas, H., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. [Link]

  • Reddy, T. S., et al. (2022). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 13(1), 85-95. [Link]

  • Jubie, S., et al. (2017). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry, 33(6). [Link]

  • Srinivas, K., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Indo American Journal of Pharmaceutical Research, 6(07). [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (Note: While not in the direct search, this is a foundational citation for the principles described in sources like[16] from the search results which refer to CLSI guidelines). A similar overview is provided in: Al-Ani, I., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1243179. [Link]

  • Department of Medical Laboratories Techniques, Practical Microbiology. Lab.9: Antibiotic Sensitivity Test. [Link]

  • Semantic Scholar. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Rather, I. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Brazilian Journal of Microbiology, 54(Suppl 1), 559-574. [Link]

  • Kumari, V. S. A., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-331. [Link]

  • Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ChemistrySelect, 9(4). [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 37(3), 255-259. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Czerwonka, G., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(4), 3209. [Link]

  • Regulations.gov. CLSI document M07-A8. [Link]

  • Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 5, 100806. [Link]

  • Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 5, 100806. [Link]

  • Al-Mansour, H., et al. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Molecules, 28(19), 6932. [Link]

  • Eustáquio, A. S., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. The Journal of Antibiotics, 74(6), 370-380. [Link]

  • Gzella, A. K., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 5026. [Link]

  • Shah, S. T. A., et al. (2022). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 18, 1699-1712. [Link]

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Application Notes and Protocols for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern oncology, the quest for novel chemical entities with high efficacy and favorable safety profiles is perpetual. Heterocyclic compounds, particularly those containing the isoxazole motif, have emerged as a cornerstone in medicinal chemistry due to their versatile biological activities. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the anticancer potential of a specific, promising scaffold: 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid and its derivatives.

While research on this exact scaffold is emerging, recent breakthroughs have identified potent derivatives with significant antiproliferative effects, particularly against aggressive breast cancer subtypes. These notes synthesize the current understanding, offering a framework for future investigation. We will delve into the mechanistic rationale, provide validated experimental protocols for screening and characterization, and present key data that underscore the therapeutic promise of this compound class. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for rigorous scientific inquiry.

Mechanistic Rationale: Targeting the Chaperone Machinery of Cancer

A primary mechanism through which certain tetrahydrobenzisoxazole derivatives exert their anticancer effects is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of "cl

Application Note: High-Throughput Screening and Kinetic Characterization of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that terminates neurotransmission at cholinergic synapses by catalyzing the breakdown of acetylcholine. Inhibition of AChE is a cornerstone therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions, as it increases the concentration and duration of action of acetylcholine in the synaptic cleft.[1] The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent enzyme inhibition.[2] Notably, several N-benzylpiperidine benzisoxazoles have been identified as potent and selective inhibitors of AChE.[3]

This application note presents a comprehensive guide to the characterization of a novel compound, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (herein referred to as "Compound-THB"), as a hypothetical inhibitor of AChE. We provide detailed, field-proven protocols for initial inhibitor screening, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the kinetic mechanism of inhibition. The methodologies described herein are based on the robust and widely adopted Ellman's method.[3]

Physicochemical Properties of Compound-THB

A thorough understanding of the test compound's properties is critical for designing robust and reproducible enzyme assays.

PropertyValueSource
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [5]
Appearance Yellow solid[6]
Purity >97%[6]
Solubility Soluble in DMSOAssumed for experimental design

PART 1: Initial Screening and IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine its potency, which is typically quantified by the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[1]

Principle of the Assay

The assay is based on the spectrophotometric method developed by Ellman, et al.[3] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. This product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[7][8] The rate of color formation is directly proportional to AChE activity.

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Chromogenic Reaction AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (ATCI) (Substrate) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis  AChE Acetate Acetate DTNB DTNB (Colorless) Thiocholine->DTNB reacts with TNB TNB²⁻ (Yellow, λmax=412 nm) DTNB->TNB Reaction G start assay_setup Set up reactions with varying [Substrate] and fixed [Inhibitor] start->assay_setup measure_rates Measure initial reaction rates (V₀) assay_setup->measure_rates calculate_reciprocals Calculate 1/V₀ and 1/[S] measure_rates->calculate_reciprocals plot_data Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) calculate_reciprocals->plot_data analyze_plot Analyze plot to determine Vmax,app, Km,app, and MOI plot_data->analyze_plot end End analyze_plot->end

Figure 2. Workflow for determining the mechanism of enzyme inhibition.

Protocol 2: Kinetic Analysis

1. Experimental Design:

  • This experiment requires running multiple sets of reactions. Each set will have a fixed concentration of Compound-THB (e.g., 0 nM, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Within each set, vary the concentration of the substrate (ATCI) across a wide range, typically from 0.2 to 5 times the known Km of AChE for ATCI. [9]The Km for acetylthiocholine iodide is reported to be approximately 0.08 mM. [9] 2. Assay Procedure:

  • Follow the same setup as in Protocol 1, with the following modifications:

    • For each fixed inhibitor concentration, create a series of wells with varying ATCI concentrations.

    • The final concentrations of ATCI in the reaction should bracket the Km value (e.g., 0.02 mM, 0.04 mM, 0.08 mM, 0.16 mM, 0.32 mM).

  • Initiate the reaction and measure the initial rates (V₀) as previously described.

3. Data Analysis and Interpretation:

  • For each inhibitor concentration, plot 1/V₀ versus 1/[ATCI].

  • Fit each dataset to a linear equation to determine the y-intercept (1/Vmax,app) and x-intercept (-1/Km,app).

  • Analyze the resulting family of lines to determine the inhibition type:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

    • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km change). [10]4. The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot (1/V₀ vs. [I]) or by replotting the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration. [9]

      Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot Appearance
      Competitive Unchanged Increases Lines intersect at the y-axis
      Non-competitive Decreases Unchanged Lines intersect at the x-axis
      Uncompetitive Decreases Decreases Parallel lines

      | Mixed | Decreases | Increases or Decreases | Lines intersect off the axes |

Conclusion

This application note provides a robust framework for the initial characterization of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a novel inhibitor of acetylcholinesterase. The detailed protocols for IC50 determination and kinetic analysis using the Ellman's method offer a reliable and high-throughput-compatible workflow. By following these methodologies, researchers can effectively quantify the potency and elucidate the mechanism of action of new chemical entities, a critical step in the drug discovery and development pipeline for neurodegenerative diseases.

References

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039.
  • Kamal, M. A., et al. (2000). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Biochemical Pharmacology, 60(4), 561-570.
  • ResearchGate. (n.d.). The Lineweaver-Burk plot of kinetic analysis of acetylcholinestrase at... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of AChE inhibition by 3m. (a) The Lineweaver–Burk plot in the... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cholinesterase assay by an efficient fixed time endpoint method. Retrieved from [Link]

  • UKEssays. (2018). Enzyme Kinetics of Acetylcholinesterase. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

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use of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid: A Versatile Scaffold for Chemical Innovation

Authored by: A Senior Application Scientist

Introduction: Unlocking Potential with a Rigid Scaffold

In the landscape of modern drug discovery and materials science, the demand for novel chemical building blocks that offer both structural rigidity and versatile functionalization is paramount. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid emerges as a compelling scaffold that meets these criteria. Its fused ring system provides a well-defined three-dimensional architecture, while the carboxylic acid group serves as a versatile synthetic handle for a multitude of chemical transformations.

This guide provides an in-depth exploration of this building block's utility. We move beyond simple catalog data to deliver actionable insights and detailed protocols, explaining not just the "how" but the critical "why" behind methodological choices. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a trusted resource for incorporating this valuable scaffold into their synthetic programs. The isoxazole moiety, in particular, is a well-established pharmacophore and bioisostere in medicinal chemistry, offering unique electronic and hydrogen-bonding properties.[1][2][3]

Physicochemical & Structural Properties

A clear understanding of a building block's fundamental properties is the foundation of successful experimentation. The key characteristics of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 261350-47-4[4]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [6][5]
Physical Form Yellow to off-white solid[6]
SMILES String OC(=O)c1onc2CCCCc12[5]
InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-N[5]

Core Synthetic Applications: Activating the Carboxylic Acid

The primary utility of this molecule lies in the reactivity of its carboxylic acid group. This functional group is a gateway to forming stable amide and ester linkages, which are fundamental connections in pharmaceuticals and functional materials.

Application 1: Amide Bond Formation – The Cornerstone of Medicinal Chemistry

Amide bonds are arguably the most important functional group in medicinal chemistry. The following protocols detail robust methods for coupling 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid with a diverse range of primary and secondary amines.

This method is recommended for its high efficiency, rapid reaction times, and low rate of racemization, making it ideal for valuable or complex amines.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that generates a highly reactive acyl intermediate.[7][8]

Causality Behind Experimental Choices:

  • Reagent Selection: HATU is chosen over simpler carbodiimides like DCC or EDC when dealing with sterically hindered substrates or electron-deficient amines, where forcing conditions might otherwise be required.[9] The inclusion of the HOAt moiety within the HATU structure actively suppresses racemization.[7]

  • Base: A non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) is essential. It facilitates the deprotonation of the carboxylic acid and the amine nucleophile without competing in the coupling reaction.

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high polarity, which helps dissolve the reactants and polar intermediates, and its high boiling point, which allows for heating if necessary (though most HATU couplings proceed at room temperature).

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1-1.2 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5-3.0 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction Conditions cluster_end Work-up & Purification A Tetrahydrobenzisoxazole Carboxylic Acid (1.0 eq) F 1. Combine & Stir 2. 0 °C to RT 3. 1-4 hours A->F B Primary or Secondary Amine (1.1 eq) B->F C HATU (1.1 eq) D DIPEA (2.5 eq) E Anhydrous DMF G 1. Aqueous Quench 2. Extraction F->G H Purification (Chromatography) G->H I Final Amide Product H->I

Workflow for HATU-mediated amide coupling.

For routine synthesis, larger scales, or when racemization is less of a concern, the use of a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) is a reliable and economical choice.[8]

Causality Behind Experimental Choices:

  • Reagent Selection: EDC is a water-soluble carbodiimide, which greatly simplifies purification as the urea byproduct and excess reagent can be removed with a simple aqueous wash.[7]

  • Additive: HOBt is crucial. It reacts with the initial O-acylisourea intermediate to form an activated HOBt-ester. This new intermediate is more reactive towards the amine and less prone to racemization and other side reactions than the O-acylisourea itself.[8]

Step-by-Step Methodology:

  • Dissolve 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq).

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.

  • Add a tertiary amine base like triethylamine (TEA) or DIPEA (1.5 eq).

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up: If using DCM, filter off any precipitate. Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. If using DMF, dilute with water and extract with an organic solvent.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash chromatography or recrystallization.

Application 2: Ester Synthesis – Modulating Physicochemical Properties

Esterification is a key strategy for modifying a molecule's polarity, lipophilicity, and metabolic stability. The resulting esters can serve as final products or as prodrugs.

The Steglich esterification is ideal for coupling carboxylic acids with a wide range of alcohols, including sterically hindered or acid-sensitive ones, under mild, neutral conditions. It utilizes a carbodiimide (DCC or EDC) activated by a catalytic amount of DMAP (4-Dimethylaminopyridine).[10]

Causality Behind Experimental Choices:

  • Catalyst: DMAP is a hypernucleophilic acylation catalyst. It reacts with the DCC-activated acid to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle dramatically accelerates the reaction compared to using DCC alone.[10]

  • Reagent: Dicyclohexylcarbodiimide (DCC) is effective and inexpensive. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in most organic solvents but can be easily removed by filtration.[10]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise.

  • A white precipitate (DCU) will begin to form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-6 hours.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate through a pad of Celite, washing with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting ester by flash column chromatography.

G cluster_inputs Reactants & Catalysts cluster_process Process cluster_output Output A Carboxylic Acid E Reaction in DCM (0 °C to RT) A->E B Alcohol B->E C DCC (Activator) C->E D DMAP (Catalyst) D->E F Filter DCU Byproduct E->F G Purified Ester Product F->G

Workflow for Steglich esterification.

For simple, non-sensitive primary or secondary alcohols, the classic Fischer-Speier esterification offers a straightforward, atom-economical method.[11]

Causality Behind Experimental Choices:

  • Conditions: This is an equilibrium-controlled reaction. It is driven to completion by using a large excess of the alcohol (which often serves as the solvent) and/or by removing the water byproduct as it forms.[11]

  • Catalyst: A strong Brønsted acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol nucleophile.[11]

Step-by-Step Methodology:

  • Suspend or dissolve 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester can be purified by chromatography if necessary.

Application Focus: A Scaffold for Exploring Chemical Space

The true power of a building block is realized when its derivatives are used to probe biological systems. The tetrahydrobenzisoxazole core provides a rigid framework, meaning that substituents attached via the carboxylic acid handle will adopt predictable spatial orientations. This is a critical advantage in structure-activity relationship (SAR) studies, where the goal is to systematically modify a compound to optimize its interaction with a biological target like an enzyme or receptor.

G A 4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid (Core Scaffold) B Amide Coupling (Protocol 1.1 / 1.2) A->B C Ester Synthesis (Protocol 2.1 / 2.2) A->C F Diverse Amide Derivatives Library B->F G Diverse Ester Derivatives Library C->G D Amine Library (R-NH₂) D->B E Alcohol Library (R-OH) E->C H Biological Screening (SAR Studies) F->H G->H

Logic flow for library synthesis and screening.

Safety & Handling

As with any laboratory chemical, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[12] Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

References

  • Amide Synthesis - Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/fisher-scientific-tools-and-calculators/chemistry-tools-and-calculators/reference-reaction-protocols/amide-synthesis.html]
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid | CAS 261350-47-4 | SCBT. [URL: https://www.scbt.com/p/4-5-6-7-tetrahydro-2-1-benzisoxazole-3-carboxylic-acid-261350-47-4]
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid - CymitQuimica. [URL: https://www.cymitquimica.com/4-5-6-7-tetrahydro-2-1-benzisoxazole-3-carboxylic-acid-261350-47-4]
  • 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h98c8de54]
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  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [URL: https://www.researchgate.
  • 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid-SDS-MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-W026426.html]
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. [URL: https://www.rsc.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [URL: https://www.rsc.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. [URL: https://www.benchchem.com/application-notes/amide-coupling-with-carboxylic-acids]
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery%2C-Synthesis%2C-and-In-Vitro-of-2%2C3-of-as-Al-Sanea-Al-Otaibi/6594d224b455648873d6e507720979878203f572]
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9109212/]
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  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [URL: https://www.wuxiapptec.com/insights/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]
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  • 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid | MedChemExpress. [URL: https://www.medchemexpress.com/4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic-acid.html]
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  • Synthesis of 4Oxo3a,4,5,6-tetrahydroimidazo[1,5-b]isoxazole-3-carboxylic Acid Esters. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1988-27663]
  • 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8de54]
  • Carboxylic Acid (Bio)Isosteres in Drug Design | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/327116891_Carboxylic_Acid_BioIsosteres_in_Drug_Design]
  • 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30223119/]
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [URL: https://iajpr.com/index.php/en/issue/article/14-06-2024/10.46325/iajpr.2024.14.06.002]
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Review-Article-Carboxylic-Acid-Bioisosteres-in-De-Nardi-Kurpiewska/e3f4347781b17b6a716c02829288820c45161044]
  • Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25936258/]
  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355799/]
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. [URL: https://www.researchgate.net/publication/329712391_Synthesis_of_Triazole_derivative_4-benzylideneamino-5-phenyl-4H-124-triazole-3-thiol]
  • Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tb/d1tb00171h]1/tb/d1tb00171h]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. The 2,1-benzisoxazole (anthranil) scaffold is a valuable structural motif in medicinal chemistry, appearing in compounds investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents.[1][2] Achieving high yield and purity is critical for downstream applications.

This document moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, helping you to understand the "why" behind each recommendation. We will explore a common and robust synthetic strategy, diagnose potential pitfalls, and offer validated solutions to maximize your synthetic efficiency.

Plausible Synthetic Pathway: The Cyclocondensation Approach

A prevalent and effective method for constructing the target isoxazole ring is through the cyclocondensation of a β-ketoester with hydroxylamine. For the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, the logical starting precursor is ethyl 2-oxocyclohexane-1-carboxylate. This pathway involves the initial formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the fused isoxazole ring.

G cluster_0 Reaction Workflow A Ethyl 2-oxocyclohexane-1-carboxylate + Hydroxylamine (NH2OH) B Oxime Intermediate Formation A->B Condensation C Intramolecular Cyclization (Ring Closure) B->C Base or Acid Catalysis D Dehydration & Aromatization of Isoxazole Ring C->D Heat E Saponification (Ester Hydrolysis) (Optional, if starting with ester) D->E 1. NaOH 2. H3O+ F Final Product: 4,5,6,7-Tetrahydro-2,1-benzisoxazole- 3-carboxylic acid E->F

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common high-level issues encountered during the synthesis.

Question: My overall reaction yield is consistently low. What are the first things I should check?

Answer: Consistently low yields can almost always be traced back to one of four areas.[3][4] Before undertaking extensive re-optimization, perform a systematic audit of the following:

  • Reagent & Solvent Purity: Verify the quality of your starting materials. Is the ethyl 2-oxocyclohexane-1-carboxylate pure? Is the hydroxylamine hydrochloride fresh and dry? Critically, ensure your solvents are anhydrous, as water can interfere with the condensation and cyclization steps.[3][5]

  • Reaction Conditions: Are your temperature and reaction time optimal? Reactions left too long may lead to product decomposition, while insufficient time results in incomplete conversion.[3] Monitor progress by TLC or LC-MS to establish the ideal endpoint.

  • Atmosphere Control: If your reaction is sensitive to oxygen, ensure you are using a proper inert atmosphere (e.g., nitrogen or argon).[3] This is especially important if you suspect oxidative side reactions.

  • Workup & Purification Losses: Significant product can be lost during extraction, especially if emulsions form. Furthermore, the carboxylic acid functional group can cause the product to streak or irreversibly bind to silica gel during chromatography.

Question: I'm seeing multiple spots on my TLC plate, and my final product NMR is complex. What are the likely side products?

Answer: The formation of multiple products points to competing reaction pathways. The most common culprits in this synthesis are:

  • Beckmann Rearrangement: If the oxime intermediate is exposed to strong acids (e.g., concentrated H₂SO₄, PPA), it can undergo a Beckmann rearrangement to form a lactam, which is a common competitive process in benzisoxazole synthesis from oximes.[6]

  • Incomplete Cyclization: You may be isolating the oxime intermediate if the cyclization conditions (temperature, catalyst) are not sufficiently forcing.

  • Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize, leading to a complex mixture of high-molecular-weight species.[7]

Question: My reaction seems to stall and never reaches full conversion of the starting ketoester. Why?

Answer: A stalled reaction typically indicates an issue with stoichiometry or catalyst/reagent deactivation.

  • Check Stoichiometry: Ensure you are using a slight excess of hydroxylamine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Base/Acid Inactivity: If you are using a base or acid to promote cyclization, ensure it is active and added in the correct amount. Some bases can be hygroscopic and lose activity over time.

  • pH Drift: The reaction pH can be critical. The initial condensation to the oxime and the subsequent cyclization may have different optimal pH ranges. An unbuffered system might drift into a non-productive pH range, stalling the reaction.

In-Depth Troubleshooting Guide

This section provides a granular analysis of specific problems and their corresponding solutions.

Problem 1: Low or No Product Yield

A low yield is the most common challenge. This troubleshooting workflow will help you systematically identify and solve the root cause.

G start Low Yield Observed cond1 Verify Reagent & Solvent Purity start->cond1 act1_impure Purify Starting Materials Use Anhydrous Solvents cond1->act1_impure Impure act1_pure Purity OK cond1->act1_pure Pure cond2 Assess Reaction Conditions (Temp, Time, pH) act2_sub Systematically Optimize Parameters (See Table 1) cond2->act2_sub Sub-optimal act2_ok Conditions OK cond2->act2_ok Optimal cond3 Review Workup & Purification act3_loss Modify Extraction/Purification (e.g., different pH, alternative to silica) cond3->act3_loss Losses Detected act3_ok Workup OK cond3->act3_ok Efficient cond4 Consider Side Reactions act4_side Adjust Conditions to Minimize (e.g., milder acid/base, lower temp) cond4->act4_side Present act4_ok No Major Side Products cond4->act4_ok Absent end_node Yield Improved act1_impure->end_node act1_pure->cond2 act2_sub->end_node act2_ok->cond3 act3_loss->end_node act3_ok->cond4 act4_side->end_node act4_ok->end_node

Caption: Troubleshooting decision tree for addressing low reaction yield.

Table 1: Key Parameter Optimization for Yield Improvement

ParameterRange/OptionsRationale & Expert Insights
Solvent Ethanol, Methanol, Acetic Acid, DioxaneThe polarity of the solvent is crucial for solubilizing reactants and intermediates.[5] Ethanol is a common starting point as it effectively dissolves both the ketoester and hydroxylamine hydrochloride. Acetic acid can serve as both a solvent and a catalyst for cyclization.
Base Sodium Acetate, Pyridine, Sodium BicarbonateA mild base is often used to liberate free hydroxylamine from its hydrochloride salt. Stronger bases can promote side reactions. Sodium acetate is a standard choice as it creates a buffered system.
Temperature 25°C to Reflux (~80-100°C)The initial oxime formation can often proceed at room temperature, but the subsequent cyclization and dehydration typically require heating.[8] Monitor the reaction by TLC to avoid prolonged heating, which can cause decomposition.
Reaction Time 2 - 24 hoursInsufficient time leads to low conversion, while excessive time can increase byproduct formation.[8] The optimal time should be determined empirically by monitoring reaction completion.
Problem 2: Product Loss or Decomposition During Purification

The carboxylic acid moiety in the target molecule can make purification challenging.

  • Issue: Streaking on Silica Gel Chromatography.

    • Causality: The acidic proton of the carboxylic acid interacts strongly with the silanol groups on the surface of the silica gel, leading to poor separation and potential irreversible adsorption.

    • Solution 1 (Recommended): Avoid silica gel chromatography altogether if possible. Attempt to purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Solution 2: If chromatography is necessary, add a small amount of acetic acid (~0.5-1%) to the eluent. This protonates the silica surface and reduces the strong interaction with your product, allowing for better elution.

    • Solution 3 (Alternative): Purify the intermediate ethyl ester, which is less polar and behaves much better on silica gel. After obtaining the pure ester, perform the saponification as the final step.

  • Issue: Difficulty in Product Extraction / Emulsion Formation.

    • Causality: The product has both a greasy tetrahydro-aromatic portion and a polar carboxylic acid, giving it surfactant-like properties that can lead to emulsions during acidic or basic aqueous workups.

    • Solution: During workup, use a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. This helps to break emulsions by reducing the solubility of organic compounds in the aqueous layer. If an emulsion persists, filtration through a pad of Celite can be effective.

Validated Experimental Protocols

These protocols provide a robust starting point for your synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

This procedure is a representative method based on established isoxazole synthesis principles.[8]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.).

  • Solvent Addition: Add ethanol (approx. 5 mL per gram of ketoester).

  • Reaction: Stir the mixture at room temperature for 1 hour to facilitate oxime formation. Then, heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Saponification: After cooling the reaction to room temperature, add a 2 M aqueous solution of sodium hydroxide (2.5 eq.) and stir vigorously for 2-4 hours, or until the ester is fully hydrolyzed (as monitored by TLC).

  • Workup:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and wash with diethyl ether (2x) to remove any non-acidic organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2 M HCl. A precipitate should form.

  • Isolation:

    • Collect the solid product by vacuum filtration through a Buchner funnel.

    • Wash the filter cake thoroughly with cold water.

    • Dry the solid under vacuum to yield the crude 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain the purified material.

References
  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry.

  • Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate.

  • Synthesis of 3-substituted-2,1-benzisoxazoles 12–13 starting from the... ResearchGate.

  • Benzisoxazole synthesis. Organic Chemistry Portal.

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications.

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central.

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate.

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PubMed Central.

  • A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. ACS Publications.

  • Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal.

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. ACS Publications.

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed Central.

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.

  • HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. ResearchGate.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.

  • Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.

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Technical Support Center: Synthesis of Tetrahydrobenzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydrobenzisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical reasoning to empower you in your experimental work.

Part 1: Troubleshooting Common Synthetic Routes

The synthesis of tetrahydrobenzisoxazoles can be approached through several pathways, each with its own set of potential challenges. This section will delve into specific issues you might encounter with common synthetic strategies.

Route 1: Reductive Cyclization of Nitroalkenes

This method is a powerful tool for constructing the tetrahydrobenzisoxazole ring system. However, the multi-step nature of the reduction and subsequent cyclization can lead to a variety of side products.

Question 1: My reaction yields are low, and I observe multiple spots on my TLC plate, some of which are highly polar. What are the likely side products?

Answer: Low yields and multiple byproducts in reductive cyclizations of nitroalkenes often point to incomplete reduction or competing reaction pathways. The primary side products to consider are:

  • Incompletely Reduced Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If the reduction is not driven to completion, these species can persist in your reaction mixture. Hydroxylamines are particularly common byproducts and are often highly polar.

  • Dimerization Products: Nitroso intermediates are highly reactive and can undergo dimerization to form azoxy compounds. These dimers are often stable and can be a significant sink for your starting material.[1]

  • Polymerization: Under certain conditions, especially with reactive starting materials or intermediates, polymerization can occur, leading to intractable baseline material on your TLC.[1]

Troubleshooting Protocol:

  • Optimize Reducing Agent and Conditions:

    • Ensure your reducing agent (e.g., H₂, Pd/C; Zn, NH₄Cl; SnCl₂) is fresh and active.

    • Increase the equivalents of the reducing agent.

    • Elevate the reaction temperature or pressure (for catalytic hydrogenation) to favor complete reduction. Microwave irradiation has been shown to reduce the formation of byproducts and shorten reaction times in some reductive cyclizations.[1][2]

  • Control Reaction Concentration: Highly concentrated reactions can favor intermolecular side reactions like dimerization. Experiment with more dilute conditions.

  • Inert Atmosphere: If using sensitive reagents, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of intermediates.

Question 2: I've successfully formed the hydroxylamine intermediate, but the subsequent cyclization to the tetrahydrobenzisoxazole is inefficient. What could be the problem?

Answer: The cyclization of the hydroxylamine onto the alkene is a critical step. Inefficiency at this stage can be due to several factors:

  • Stereoelectronics: The geometry of the hydroxylamine and the alkene must be suitable for an intramolecular nucleophilic attack. If the conformation required for cyclization is energetically unfavorable, the reaction will be slow or may not proceed at all.

  • Reaction Conditions: The cyclization can be sensitive to pH. Acidic or basic conditions may be required to catalyze the reaction, depending on the specific substrate.

  • Competing Reactions: The hydroxylamine could undergo other reactions, such as oxidation back to the nitroso compound or decomposition, if the cyclization is slow.

Troubleshooting Protocol:

  • Screen Catalysts:

    • If not already present, introduce a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to promote the cyclization.

    • Conversely, if the reaction is conducted under acidic conditions, a base might be necessary to deprotonate the hydroxylamine and increase its nucleophilicity.

  • Solvent Effects: The choice of solvent can influence the conformation of the substrate. Screen a variety of solvents with different polarities.

  • Thermal Promotion: Gently heating the reaction can provide the necessary activation energy for cyclization. However, be cautious of decomposition at higher temperatures.

Route 2: Intramolecular Cyclization of Oximes

The intramolecular cyclization of an appropriately functionalized oxime is another common strategy. This route often involves the formation of an O-N bond through nucleophilic attack of the oxime oxygen onto an electrophilic carbon.

Question 3: My reaction is sluggish, and I'm isolating a mixture of diastereomers. How can I improve the reaction and control the stereochemistry?

Answer: The formation of diastereomers is a common challenge in the synthesis of substituted cyclic compounds. In the context of an intramolecular oxime cyclization, this can arise from:

  • Mixture of Oxime Geometrical Isomers: Oximes can exist as E and Z isomers. If both isomers are present and only one can cyclize, or if they cyclize at different rates to form different diastereomers, you will obtain a mixture of products.

  • Lack of Stereocontrol in the Cyclization: The transition state of the cyclization may not have a strong energetic preference for the formation of one diastereomer over the other.

Troubleshooting Protocol:

  • Characterize the Starting Oxime: Use NMR (e.g., 2D NOESY) to determine the isomeric ratio of your starting oxime. If it is a mixture, consider purification or conditions that favor the formation of a single isomer.

  • Optimize Cyclization Conditions for Stereoselectivity:

    • Temperature: Lowering the reaction temperature can sometimes enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.

    • Catalyst: The choice of catalyst can influence the geometry of the transition state. Screen different Lewis acids or Brønsted acids.

    • Solvent: The solvent can play a role in stabilizing one transition state over another.

  • Purification of Diastereomers: If the formation of a mixture is unavoidable, focus on developing a robust purification method, such as column chromatography or recrystallization, to separate the desired diastereomer.[3][4]

Question 4: I'm observing the formation of an unexpected isoxazoline byproduct. What is the likely mechanism?

Answer: The formation of an isoxazoline suggests an alternative cyclization pathway. This can occur if there is a competing intramolecular 1,3-dipolar cycloaddition of a nitrone intermediate.[5] The nitrone can be formed in situ from the oxime under certain conditions, especially in the presence of an oxidant or upon heating.

Troubleshooting Workflow for Unexpected Isoxazoline Formation

start Unexpected Isoxazoline Byproduct Observed check_oxidants Are there any potential oxidizing agents present? start->check_oxidants check_temp Is the reaction run at elevated temperatures? check_oxidants->check_temp No remove_oxidants Remove or quench oxidizing agents. check_oxidants->remove_oxidants Yes lower_temp Lower the reaction temperature. check_temp->lower_temp Yes end Favored Tetrahydrobenzisoxazole Formation check_temp->end No remove_oxidants->end lower_temp->end

Caption: Troubleshooting workflow for isoxazoline byproduct formation.

Part 2: General Troubleshooting and FAQs

This section addresses broader issues that can arise during the synthesis of tetrahydrobenzisoxazoles, regardless of the specific synthetic route.

Question 5: My final product is difficult to purify. What are some effective strategies?

Answer: Purification of tetrahydrobenzisoxazoles can be challenging due to the presence of structurally similar side products and unreacted starting materials. A systematic approach to purification is recommended:

Purification MethodApplicationKey Considerations
Column Chromatography General purpose purification for most non-polar to moderately polar compounds.Screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on TLC before scaling up to a column.
Recrystallization Ideal for crystalline solids to remove small amounts of impurities.[3][4][6][7][8]Requires finding a suitable solvent or solvent pair in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6]
Acid-Base Extraction Useful if the desired product or impurities have acidic or basic functional groups.The nitrogen atom in the tetrahydrobenzisoxazole ring can be basic. Extraction with a dilute acid can be used to separate it from non-basic impurities.

Experimental Protocol: Test Recrystallization

  • Place approximately 20-50 mg of the crude product into a small test tube.

  • Add a few drops of a chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube while adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of crystals. If successful, this solvent system can be used for a larger scale recrystallization.

Question 6: I am concerned about the regioselectivity of my reaction. How can I control which regioisomer is formed?

Answer: Regioselectivity is a critical consideration when multiple reactive sites are present in a molecule. For example, in a [3+2] cycloaddition reaction to form a substituted tetrahydrobenzisoxazole, the orientation of the dipole and dipolarophile will determine the final regiochemistry.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the dipole or the dipolarophile will favor the formation of the less sterically hindered regioisomer.

  • Electronic Effects: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) can influence the orbital overlap in the transition state, favoring one regioisomer over another.

  • Catalysis: The use of certain catalysts, particularly Lewis acids, can alter the electronic properties of the reactants and influence the regiochemical outcome.

Troubleshooting Diagram: Improving Regioselectivity

start Mixture of Regioisomers Observed modify_sterics Modify Steric Hindrance start->modify_sterics modify_electronics Modify Electronic Properties start->modify_electronics change_catalyst Change Catalyst/Solvent start->change_catalyst end Improved Regioselectivity modify_sterics->end modify_electronics->end change_catalyst->end

Sources

preventing Beckmann rearrangement in benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with benzisoxazole scaffolds and encountering challenges with competing side reactions, specifically the Beckmann rearrangement. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower you in your experimental design.

Introduction: The Benzisoxazole vs. Benzoxazole Challenge

The synthesis of 3-substituted 1,2-benzisoxazoles from ortho-hydroxyaryl ketoximes or N-H ketimines is a powerful and frequently used transformation. However, this route is often plagued by a competing Beckmann rearrangement, which yields the isomeric 2-substituted benzoxazole. This side reaction can significantly lower the yield of the desired product and introduce purification challenges.

The critical insight is that both reaction pathways can proceed from a common intermediate. The final product is not determined by the inherent migratory aptitude of the aryl group, but rather by the precise control of the reaction conditions. This guide will illuminate the mechanistic switch that dictates the reaction outcome and provide robust protocols to ensure the selective formation of your target benzisoxazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of benzisoxazoles from ortho-hydroxyaryl N-H ketimines.

Question 1: My primary product is the 2-substituted benzoxazole, not the 3-substituted benzisoxazole I intended to synthesize. What is causing this Beckmann rearrangement?

Answer: You are observing a classic case of a competitive Beckmann-type rearrangement. This outcome is almost certainly due to the presence of water or other protic nucleophiles in your reaction medium. The synthesis of benzisoxazoles and their isomeric benzoxazoles can proceed through a common N-chloro imine intermediate.[1][2][3] The reaction pathway diverges based on the conditions employed after the formation of this intermediate.[1][2][3]

  • Benzisoxazole Pathway (Desired): Under strictly anhydrous conditions, the N-chloro imine undergoes an intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by elimination of chloride to form the N-O bond of the benzisoxazole ring.[1][3]

  • Benzoxazole Pathway (Beckmann Rearrangement): In the presence of aqueous reagents like sodium hypochlorite (NaOCl), a Beckmann-type rearrangement is initiated.[1][3] This involves a[1]-aryl migration from the carbon to the nitrogen atom, ultimately leading to the formation of the thermodynamically stable benzoxazole.[2]

Solution: To favor the formation of the 3-substituted benzisoxazole, you must switch to strictly anhydrous reaction conditions. This involves using a non-aqueous chlorinating agent (like N-chlorosuccinimide, NCS) and ensuring all solvents and glassware are rigorously dried.

Question 2: I am attempting the anhydrous synthesis, but my yields are low and I see a mix of products. How can I improve the selectivity and yield for the benzisoxazole?

Answer: Low yields or a mixture of products under anhydrous conditions can point to several factors:

  • Incomplete Chlorination: The formation of the N-chloro imine intermediate is crucial. Ensure your N-chlorosuccinimide (NCS) is fresh and has been stored properly to maintain its reactivity. The reaction should be monitored (e.g., by TLC or LC-MS) to confirm the complete consumption of the starting ketimine before proceeding.

  • Presence of Moisture: Even trace amounts of water can trigger the competing Beckmann rearrangement. Ensure your solvents are anhydrous grade and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Flame-drying glassware before use is highly recommended.

  • Substrate Electronics: The electronic nature of the aromatic ring on your ortho-hydroxyaryl ketimine can influence the reaction. Electron-deficient aromatic rings tend to favor the desired N-O bond formation to yield benzisoxazoles.[2] Conversely, electron-rich aromatic systems are more prone to the Beckmann rearrangement, even under anhydrous conditions, as the electron-donating groups stabilize the transition state of the aryl migration.[1][2] If you are working with an electron-rich system, meticulous control of anhydrous conditions is paramount.

Question 3: Can I use a different catalyst or reagent to suppress the Beckmann rearrangement?

Answer: Yes, the choice of reagents is critical. The key is to activate the nitrogen for intramolecular cyclization without creating conditions that favor the rearrangement. The use of N-chlorosuccinimide (NCS) in an anhydrous solvent like dichloromethane (DCM) is a well-established method for selectively forming the N-chloro imine intermediate that leads to benzisoxazole.[1]

Avoid using strong Brønsted acids (like sulfuric acid or polyphosphoric acid) which are classic promoters of the Beckmann rearrangement.[4] While some Lewis acids have been reported for benzisoxazole synthesis, they must be used with caution and under strictly anhydrous conditions, as they can also potentially catalyze the rearrangement.[5] The most reliable approach is the N-chlorination under anhydrous conditions, as detailed in the protocol below.

Mechanistic Overview: A Divergent Pathway

The key to preventing the Beckmann rearrangement is understanding and controlling the fate of the common N-chloro imine intermediate. The diagram below illustrates the two competing pathways.

G cluster_start Start ortho-Hydroxyaryl N-H Ketimine NCS NCS, Anhydrous DCM rt Intermediate Common N-Chloro Imine Intermediate Start->Intermediate NCS->Intermediate PathwayA Pathway A: Anhydrous Conditions PathwayB Pathway B: Aqueous Conditions (e.g., NaOCl) Cyclization Intramolecular N-O Bond Formation PathwayA->Cyclization ProductA 3-Substituted 1,2-Benzisoxazole (Desired Product) Cyclization->ProductA Rearrangement Beckmann-Type [1,2]-Aryl Migration PathwayB->Rearrangement ProductB 2-Substituted Benzoxazole (Side Product) Rearrangement->ProductB

Caption: Divergent pathways from a common N-chloro imine intermediate.

Recommended Protocol: Anhydrous Synthesis of 3-Substituted 1,2-Benzisoxazoles

This protocol is adapted from the highly selective method developed by Chen, Andreani, and Li (2011) and is designed to favor N-O bond formation and suppress the Beckmann rearrangement.[1]

Materials and Reagents:
  • ortho-Hydroxyaryl N-H ketimine (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas supply (Nitrogen or Argon)

  • Flame-dried glassware

Step-by-Step Procedure:
  • Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve the ortho-hydroxyaryl N-H ketimine (1.0 equiv) in anhydrous dichloromethane.

  • Chlorination: Add N-chlorosuccinimide (1.1 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting ketimine. The formation of the N-chloro imine intermediate is typically rapid.

  • Cyclization: Once the starting material is consumed, the intramolecular cyclization to the benzisoxazole often proceeds spontaneously in the reaction mixture. Continue stirring at room temperature for 1-3 hours, or until TLC/LC-MS analysis indicates the formation of the product is complete.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess NCS. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-substituted 1,2-benzisoxazole.

Data Summary: Condition-Dependent Selectivity

The choice of reaction conditions is the single most important factor in determining the product outcome. The following table summarizes the expected results based on the divergent pathway approach.

PathwayKey Reagent(s)Solvent ConditionsPrimary MechanismPredominant ProductReference
A N-Chlorosuccinimide (NCS)Anhydrous (e.g., DCM)Intramolecular N-O Bond Formation3-Substituted 1,2-Benzisoxazole [1][3]
B Sodium Hypochlorite (NaOCl)Aqueous Beckmann-Type Rearrangement2-Substituted Benzoxazole [1][3]

References

  • Chen, C.-Y., Andreani, T., & Li, H. (2011). A Divergent and Regioselective Synthesis of Either 3-Substituted Benzisoxazoles or 2-Substituted Benzoxazoles from Readily Accessible ortho-Hydroxyaryl N-H Ketimines. Organic Letters, 13(23), 6300–6303. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Synfacts. (2012). A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N-Cl Imine. Synfacts, 2012(02), 0196. [Link]

  • Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25. [Link]

Sources

Technical Support Center: Optimizing Cyclization of Cyclohexanone Oxime via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cyclohexanone oxime cyclization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of ε-caprolactam, the essential monomer for Nylon-6.[1][2] The Beckmann rearrangement of cyclohexanone oxime is a foundational reaction in industrial chemistry and a versatile tool in synthetic organic chemistry.[3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this transformation and achieve optimal results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Beckmann rearrangement for cyclohexanone oxime?

The Beckmann rearrangement is an acid-catalyzed intramolecular reaction that converts an oxime into an amide.[3][5] In the case of cyclohexanone oxime, the product is the cyclic amide ε-caprolactam. The process begins with the protonation of the oxime's hydroxyl group by a strong acid, which transforms it into a good leaving group (water).[3][6] This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group to the electron-deficient nitrogen atom. This migration results in the formation of a nitrilium ion intermediate. Finally, the capture of a water molecule and subsequent tautomerization yield the ε-caprolactam product.[3][7]

Q2: Which catalysts are most effective for this rearrangement?

A variety of acid catalysts can facilitate the Beckmann rearrangement. The choice often depends on the scale of the reaction, desired reaction conditions, and environmental considerations.[8]

  • Brønsted Acids: Concentrated sulfuric acid and oleum (fuming sulfuric acid) are the most common and commercially used catalysts due to their high efficiency.[5][9] Polyphosphoric acid (PPA) is another effective option.[5]

  • Lewis Acids: Reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also promote the rearrangement.[10][11]

  • Solid Acids: To create more environmentally friendly processes, solid acid catalysts such as zeolites have been developed to facilitate the reaction under heterogeneous conditions.[3]

Q3: What is the role of the solvent in the Beckmann rearrangement?

The choice of solvent is highly dependent on the catalyst being used.[10] For strong Brønsted acids like sulfuric acid, the reaction is often run neat or with a minimal amount of a co-solvent.[10] When using reagents that form sulfonate esters, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile are commonly employed.[10]

Q4: Can this reaction be performed under milder conditions?

Yes, milder conditions can be achieved by pre-forming oxime sulfonates, such as tosylates or mesylates.[10] This allows the rearrangement to proceed by heating in an inert solvent or with the use of a base, avoiding the need for highly corrosive and concentrated acids.[10]

Troubleshooting Guide

Navigating the experimental challenges of the Beckmann rearrangement is crucial for achieving high yields and purity. This section addresses common issues encountered during the cyclization of cyclohexanone oxime.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficient Acid Strength or Amount: The catalyst may not be strong enough to effectively protonate the oxime's hydroxyl group.Use a stronger acid like oleum or increase the catalyst loading. Ensure anhydrous conditions as water can dilute the acid.
Low Reaction Temperature: The activation energy for the rearrangement may not be met.Increase the reaction temperature. For sulfuric acid-catalyzed reactions, temperatures are often elevated (>130°C).[10]
Formation of Side Products (e.g., Beckmann Fragmentation) Substrate Structure: If the group alpha to the oxime can stabilize a carbocation, Beckmann fragmentation can compete with the rearrangement, leading to the formation of nitriles.[5]Carefully select reaction conditions. Lower temperatures and less acidic catalysts can sometimes favor the rearrangement over fragmentation.
Presence of Impurities: Impurities in the starting material or solvent can lead to undesired side reactions.Ensure the purity of the cyclohexanone oxime and solvents through appropriate purification techniques like recrystallization.
Product is a Mixture of Amides Oxime Isomerization: Under certain reaction conditions, the oxime can isomerize, leading to a mixture of syn and anti isomers, which will then rearrange to different amide products.[7][10]Using reagents like p-toluenesulfonyl chloride or phosphorus pentachloride can help prevent isomerization.[10]
Difficulty in Product Isolation Strong Interaction with Catalyst: The caprolactam product can form a stable salt with strong acid catalysts like sulfuric acid, making isolation challenging.[1][12]Neutralize the reaction mixture with a base, such as ammonia, to release the free lactam.[1] Subsequent extraction and distillation are then required for purification.[13][14]
Exothermic Runaway Reaction Poor Temperature Control: The Beckmann rearrangement can be highly exothermic, especially on a larger scale.[3]Implement careful temperature control with an ice bath or cooling mantle. Add the oxime to the acid in small portions to manage the heat generated.[8]
Visualizing the Troubleshooting Process

TroubleshootingWorkflow Start Experiment Start Problem Identify Issue Start->Problem LowConversion Low/No Conversion Problem->LowConversion Conversion? SideProducts Side Products Formed Problem->SideProducts Purity? Mixture Amide Mixture Problem->Mixture Single Product? Isolation Isolation Difficulty Problem->Isolation Yield? Runaway Runaway Reaction Problem->Runaway Control? Sol_Conversion Increase Acid Strength/Temp LowConversion->Sol_Conversion Sol_SideProducts Purify Reagents/Adjust Conditions SideProducts->Sol_SideProducts Sol_Mixture Use PCl5/TsCl Mixture->Sol_Mixture Sol_Isolation Neutralize & Extract Isolation->Sol_Isolation Sol_Runaway Improve Cooling/Slow Addition Runaway->Sol_Runaway End Optimized Product Sol_Conversion->End Sol_SideProducts->End Sol_Mixture->End Sol_Isolation->End Sol_Runaway->End

Caption: Troubleshooting workflow for optimizing the Beckmann rearrangement.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone Oxime

This protocol outlines the preparation of the starting material for the Beckmann rearrangement.

Materials:

  • Hydroxylamine hydrochloride

  • Crystallized sodium acetate

  • Cyclohexanone

  • Water

  • Light petroleum (boiling point 60-80°C)

Procedure:

  • Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 ml of water.[8]

  • Warm the solution to approximately 40°C.[8]

  • Add 2.5 g of cyclohexanone to the warmed solution.[8]

  • Heat and stir the mixture vigorously. A crystalline solid of cyclohexanone oxime will precipitate after a few minutes.[8]

  • Cool the reaction mixture in an ice bath.[8]

  • Filter the solid product and wash it with a small amount of cold water.[8]

  • For purification, recrystallize the product from light petroleum. This should yield approximately 2.5 g of pure cyclohexanone oxime with a melting point of 90°C.[8]

Protocol 2: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This protocol describes the acid-catalyzed rearrangement of cyclohexanone oxime.

Materials:

  • Pure cyclohexanone oxime

  • 85% Sulfuric acid

  • Ammonia solution for neutralization

Procedure:

  • In a beaker, carefully place 10 g of pure cyclohexanone oxime and 20 cc of 85% sulfuric acid.[3]

  • Heat the beaker with a low flame while mixing with a rotary motion until the first bubbles appear.[3]

  • Caution: Highly exothermic reaction. Immediately remove the beaker from the flame and allow the vigorous reaction to subside.[3]

  • The resulting acidic solution contains the bisulfate salt of ε-caprolactam.[1]

  • Carefully neutralize the solution with ammonia to release the free ε-caprolactam.[1]

  • The product can then be purified by extraction with an organic solvent followed by distillation.[13][14]

Visualizing the Reaction Mechanism

BeckmannMechanism cluster_start Cyclohexanone Oxime cluster_intermediate Nitrilium Ion cluster_product ε-Caprolactam Oxime C₆H₁₀=N-OH Protonation + H⁺ Nitrilium [C₆H₁₀-N]⁺ Caprolactam C₆H₁₁NO Nitrilium->Caprolactam Hydration & Tautomerization Migration Rearrangement (-H₂O) Protonation->Nitrilium Protonation & Water Loss Hydration + H₂O Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

Applications in Drug Development

While the primary industrial application of the Beckmann rearrangement of cyclohexanone oxime is in the synthesis of Nylon-6, the resulting ε-caprolactam and its derivatives are valuable building blocks in medicinal chemistry.[3] The lactam ring is a prevalent structural motif in a wide range of pharmaceutically active compounds. A thorough understanding and mastery of this rearrangement provide organic chemists with a powerful tool for the construction of complex nitrogen-containing molecules, which are frequently encountered in drug discovery and development.[3]

References

  • Valco Group. Manufacturing process of Caprolactam. [Link]

  • ResearchGate. STUDY ON REFINING OF CAPROLACTAM FROM VAPOR-PHASE BECKMANN REARRANGEMENT REACTION OF CYCLOHEXANONE OXIME. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. [Link]

  • UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process. [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Link]

  • Vaisala. Caprolactam Production Process. [Link]

  • Google Patents. WO2014095807A1 - Method for the production of purified caprolactam from the beckmann rearrangement of cyclohexanone oxime.
  • Google Patents. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime.
  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. [Link]

  • ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. [Link]

  • Scribd. Chemistry of Beckmann Rearrangement. [Link]

  • ACS Publications. Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. [Link]

  • Google Patents. Process for preparing caprolactam by cyclohexanone-oxime gas phase rearrangement.
  • ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. [Link]

  • SciSpace. Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. [Link]

  • ACS Publications. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. [Link]

  • chemeurope.com. Beckmann rearrangement. [Link]

  • Google Patents. US7449600B2 - Process for producing cyclohexanone oxime.
  • Wikipedia. Cyclohexanone oxime. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Green Chemistry (RSC Publishing). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. [Link]

  • ResearchGate. Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam | Request PDF. [Link]

  • PubMed Central. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. [Link]

  • ResearchGate. Beckmann rearrangement of cyclohexanone oxime with oleum.. [Link]

  • ResearchGate. (PDF) Preparative Synthesis of Cyclohexanone Oxime Esters. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. [Link]

Sources

Technical Support Center: Purification of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this compound. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to Purification Challenges

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (MW: 167.16 g/mol ) is a valuable heterocyclic building block.[1] While commercially available, its purification following synthesis can present unique difficulties. The primary challenges stem from its acidic nature, potential for rearrangement under basic conditions, and the removal of structurally similar impurities. This guide will address these issues systematically.

Key Physicochemical Properties:

PropertyValue/DescriptionSource(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16
Appearance White to off-white or yellow solid[1]
Storage 2-8°C, sealed in a dry environment[2]
Acidity (pKa) Estimated to be acidic (aromatic analog pKa ≈ 2.32)[3]
Key Instability Susceptible to base-catalyzed degradation (Kemp elimination)[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in a question-and-answer format.

Problem 1: Low Yield After Aqueous Workup and Extraction

Question: I've completed the synthesis, neutralized the reaction mixture, and performed an extraction with an organic solvent, but my yield of the crude product is significantly lower than expected. What could be the issue?

Answer: This is a common issue often related to the acidic nature of the target compound and improper pH control during the workup.

  • Causality: As a carboxylic acid, the solubility of your target compound is highly dependent on the pH of the aqueous phase.

    • At high pH (basic conditions): The carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻). This salt is highly polar and will preferentially partition into the aqueous layer, leading to significant product loss during extraction with an organic solvent.

    • At neutral pH (around 7): A significant portion of the compound may still exist as the carboxylate, leading to poor extraction efficiency.

  • Solution:

    • Acidify the Aqueous Layer: Before extraction, carefully acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl). This ensures the carboxylic acid is fully protonated (R-COOH), making it less polar and more soluble in common organic solvents like ethyl acetate or dichloromethane.

    • Verify pH: Use pH paper or a calibrated pH meter to confirm the pH of the aqueous phase before proceeding with the extraction.

    • Saturate the Aqueous Layer: To further decrease the solubility of your compound in the aqueous phase, consider saturating it with sodium chloride (brine) before extraction. This "salting out" effect can improve recovery.

Problem 2: Product Degradation and Presence of a Nitrile Impurity

Question: My NMR analysis shows my purified product is contaminated with a cyano-containing impurity. I used a basic wash during my workup to remove acidic starting materials. Could this be the cause?

Answer: Yes, it is highly likely that the use of a strong base has led to the degradation of your target compound through a process known as the Kemp elimination .

  • Causality: Benzisoxazole-3-carboxylic acids are known to be susceptible to base-catalyzed ring-opening.[4] The base abstracts the proton at the C3 position, initiating an elimination reaction that cleaves the weak N-O bond and results in the formation of a 2-cyanophenol derivative. This process is often irreversible.

  • Preventative Measures:

    • Avoid Strong Bases: Do not use strong bases such as sodium hydroxide or potassium carbonate for washes or extractions.

    • Use a Mild Base if Necessary: If a basic wash is absolutely required to remove other impurities, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. Perform the wash quickly and at a low temperature (0-5°C) to minimize the risk of degradation. Immediately follow with a wash using a neutral or slightly acidic solution.

    • Alternative Purification: Rely on non-basic purification methods such as recrystallization from an acidic or neutral solvent system or column chromatography with an appropriate mobile phase.

Diagram of the Kemp Elimination Pathway:

Kemp_Elimination cluster_0 Degradation Pathway start 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid intermediate Deprotonated Intermediate start->intermediate Strong Base (e.g., NaOH) product 2-Cyano-hydroxycyclohexene Derivative (Impurity) intermediate->product Ring Opening (Kemp Elimination)

Caption: Base-induced degradation of the target compound.

Problem 3: Difficulty in Removing Starting Materials by Recrystallization

Question: I'm struggling to remove what I believe are unreacted starting materials, such as 1,3-cyclohexanedione, via recrystallization. My product either "oils out" or co-crystallizes with the impurity.

Answer: This challenge points to the need for a carefully selected recrystallization solvent system that exploits the solubility differences between your product and the impurities.

  • Causality: For successful recrystallization, the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

  • Recommended Solvent Systems to Screen:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

    • Ethyl Acetate/Hexane: Dissolve the crude product in hot ethyl acetate. Add hexane at room temperature until slight turbidity is observed. Reheat to obtain a clear solution and then allow to cool.

    • Toluene: Toluene can be an effective solvent for recrystallizing carboxylic acids, as it is less polar than alcohols or ethyl acetate and may provide better discrimination between your product and more polar impurities.

  • Troubleshooting "Oiling Out":

    • This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Solution: Use a larger volume of solvent, cool the solution more slowly, or switch to a lower-boiling point solvent system. Vigorous scratching of the inside of the flask with a glass rod can also help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid?

A1: Based on common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Such as 1,3-cyclohexanedione and hydroxylamine derivatives.

  • Incompletely Cyclized Intermediates: Oximes or other intermediates that have not fully formed the benzisoxazole ring.

  • Degradation Products: Primarily the 2-cyano-hydroxycyclohexene derivative resulting from the Kemp elimination.[4]

  • Residual Solvents: Solvents used in the reaction or workup.

Q2: What is the best way to monitor the purity of my compound?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and assessing the number of components in your crude product. A mobile phase of ethyl acetate/hexane with a small amount of acetic acid (to suppress streaking of the carboxylic acid) is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A C18 reversed-phase column with a mobile phase of acetonitrile/water containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically effective for carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.

Q3: What are the optimal conditions for silica gel column chromatography of this compound?

A3: Given the acidic nature of the compound, it is crucial to use an acidic modifier in the mobile phase to prevent the compound from streaking on the silica gel.

  • Recommended Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Add 0.5-1% acetic acid or formic acid to the mobile phase to ensure the carboxylic acid remains protonated and elutes as a sharp band.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto the top of the prepared column.

    • Elute the column with the chosen mobile phase gradient, collecting fractions and analyzing them by TLC.

Diagram of the Purification Workflow:

Purification_Workflow cluster_1 Purification Strategy cluster_2 Purification Options crude Crude Product workup Acidic Aqueous Workup (pH 2-3) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer & Evaporate extraction->drying recrystallization Recrystallization (e.g., EtOH/Water or EtOAc/Hexane) drying->recrystallization Option 1 chromatography Column Chromatography (Acidified Mobile Phase) drying->chromatography Option 2 analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis final_product Pure Product (>98%) analysis->final_product

Caption: Recommended workflow for purifying the target compound.

References

  • MedChemExpress. (2023).
  • Sigma-Aldrich. Benzo[c]isoxazole-3-carboxylic acid.
  • CymitQuimica. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.
  • Sigma-Aldrich. 4,5,6,7-tetrahydro-benzisoxazole-3-carboxylic acid.
  • Sigma-Aldrich. 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid AldrichCPR.
  • Wikipedia. Benzisoxazole.
  • Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • Santa Cruz Biotechnology. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.
  • Sigma-Aldrich. Benzo[d]isoxazole-3-carboxylic acid.
  • Semantic Scholar. (2010). Organic Compounds.
  • MedChemExpress. 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid.
  • Lukoyanov, A. A., et al. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Fisher Scientific. Benzisoxazoles.
  • Zask, A., et al. (2016). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Medicinal Chemistry Letters.
  • Kemp, D. S., & Cox, D. D. (1975). Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids. Journal of the American Chemical Society.
  • ResearchGate. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines.
  • Google Patents.
  • Sigma-Aldrich. 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid.
  • PubChem. 3-Hydroxy-1,2-benzisoxazole.
  • Google Patents.
  • Der Pharma Chemica. (2014).
  • Google Patents.
  • MedChemExpress. (2022).
  • ChemicalBook. 1,2-BENZISOXAZOLE-3-CARBOXYLIC ACID.
  • BLD Pharm. 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid.
  • ResearchGate. (2021).

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Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS: 261350-47-4). As projects move from bench-scale discovery to pilot-scale production, new challenges often emerge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of scaling up this valuable heterocyclic building block.

Troubleshooting Guide: A Proactive Approach to Synthesis Challenges

Scaling up a synthesis is not merely about using larger flasks and more reagents; it involves a fundamental understanding of how reaction parameters change with volume. This section addresses common issues encountered during the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid and related heterocyclic compounds.

Q1: My reaction yield is consistently low, even though the bench-scale synthesis was successful. What are the primary factors to investigate?

Low yield is a frequent and frustrating issue in chemical synthesis. A systematic approach is the most effective way to diagnose the root cause.[1] Key areas to investigate include the purity of starting materials, reaction conditions, and the potential for side reactions.[2]

Initial Diagnostic Workflow:

start Low Yield Observed purity Verify Purity of Starting Materials (NMR, LC-MS) start->purity Step 1 conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) purity->conditions If pure impure Re-purify Starting Materials purity->impure If impure side_products Analyze Crude Mixture for Side Products conditions->side_products If optimal suboptimal Optimize Conditions (Small Scale) conditions->suboptimal If suboptimal minimize_side Adjust Conditions to Minimize Side Reactions side_products->minimize_side

Caption: A logical workflow for diagnosing the cause of low yields.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in reagents can inhibit catalysts, generate side products, or interfere with the reaction mechanism.[3] Always verify the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis before beginning a large-scale reaction.[2]

  • Reaction Conditions:

    • Temperature: Non-optimal temperature is a major cause of low yield.[4] Some cyclization reactions require higher temperatures to overcome the activation energy.[1] Conversely, excessive heat can promote decomposition or side reactions. Implement precise temperature control, especially during scale-up where exothermic events can be more pronounced.[3]

    • Reaction Time: An incomplete reaction is a common reason for low yields. Monitor the reaction's progress using TLC or HPLC to ensure it has reached completion before initiating workup.[3]

    • Atmosphere: Many organic reactions, particularly those involving easily oxidizable intermediates, are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts and improve yields.[2]

  • Stoichiometry: Ensure the molar ratios of your reactants are accurate. On a larger scale, measurement errors can become more significant. Sometimes, using a slight excess of one reactant can drive the reaction to completion.[1]

Potential Cause Recommended Action Rationale
Impure Starting Materials Verify purity via NMR, LC-MS, or recrystallize if necessary.[3]Impurities can act as catalysts for side reactions or inhibitors for the main reaction.[2]
Suboptimal Temperature Perform small-scale experiments to find the optimal temperature range.[3]Ensures sufficient energy for the desired reaction without promoting degradation.[1]
Incomplete Reaction Monitor progress with TLC/HPLC and extend reaction time as needed.[2]Maximizes the conversion of starting materials to the product.
Air/Moisture Sensitivity Use dry solvents and conduct the reaction under an inert atmosphere (N2 or Ar).[1]Prevents oxidation or hydrolysis of sensitive reagents and intermediates.
Q2: I am observing significant side product formation that complicates purification. How can these be minimized?

Side product formation is a primary cause of reduced yield and increased purification difficulty. The nature of these byproducts depends heavily on the specific synthetic route employed.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: In many heterocyclic syntheses, the intermediate may be stable and fail to cyclize completely.[2]

    • Solution: Try increasing the reaction temperature or extending the reaction time. The choice of solvent can also play a critical role in promoting the final cyclization step.

  • Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to intractable tars and low yields of the desired product.[2]

    • Solution: Carefully control the rate of reagent addition, especially on a large scale. Maintaining a lower reaction concentration can sometimes disfavor polymerization, which is often a higher-order process.

  • Alternative Reaction Pathways: Benzisoxazole synthesis can sometimes compete with the formation of other isomers, such as benzoxazoles, depending on the precursors and conditions.[5]

    • Solution: Strict adherence to a validated protocol is crucial. The choice of base, solvent, and temperature can selectively favor one pathway over another.

Q3: My product seems to be lost during purification. What are effective strategies for isolating this carboxylic acid?

Purification is a critical step where significant product loss can occur.[2] For a carboxylic acid like 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, a combination of techniques is often most effective.

Purification Workflow:

crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction organic_impurities Remove Neutral/Basic Organic Impurities extraction->organic_impurities acidification Acidify Aqueous Layer extraction->acidification Aqueous Layer (contains carboxylate salt) precipitation Precipitation/Extraction of Pure Acid acidification->precipitation final_purification Final Purification Step precipitation->final_purification chromatography Column Chromatography final_purification->chromatography If needed crystallization Crystallization final_purification->crystallization If needed

Caption: Recommended purification workflow for a carboxylic acid product.

Detailed Purification Protocols:

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[6]

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

    • Separate the layers. The organic layer, containing neutral and basic impurities, can be discarded.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the pH is ~2-3. The pure carboxylic acid should precipitate out of the solution.[3]

    • Collect the solid product by filtration, wash with cold water, and dry thoroughly.

  • Column Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography is a reliable alternative.[2] The choice of solvent system (eluent) is critical for achieving good separation. A typical system might involve a gradient of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape.

  • Crystallization: This is an excellent final step for achieving high purity. Finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below is key.

Purification Method Advantages Disadvantages Best For
Acid-Base Extraction Highly effective for removing neutral/basic impurities; scalable.[6]Requires handling large volumes; product must be stable to pH changes.Initial, large-scale cleanup.
Column Chromatography Can provide very high purity and separate similar compounds.[2]Can be slow, expensive (solvents, silica), and lead to product loss on the column.Removing impurities with similar acidity to the product.
Crystallization Can yield very high purity material; cost-effective at scale.Requires finding a suitable solvent system; can have lower recovery.Final polishing step to obtain analytical grade material.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for this compound? While multiple routes to benzisoxazoles exist[5], a common strategy involves the cyclization of a precursor containing both the hydroxylamine and the eventual carboxylic acid functionality (or a precursor to it). A likely approach would involve the reaction of a suitably substituted cyclohexanone derivative with a reagent that can form the isoxazole ring, followed by manipulation of functional groups to yield the final carboxylic acid.

Q2: What analytical techniques are recommended for reaction monitoring and final product characterization?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on the consumption of starting materials and formation of the product.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure.

    • Mass Spectrometry (MS): Confirms the molecular weight (167.16 g/mol ) and fragmentation pattern.[7][8]

    • HPLC: To determine the purity of the final product.[8]

    • Melting Point: A sharp melting range indicates high purity.

Q3: What are the key safety precautions? Based on safety data for similar heterocyclic compounds, appropriate precautions are necessary.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Hazards: The compound may be harmful if swallowed and can cause skin and eye irritation.[9] In case of contact, flush the affected area with copious amounts of water.

Q4: How should the final compound be stored? The compound is a solid.[10] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, such as a desiccator or a refrigerator (2-8°C), to protect it from moisture.[11]

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (n.d.).
  • Troubleshooting low yield in benzoxazole synthesis - Benchchem. (n.d.).
  • Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up - Benchchem. (n.d.).
  • Benzisoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023). Retrieved from [Link]

  • 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - NIH. (2021). Retrieved from [Link]

  • Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid - Benchchem. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Reactivity in Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity of starting materials during the synthesis of this critical heterocyclic scaffold. Benzisoxazoles are foundational components in numerous pharmaceuticals, including antipsychotics like risperidone and anticonvulsants such as zonisamide[1][2][3]. Achieving efficient cyclization is paramount.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies, explaining the causal relationships behind experimental choices to empower you to resolve even the most stubborn reactions.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section provides rapid answers to the most common initial hurdles in benzisoxazole synthesis.

Q1: My cyclization reaction has stalled with significant starting material remaining. What are the first things I should check?

A1: When a reaction stalls, begin with the most fundamental parameters before exploring more complex solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the o-hydroxyaryl oxime or o-haloaryl oxime, can poison catalysts or introduce side reactions[4][5]. Re-verify purity via NMR or LC-MS and consider re-purification (recrystallization or chromatography) if necessary.

  • Reaction Temperature: The activation energy for intramolecular cyclization might not be met.[5] Cautiously increase the temperature in 5-10°C increments, monitoring by TLC for any changes.

  • Inert Atmosphere: Many precursors, especially those with phenolic groups, are susceptible to air oxidation. Ensure your reaction is conducted under a rigorously inert atmosphere (N₂ or Ar) to prevent degradation.[5]

  • Solvent Quality: Ensure your solvent is anhydrous. Trace amounts of water can interfere with base-mediated deprotonation or react with activating agents.

Q2: How can I determine if the electronic properties of my aromatic ring are inhibiting the reaction?

A2: The electronic nature of substituents on the aromatic ring is a primary determinant of reactivity in classical cyclization routes.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halides facilitate classical SₙAr-type cyclizations by stabilizing the negative charge buildup in the transition state. If your substrate has EWGs and is still unreactive, the issue likely lies elsewhere.[6]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, or -NR₂ reduce the reactivity of the aromatic ring towards nucleophilic attack.[6] If your substrate is rich in EDGs, it is a prime candidate for low reactivity, and you will likely need to employ harsher conditions or alternative synthetic strategies (see Part 2).

Q3: In a classical synthesis from an o-hydroxyaryl oxime, what is the most common side reaction that competes with benzisoxazole formation?

A3: The most common competing pathway is the Beckmann rearrangement, which leads to the formation of a benzo[d]oxazole isomer instead of the desired benzisoxazole.[6][7][8] This is particularly prevalent under acidic conditions or with certain activating agents. If you are isolating an unexpected isomer, carefully analyze the spectroscopic data to check for evidence of a Beckmann product.

Part 2: In-Depth Troubleshooting Guide: A Systematic Approach

When initial checks do not resolve the issue, a more systematic diagnostic approach is required.

Diagnostic Workflow for Low Reactivity

Before making significant changes to your protocol, follow this logical workflow to pinpoint the root cause of low reactivity.

G start Low Conversion / No Reaction check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Confirm Reaction Conditions (Temp, Time, Inert Atm.) conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->check_conditions Yes end_fail Re-evaluate Synthesis Design purity_ok->end_fail No analyze_substrate Analyze Substrate Electronics (EDG vs. EWG) conditions_ok->analyze_substrate Yes conditions_ok->end_fail No edg_present EDGs Present? analyze_substrate->edg_present strategy1 Strategy 1: Enhance Leaving Group (e.g., Acylation, Sulfonylation) edg_present->strategy1 Yes strategy2 Strategy 2: Change Synthetic Route (e.g., Metal Catalysis) edg_present->strategy2 No (EWGs present, other issue likely) end_success Reaction Successful strategy1->end_success strategy2->end_success

Caption: A diagnostic workflow for troubleshooting low reactivity.

Addressing Substrate-Specific Issues

The Challenge of Electron-Donating Groups (EDGs)

As established, EDGs on the aromatic ring decrease its electrophilicity, slowing down the key intramolecular SₙAr step.[6]

Solution: Activating the Oxime Hydroxyl Group

If your substrate is electron-rich, the most direct solution is to convert the oxime's hydroxyl group into a better leaving group. This enhances the driving force for cyclization. Common strategies involve in-situ activation.

Activation StrategyReagent(s)Typical ConditionsCausality & Considerations
Acylation Acetic anhydride (Ac₂O)Heat in pyridine or neat Ac₂O, then add baseForms an O-acyloxime intermediate. The acetate is a better leaving group than hydroxide. Effective but may require elevated temperatures.[6]
Sulfonylation TsCl, MsCl in base (e.g., Et₃N)0°C to RT in DCM or THFForms a highly activated O-sulfonyl oxime. Tosylates and mesylates are excellent leaving groups, often enabling cyclization at lower temperatures.[6]
Phosphine-Mediated PPh₃ / DDQ or DIAD0°C to RT in THFA modified Mitsunobu-type reaction that activates the hydroxyl group for intramolecular attack. Very effective under mild conditions.[6]
Anhydride Activation Trifluoroacetic anhydride (TFAA)RT in CH₂Cl₂TFAA is a powerful activating agent for cyano groups in related cyclizations and can be effective for activating hydroxyls by forming a highly labile trifluoroacetate ester.[9]

Protocol: General Procedure for Activation with Mesyl Chloride (MsCl)

  • Setup: Dissolve the o-hydroxyaryl oxime (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution.

  • Activation: Slowly add a solution of mesyl chloride (MsCl, 1.2 eq) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Part 3: Advanced Strategies for Recalcitrant Substrates

When optimizing conditions and activating leaving groups fails, a change in the fundamental synthetic strategy is necessary.

Transition Metal-Catalyzed Cross-Coupling and Annulation

Modern synthetic methods often bypass the limitations of classical SₙAr chemistry. Palladium- and copper-catalyzed reactions have emerged as powerful tools.

  • Palladium-Catalyzed C-H Activation/[4+1] Annulation: This innovative approach constructs the benzisoxazole ring by reacting an N-phenoxyacetamide with an aldehyde.[3][10] It is particularly useful as it forms the C-C and C=N bonds simultaneously and is tolerant of a wide range of functional groups on both coupling partners.

  • [3+2] Cycloaddition of Nitrile Oxides and Arynes: This method involves the in situ generation of two highly reactive intermediates: a nitrile oxide (from a chlorooxime) and a benzyne.[1][11] This powerful transformation is effective for creating diverse benzisoxazoles under mild, fluoride-mediated conditions and tolerates both electron-rich and electron-poor arynes.[1]

Decision Tree for Alternative Synthetic Routes

When faced with a highly unreactive substrate, this decision tree can guide the selection of an appropriate alternative strategy.

G start Initial Synthesis Failed (Low Reactivity) precursors Are Precursors for Metal Catalysis Accessible? (e.g., o-Halophenols, Aldehydes) start->precursors pd_route Pursue Pd-Catalyzed C-H Activation / Annulation precursors->pd_route Yes check_stability Is Substrate Stable to Strong Base / Fluoride? precursors->check_stability No end_success Synthesize Target Compound pd_route->end_success cycloadd_route Pursue [3+2] Cycloaddition (Aryne + Nitrile Oxide) cycloadd_route->end_success check_stability->cycloadd_route Yes other_methods Explore Other Routes: - Domino Reactions - Benzene Ring Formation from Isoxazoles check_stability->other_methods No other_methods->end_success

Caption: A decision tree for selecting an alternative synthetic strategy.

By systematically diagnosing the root cause of low reactivity and understanding the chemical principles behind each troubleshooting step, you can overcome synthetic hurdles and efficiently access the benzisoxazole scaffolds critical to your research and development programs.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Available from: [Link]

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1-2), 1-28. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Available from: [Link]

  • Dhanju, S., & Crich, D. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 23(22), 8873–8877. Available from: [Link]

  • Wikipedia. (2023). Benzisoxazole. Available from: [Link]

  • Dhanju, S., & Crich, D. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Available from: [Link]

  • Wang, B., et al. (2015). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 6(7), 4048-4052. Available from: [Link]

  • Wang, B., et al. (2015). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. RSC Publishing. Available from: [Link]

  • Santos, M. A. (2012). Cyclization-activated Prodrugs. Molecules, 17(7), 8016-8045. Available from: [Link]

  • Kamal, A., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(82), 78919-78937. Available from: [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available from: [Link]

  • Seo, Y. J., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Organic & Biomolecular Chemistry, 21(35), 7111-7115. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to combine technical accuracy with practical, field-tested insights to ensure the success of your synthetic endeavors.

I. Synthetic Strategy Overview

The synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid typically proceeds through a multi-step sequence. A common and effective route involves the initial Claisen condensation of cyclohexanone with diethyl oxalate to form an intermediate β-keto ester. This intermediate is then reacted with a hydroxylamine source to facilitate cyclization and formation of the desired isoxazole ring system. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow A Cyclohexanone + Diethyl Oxalate B Claisen Condensation A->B Base (e.g., NaOEt) C Ethyl 2-oxo-1-cyclohexaneglyoxylate B->C E Cyclization C->E Reaction with Hydroxylamine D Hydroxylamine D->E F Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate E->F G Hydrolysis F->G Acid or Base H 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid G->H

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting and FAQs: Byproduct Identification and Mitigation

This section addresses common issues and potential byproducts encountered during the synthesis.

Question 1: During the initial Claisen condensation, I observe a significant amount of a higher molecular weight byproduct. What could this be and how can I minimize it?

Answer:

The most likely culprit for a higher molecular weight byproduct during the Claisen condensation is the self-condensation of cyclohexanone . This occurs when the enolate of cyclohexanone attacks another molecule of cyclohexanone in an aldol-type reaction, followed by dehydration to yield 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.

Causality:

  • Base Strength and Stoichiometry: Using an overly strong base or an incorrect stoichiometric amount can lead to a higher concentration of the cyclohexanone enolate, favoring self-condensation. The Claisen condensation requires a stoichiometric amount of base because the final β-keto ester product is deprotonated, driving the equilibrium.[1][2]

  • Reaction Temperature: Higher temperatures can increase the rate of the competing self-condensation reaction.[3]

  • Order of Addition: Adding the base to a mixture of both cyclohexanone and diethyl oxalate is generally preferred. Adding the base solely to cyclohexanone first can generate a high concentration of the enolate, leading to self-condensation before the diethyl oxalate has a chance to react.

Mitigation Strategies:

  • Base Selection: Use sodium ethoxide (NaOEt) in ethanol. The ethoxide anion is a suitable base for this transformation and using it as the sodium salt of the alcohol corresponding to the ester helps prevent transesterification side reactions.[2][4]

  • Temperature Control: Maintain the reaction temperature at or below room temperature. Lower temperatures can help to minimize the self-condensation side reaction.[3]

  • Controlled Addition: Add the base slowly to a cooled solution of cyclohexanone and diethyl oxalate. This ensures that the concentration of the cyclohexanone enolate remains low at any given time.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Sufficiently strong for enolate formation; minimizes side reactions.
Temperature 0°C to Room TemperatureReduces the rate of competing self-condensation.
Addition Slow addition of baseMaintains a low concentration of the cyclohexanone enolate.
Question 2: My final product after cyclization and hydrolysis is contaminated with a significant amount of an isomeric byproduct. What could this be?

Answer:

A common isomeric byproduct is the 3-hydroxyisoxazole derivative formed from the reaction of hydroxylamine with the β-ketoester intermediate.[5] This can arise from incomplete cyclization or alternative reaction pathways.

Mechanistic Insight: The formation of the isoxazole ring proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization. Depending on the reaction conditions, tautomerization and alternative cyclization pathways can lead to the formation of different isomers.

Troubleshooting:

  • pH Control During Cyclization: The pH of the reaction mixture during the cyclization step is crucial. Acidic conditions generally favor the desired cyclization pathway. Ensure that the reaction medium is sufficiently acidic after the addition of hydroxylamine.

  • Reaction Time and Temperature: Insufficient reaction time or temperature during the cyclization step may lead to incomplete conversion and the isolation of intermediates or isomeric byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Purification: Careful purification by column chromatography or recrystallization may be necessary to separate the desired product from its isomer.

Question 3: I am observing the formation of a byproduct that appears to be a dimer of my starting ester. What is this and why is it forming?

Answer:

This byproduct is likely the result of a Dieckmann condensation , which is an intramolecular Claisen condensation.[2][6] However, in this context, it is more likely an intermolecular self-condensation of the starting ester, diethyl oxalate, or a mixed Claisen condensation between two different ester molecules if other esters are present.[4][7]

Formation Pathway: If a strong base is present and the concentration of the enolizable ester is high, it can act as both the nucleophile (enolate) and the electrophile, leading to self-condensation.

Prevention:

  • Use of a Non-enolizable Ester: Diethyl oxalate is a good choice for this reaction as it cannot form an enolate and can only act as the electrophile.[7] This minimizes the possibility of self-condensation.

  • Stoichiometry: Use a slight excess of diethyl oxalate to ensure that the enolate of cyclohexanone preferentially reacts with it rather than with another molecule of cyclohexanone.

Question 4: After the hydrolysis step, I have difficulty isolating the pure carboxylic acid. What are the potential pitfalls?

Answer:

Incomplete hydrolysis or difficulties in the workup procedure are common issues.

  • Incomplete Hydrolysis: The ester hydrolysis can be reversible. Ensure that a sufficient excess of acid or base is used and that the reaction is heated for an adequate amount of time to drive the reaction to completion. Monitoring by TLC is recommended.

  • Workup and Extraction: The carboxylic acid product is soluble in aqueous base and can be extracted into an organic solvent after acidification of the aqueous layer. Ensure the aqueous layer is acidified to a sufficiently low pH (typically pH 1-2) to fully protonate the carboxylate and facilitate its extraction into an organic solvent like ethyl acetate or dichloromethane.

  • Emulsion Formation: During extraction, emulsions can form. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of celite.

III. Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-1-cyclohexaneglyoxylate

This procedure is a modified Claisen condensation.

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.05 eq) and anhydrous ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate

This step involves the cyclization of the β-keto ester with hydroxylamine.

  • Dissolve the crude ethyl 2-oxo-1-cyclohexaneglyoxylate in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

This is the final hydrolysis step.

  • Dissolve the purified ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

IV. Visualization of Key Reaction Pathways

Main Synthetic Pathway

Main_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Intermediate_1 Ethyl 2-oxo-1-cyclohexaneglyoxylate Cyclohexanone->Intermediate_1 + Diethyl Oxalate (NaOEt, EtOH) Diethyl Oxalate Diethyl Oxalate Intermediate_2 Ethyl 4,5,6,7-tetrahydro-2,1- benzisoxazole-3-carboxylate Intermediate_1->Intermediate_2 + Hydroxylamine Final_Product 4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid Intermediate_2->Final_Product NaOH, H2O/EtOH

Caption: Key steps in the synthesis of the target carboxylic acid.

Formation of a Common Byproduct

Byproduct_Formation Cyclohexanone_Enolate Cyclohexanone Enolate Aldol_Adduct Aldol Adduct Cyclohexanone_Enolate->Aldol_Adduct Attacks Cyclohexanone Cyclohexanone Cyclohexanone->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Self_Condensation_Product 2-(cyclohex-1-en-1-yl)cyclohexan-1-one Dehydration->Self_Condensation_Product

Caption: Pathway for the self-condensation of cyclohexanone.

V. References

  • Intramolecular cyclization of γ,δ-unsaturated oxime esters 194 - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Recent advances in cyclization reactions of unsaturated oxime esters (ethers): synthesis of versatile functionalized nitrogen-containing scaffolds - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent advances in cyclization reactions of unsaturated oxime esters (ethers): synthesis of versatile functionalized nitrogen-containing scaffolds (2020) - SciSpace. (n.d.). Retrieved from [Link]

  • One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB06925C. (2012). Retrieved from [Link]

  • Asymmetric Oxidative Cyclization of o-Phenolic Oxime-Esters: First Synthesis of Enantiomerically Enriched Spiroisoxazoline Methyl Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine - J-Stage. (n.d.). Retrieved from [Link]

  • Divergent Syntheses of 2-Aminonicotinonitriles and Pyrazolines by Copper-Catalyzed Cyclization of Oxime Ester | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest - ChemRxiv. (n.d.). Retrieved from [Link]

  • Claisen Condensation Mechanism - LibreTexts. (n.d.). Retrieved from [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 2-Methylcyclohexanone is treated with one molar equivalent of LDA to form.. - Filo. (2025). Retrieved from [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved from [Link]

  • How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed] - Chemistry Stack Exchange. (2019). Retrieved from [Link]

  • Claisen condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-carbethoxycyclooctanone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 23.8: Mixed Claisen Condensations - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023). Retrieved from [Link]

  • [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones] - PubMed. (n.d.). Retrieved from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). Retrieved from [Link]

  • 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). Retrieved from [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (2025). Retrieved from [Link]

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Technical Support Center: Catalyst Poisoning in Tetrahydrobenzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting catalyst poisoning during the synthesis of tetrahydrobenzisoxazoles. This guide is structured to provide actionable insights and solutions to common catalytic challenges encountered in both academic and industrial research settings. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and ensure the reproducibility of your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst poisoning in the context of tetrahydrobenzisoxazole synthesis.

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst due to the strong chemisorption of chemical species present in the reaction environment.[1][2] These species, known as poisons, bind to the active sites of the catalyst, rendering them inaccessible to the reactants. This blockage prevents the catalyst from facilitating the desired chemical transformation, leading to a decrease in reaction rate and overall yield.[1][2][3] Unlike other deactivation mechanisms like thermal degradation, poisoning is a chemical process.[1][2]

Q2: Which catalysts are commonly used for tetrahydrobenzisoxazole synthesis and are most susceptible to poisoning?

A2: The synthesis of tetrahydrobenzisoxazoles and related heterocyclic structures often involves transition metal catalysts, particularly those from the platinum group metals. Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) based catalysts are frequently employed. Palladium catalysts, in particular, are highly effective but are notoriously sensitive to a wide range of poisons, especially sulfur and nitrogen-containing compounds.[1][3][4] Rhodium and Ruthenium catalysts also exhibit susceptibility to poisoning by various functional groups and impurities.[5][6][7]

Q3: What are the most common signs of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning during your synthesis include:

  • A significant and often abrupt decrease in the reaction rate, or a complete stall of the reaction.[8]

  • A noticeable drop in product yield compared to previous successful runs.

  • A decline in the catalyst's selectivity, leading to the formation of unexpected side products.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[9]

  • In the case of recycled catalysts, a gradual loss of activity with each successive use.

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q4: My reaction has stalled, or the rate has dropped dramatically. How can I determine if catalyst poisoning is the cause?

A4: A sudden halt in catalytic activity is a classic symptom of acute poisoning. To diagnose this, follow this workflow:

  • Review Your Reagents: Scrutinize the purity of your starting materials, solvents, and any additives. Have you introduced a new batch of a reagent? Trace impurities are a common source of poisons.[8][10]

  • Spiking Experiment: In a small-scale control reaction, add a fresh charge of the catalyst. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated, likely by a poison introduced at the beginning of the reaction.

  • Check for Obvious Sources: Nitrogen- and sulfur-containing functional groups within your substrates or reagents are potential culprits.[1][11][12] For instance, thiazole or nitro groups can act as potent poisons for palladium catalysts.[1][12]

Q5: My product yield has been steadily decreasing over several runs using a recycled catalyst. What is the likely cause?

A5: This scenario points towards gradual or cumulative poisoning, where small amounts of a poison in the feedstock or solvent slowly accumulate on the catalyst's surface over time.

  • Cause: The poison's concentration may be too low to cause acute deactivation in a single run but is sufficient to build up over multiple cycles. This is often seen with impurities like sulfur compounds from starting materials or halides from chlorinated solvents.[3]

  • Solution:

    • Feedstock Purification: Implement a purification step for your reactants and solvents. Passing them through a column of activated carbon or alumina can remove many common poisons.

    • Catalyst Regeneration: Before the next cycle, attempt to regenerate a small sample of the used catalyst. (See Protocol 1).

    • Guard Beds: For larger-scale reactions, using a sacrificial "guard bed" of a less expensive material can adsorb poisons before they reach the primary catalyst bed.[13]

Q6: I'm observing an increase in unexpected side products. Can this be related to catalyst poisoning?

A6: Yes. Catalyst poisoning can be selective, meaning the poison may only block certain types of active sites. This can alter the catalyst's selectivity, favoring alternative reaction pathways and leading to the formation of undesired byproducts.[1] For instance, partially poisoned sites might favor an isomerization reaction over the desired cyclization.

  • Diagnostic Step: Analyze the byproduct structure. Does it suggest a plausible alternative reaction pathway (e.g., hydrogenation of a different functional group, dimerization)? This can provide clues about how the catalyst's active sites have been modified.

  • Mitigation: The solution often involves identifying and removing the poison. If that is not feasible, a different catalyst or ligand system that is less sensitive to the specific poison may be required.

Q7: How can I identify the specific poison affecting my catalyst?

A7: Identifying an unknown poison requires analytical characterization of the deactivated catalyst.

  • Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) can detect the presence of poisoning elements like sulfur, phosphorus, lead, or mercury at parts-per-billion levels.[13]

  • Surface-Sensitive Techniques: X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for analyzing the chemical state of the catalyst's surface, providing direct evidence of adsorbed poison species.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for analyzing the reaction mixture or feedstock to identify volatile organic impurities that could be acting as poisons.[2][14]

Table 1: Common Catalyst Poisons in Heterocyclic Synthesis
Poison ClassCommon ExamplesPotential SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, sulfoxides, SO₂, H₂S, thiazolesReagents, starting material impurities, rubber septaStrong, often irreversible binding to metal active sites, blocking reactant access.[15][16][17][18]
Nitrogen Compounds Amines, nitriles, nitro groups, pyridines, cyanidesSubstrates, products, solvents (e.g., acetonitrile), additivesCoordination to the metal center, which can be reversible or irreversible, blocking active sites.[1][11]
Halides Chloride, bromide, iodide ionsHalogenated solvents (e.g., DCM), acidic workups, impuritiesStrong adsorption on the catalyst surface, altering its electronic properties and activity.[1][3]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Leaching from equipment, impure reagentsFormation of metal alloys on the catalyst surface or irreversible adsorption, leading to deactivation.[13][19][20]
Carbon Monoxide (CO) Incomplete combustion, byproduct of some reactionsImpure hydrogen gas streams, decarbonylation of reagentsStrong chemisorption on metal surfaces, particularly affecting Rhodium and Ruthenium catalysts.[1][7][14]
Water Solvents, reagents, atmospheric moistureCan hydrolyze precursors or alter the catalyst surface, especially with sensitive catalysts.[21][22][23]

Visualizing the Problem

Understanding the mechanisms and troubleshooting workflows visually can aid in rapid diagnosis.

Mechanism of Catalyst Poisoning

G cluster_0 Before Poisoning cluster_1 After Poisoning cat Active Catalyst Site 1 Site 2 Site 3 prod Product cat:p2->prod Desorption react Reactants react->cat:p2 Adsorption & Reaction poison Poison cat_poisoned Poisoned Catalyst Site 1 Blocked Site Site 3 poison->cat_poisoned:p2 Strong Adsorption react2 Reactants react2->cat_poisoned:p2 Access Denied no_prod No Reaction

Caption: A poison molecule irreversibly binds to an active site, preventing reactant adsorption.

Troubleshooting Workflow for Reduced Catalyst Activity

G start Observation: Low Yield / Stalled Reaction q1 Is this a new batch of reagent or solvent? start->q1 a1_yes Purify new batch (e.g., via activated carbon) and rerun reaction. q1->a1_yes Yes q2 Is the catalyst being recycled? q1->q2 No end Problem Resolved / Diagnosed a1_yes->end a2_yes Perform catalyst regeneration. (See Protocol 1) q2->a2_yes Yes q3 Does the substrate/reagents contain S, N, or halide groups? q2->q3 No a2_yes->end a3_yes Consider a more robust catalyst or protect poisoning group. q3->a3_yes Yes a3_no Perform analytical tests (XPS, ICP-MS on catalyst) to identify unknown poison. q3->a3_no No a3_yes->end a3_no->end

Caption: A decision tree to systematically diagnose the cause of catalyst deactivation.

Experimental Protocols

Protocol 1: General Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is intended as a general starting point. Specific conditions may need to be optimized.

Objective: To remove adsorbed poisons from the surface of a Pd/C catalyst to restore its activity. This method is particularly useful for poisons that can be removed by washing or mild oxidation.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • A suitable organic solvent in which the poison is soluble but the product/reactants are not (e.g., chloroform, acetic acid).[24]

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Safety First: Handle palladium catalysts with care, as they can be pyrophoric, especially when dry and finely divided. Perform all steps in a well-ventilated fume hood.

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.

  • Solvent Washing: a. Transfer the filtered catalyst to a clean flask. b. Add a sufficient volume of a suitable organic solvent (e.g., chloroform) to create a slurry.[24] c. Stir the slurry under an inert atmosphere for 30-60 minutes at room temperature. This step aims to dissolve and remove organic residues and some types of poisons. d. Filter the catalyst and discard the solvent wash.

  • Aqueous Washing: a. Wash the catalyst cake thoroughly with deionized water multiple times to remove any water-soluble salts or impurities. b. For nitrogen-based poisons, washing with a dilute aqueous solution of a bicarbonate or carbonate salt can be effective.[25]

  • Drying: a. Carefully transfer the washed catalyst to a suitable container. b. Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Avoid excessively high temperatures, which can cause sintering.[9]

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate the recovery of its catalytic activity. Compare the reaction rate and yield to that of a fresh catalyst.

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 11, 2026, from [Link]

  • Protsenko, I. I., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Hamel, M. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Matmatch. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved January 11, 2026, from [Link]

  • Protsenko, I. I., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. [Link]

  • Feldman, J. (1976). Method for reactivating palladium catalysts.
  • Protsenko, I. I., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater. Environmental Science & Technology. [Link]

  • Ragaini, V. (2018). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis. MDPI. [Link]

  • Patsnap. (2025). Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. [Link]

  • Saleh, M. A. (1969). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society. [Link]

  • Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. [Link]

  • Li, Y., et al. (2004). Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. American Institute of Chemical Engineers. [Link]

  • DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. [Link]

  • Wang, C., et al. (2021). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. [Link]

  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved January 11, 2026, from [Link]

  • Esche, E., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. [Link]

  • Wang, X., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. MDPI. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 11, 2026, from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved January 11, 2026, from [Link]

  • Barton, V. (2011). Name Your Poison: Identification of Poisoned Catalyst Culprits. ChemistryViews. [Link]

  • International Platinum Group Metals Association. (n.d.). Toxicity of Platinum and Platinum Compounds. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation via Rhodium–Support Interactions. Retrieved January 11, 2026, from [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Cigare, Z., et al. (2021). Electrochemical Recycling of Platinum Group Metals from Spent Catalytic Converters. MDPI. [Link]

  • Semantic Scholar. (2012). Sulfur-mediated palladium catalyst immobilized on a GaAs surface. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Advanced Journal of Chemistry-Section A. [Link]

  • Wang, L., et al. (2022). CO Poisoning of Ru Catalysts in CO2 Hydrogenation. ACS Catalysis. [Link]

  • Izmer, V. V. (1981). Industrial toxicology of metals of the platinum group. PubMed. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. [Link]

  • Saleque, M. A. (1970). Investigation of the poisoning of platinum group catalysts by thermal desorption. Part 2.—Mercury poisoning of benzene hydrogenation on palladium. Transactions of the Faraday Society. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved January 11, 2026, from [Link]

  • HUJI OpenScholar. (2018). Synthesis of heterogeneous Ru(ii)-1,2,3-triazole catalyst supported over SBA-15. [Link]

  • ResearchGate. (2020). Impeding Catalyst Sulfur Poisoning in Aqueous Solution by Metal–Organic Framework Composites. [Link]

  • ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?. [Link]

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  • YouTube. (2017). Catalytic Poisoning AutoCatalysis Negative Catalysis Episode #04. [Link]

  • Opatz, T., et al. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization. PubMed. [Link]

  • National Center for Biotechnology Information. (2025). Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives. [Link]

  • Wikipedia. (n.d.). Arsenic. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Strategies to Avoid Nitrile Oxide Dimerization in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of nitrile oxide dimerization in [3+2] cycloaddition reactions. Our goal is to equip you with the knowledge and practical strategies to minimize this undesired side reaction and maximize the yield of your target cycloadducts.

Introduction to the Challenge: The Dimerization Dilemma

Nitrile oxides (R-C≡N⁺-O⁻) are highly valuable 1,3-dipoles in organic synthesis, enabling the construction of five-membered heterocycles like isoxazoles and isoxazolines through cycloaddition reactions with alkynes and alkenes, respectively.[1][2][3] However, their high reactivity is a double-edged sword. In the absence of a suitable dipolarophile, or when their concentration is too high, nitrile oxides readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[4][5] This dimerization pathway competes directly with the desired cycloaddition, often leading to reduced yields and complex product mixtures. This guide will walk you through the causes of this side reaction and provide actionable strategies to suppress it.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our users encounter when working with nitrile oxides.

Q1: What is nitrile oxide dimerization and why does it happen?

A1: Nitrile oxide dimerization is a self-cycloaddition reaction where two molecules of a nitrile oxide react with each other to form a more stable furoxan ring system.[4][5] This occurs because nitrile oxides are high-energy, reactive intermediates. The dimerization is often a multi-step process that can proceed through diradical intermediates.[4][6] The rate of dimerization is highly dependent on the concentration of the nitrile oxide; the higher the concentration, the more likely dimerization will occur.

Q2: How can I tell if dimerization is the primary side reaction in my experiment?

A2: The most common indicator of significant dimerization is the formation of a furoxan byproduct, which can often be identified by techniques like NMR or LC-MS analysis of your crude reaction mixture. A lower than expected yield of your desired isoxazole or isoxazoline, coupled with the appearance of a major byproduct, strongly suggests dimerization is the culprit.

Q3: Can steric hindrance on the nitrile oxide substituent reduce dimerization?

A3: Absolutely. Bulky substituents (the 'R' group in R-CNO) can significantly hinder the approach of two nitrile oxide molecules, thereby slowing down the rate of dimerization.[5][7] For instance, nitrile oxides bearing sterically demanding groups like a mesityl group are known to be more stable and less prone to dimerization.[5][7]

Q4: Is it possible to completely eliminate nitrile oxide dimerization?

A4: While complete elimination can be challenging, it is possible to minimize dimerization to a point where it is no longer a significant issue. The most effective strategy is the in situ generation of the nitrile oxide in the presence of a reactive dipolarophile.[7][8][9][10] This ensures that the nitrile oxide is trapped in the desired cycloaddition reaction as soon as it is formed, keeping its instantaneous concentration extremely low.

Q5: What is the impact of solvent choice on dimerization?

A5: The solvent can influence both the stability of the nitrile oxide and the rates of the competing cycloaddition and dimerization reactions.[7][11] Generally, aprotic solvents are preferred as protic solvents may react with the nitrile oxide.[7] Solvent polarity can also play a role, and empirical screening of different aprotic solvents (e.g., THF, DCM, dioxane) may be necessary to optimize your specific reaction.[7][12]

Troubleshooting Guide: Tackling Dimerization in Your Experiments

This section provides a structured approach to troubleshooting and optimizing your cycloaddition reactions to disfavor nitrile oxide dimerization.

Issue 1: Low Yield of the Desired Cycloadduct and a Major Unidentified Byproduct

Plausible Cause: High instantaneous concentration of the nitrile oxide leading to dimerization.

Troubleshooting Steps:

  • Implement In Situ Generation and Trapping: This is the most critical step. Instead of pre-forming the nitrile oxide, generate it slowly in the reaction vessel that already contains the dipolarophile. This "generate-and-trap" approach is a cornerstone of successful nitrile oxide cycloadditions.[7][8][9][10]

  • Employ Slow Addition Techniques:

    • If you are generating the nitrile oxide from a precursor (e.g., a hydroxamoyl chloride and a base), add the base or the precursor dropwise to the solution of the dipolarophile over an extended period.[13][14] A syringe pump is highly recommended for precise and slow addition.

    • This maintains a very low concentration of the free nitrile oxide at any given moment, favoring the bimolecular cycloaddition with the abundant dipolarophile over the second-order dimerization process.

  • Increase the Concentration of the Dipolarophile:

    • Using an excess of the dipolarophile (e.g., 1.5 to 3 equivalents) can shift the reaction equilibrium towards the desired cycloaddition.[13]

  • Lower the Reaction Temperature:

    • Many nitrile oxide generation methods are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or below) can help to slow down the rate of both the desired reaction and the undesired dimerization, often favoring the former.[7]

Issue 2: Dimerization Still Observed Despite Using In Situ Generation

Plausible Cause: The rate of nitrile oxide generation is still too fast relative to the rate of cycloaddition.

Troubleshooting Steps:

  • Optimize the Generation Method:

    • Different methods of generating nitrile oxides have different reaction kinetics. Consider switching to a milder or slower method. For example, the oxidation of aldoximes can be achieved with various reagents, some of which may offer slower and more controlled generation.[9][10][15]

    • Recent "green" protocols using reagents like Oxone and NaCl for the oxidation of aldoximes have shown to be effective for in situ generation.[8][9][10]

  • High Dilution Conditions:

    • Performing the reaction under high dilution can disfavor the bimolecular dimerization reaction.[5] This can be particularly useful for intramolecular nitrile oxide cycloadditions.

  • Re-evaluate Your Choice of Base (if applicable):

    • When generating nitrile oxides from hydroxamoyl chlorides, the choice of base can be crucial. A weaker, non-nucleophilic base might lead to a slower, more controlled dehydrohalogenation.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments aimed at minimizing nitrile oxide dimerization.

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime via Oxidation with tert-Butyl Hypoiodite (t-BuOI)

This method, developed by Minakata and colleagues, provides a mild and efficient way to generate nitrile oxides in situ for cycloaddition.[15]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or alkyne (1.2 - 1.5 equiv)

  • tert-Butyl hypochlorite (t-BuOCl) (1.2 equiv)

  • Sodium iodide (NaI) (1.2 equiv)

  • 2,6-Lutidine (1.2 equiv)

  • Dioxane (solvent)

Procedure:

  • To a solution of the aldoxime and the alkene/alkyne in dioxane, add 2,6-lutidine.

  • In a separate flask, prepare the t-BuOI reagent by adding t-BuOCl to a solution of NaI in dioxane. Stir for a few minutes.

  • Slowly add the freshly prepared t-BuOI solution to the mixture of the aldoxime, dipolarophile, and base at room temperature over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate and proceed with standard workup and purification.

Protocol 2: Catalyst-Free In Situ Generation from a Diazo Compound and tert-Butyl Nitrite (TBN)

This protocol is particularly useful for generating α-carbonyl nitrile oxides and demonstrates the principle of slow addition to prevent dimerization.[14][16][17][18]

Materials:

  • Diazo compound (1.0 equiv)

  • Alkene or alkyne (1.2 equiv)

  • tert-Butyl nitrite (TBN) (1.5 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the diazo compound and the alkene/alkyne in acetonitrile.

  • Using a syringe pump, add the tert-butyl nitrite (TBN) to the reaction mixture over a period of 1 hour.

  • Stir the reaction at room temperature for an additional 3-4 hours after the addition is complete.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Visualizing the Pathways: Dimerization vs. Cycloaddition

To better understand the competing reaction pathways, the following diagrams illustrate the desired cycloaddition and the undesired dimerization.

G NO1 Nitrile Oxide (R-CNO) Cycloadduct Isoxazoline / Isoxazole NO1->Cycloadduct Fast Trapping Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct NO2 Nitrile Oxide (R-CNO) Furoxan Furoxan (Dimer) NO2->Furoxan Slow Dimerization NO3 Nitrile Oxide (R-CNO) NO3->Furoxan

Caption: Competing reaction pathways for a nitrile oxide.

The key to a successful reaction is to ensure that the rate of the "Fast Trapping" pathway is significantly greater than the rate of the "Slow Dimerization" pathway.

Summary of Key Strategies and Parameters

The following table summarizes the primary strategies and their impact on minimizing nitrile oxide dimerization.

StrategyPrincipleKey Parameters to Optimize
In Situ Generation Keep instantaneous [Nitrile Oxide] low.Choice of precursor and generation method.
Slow Addition Maintain a low concentration of the nitrile oxide throughout the reaction.Addition rate of the limiting reagent.
Excess Dipolarophile Favor the bimolecular cycloaddition kinetically.Molar ratio of dipolarophile to nitrile oxide precursor.
Low Temperature Reduce the rate of the dimerization reaction.Reaction temperature.
High Dilution Disfavor the second-order dimerization process.Solvent volume.
Steric Hindrance Sterically disfavor the approach of two nitrile oxide molecules.Design of the nitrile oxide substituent (R-group).

By carefully considering and implementing these strategies, you can effectively suppress the undesired dimerization of nitrile oxides and achieve high yields of your target heterocyclic products. For further assistance, please do not hesitate to contact our technical support team.

References

  • Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. - ResearchGate. Available at: [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study - RSC Publishing. Available at: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. Available at: [Link]

  • Synthesis and application of α-carbonyl nitrile oxides. Organic Chemistry Frontiers. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

  • Nitrile Oxide/Alkyne Cycloadditions - MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS - ResearchGate. Available at: [Link]

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  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid - SciELO. Available at: [Link]

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  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles - PubMed. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. Available at: [Link]

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Technical Support Center: Managing Exothermic Reactions in Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Benzisoxazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the exothermic nature of many common benzisoxazole synthetic routes. This is not just a list of steps; it's a curated resource built on the principles of chemical causality and self-validating protocols to ensure both the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes to benzisoxazoles are known to be significantly exothermic and require special attention?

A1: Several common synthetic pathways to the 1,2-benzisoxazole core can be highly exothermic, demanding careful thermal management.[1] Key routes to monitor closely include:

  • Cyclization of o-hydroxyaryl ketoximes: The intramolecular cyclization, often promoted by dehydrating agents or via activation of the oxime hydroxyl group, can be exothermic.[2] The formation of the N-O bond is energetically favorable.

  • [3+2] Cycloaddition of in-situ generated nitrile oxides and arynes: This modern and efficient method involves highly reactive intermediates.[1][3][4] The generation of both the nitrile oxide and the aryne can be exothermic, and their subsequent rapid cycloaddition releases significant heat.[3]

  • Base-promoted cyclization of o-haloaryl oximes: This reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.[5] The initial deprotonation of the oxime is typically fast, and the subsequent cyclization can be exothermic, particularly with highly activated aryl halides.

Q2: My reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do immediately?

A2: You are likely experiencing a thermal runaway, a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal.[6][7] This leads to an accelerating cycle of temperature and reaction rate increase.[6][7]

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: Ensure your cooling bath is at its maximum capacity and making good contact with the reaction vessel. If possible, add more coolant (e.g., dry ice to an acetone bath).

  • Emergency Quench (if prepared): If you have a pre-planned and validated quenching procedure for a runaway scenario, execute it cautiously. This typically involves the slow addition of a reaction inhibitor or a cold, less reactive solvent.[8][9]

Q3: What is "thermal accumulation" and how does it relate to exothermic reactions in benzisoxazole synthesis?

A3: Thermal accumulation refers to the buildup of unreacted starting material in the reactor, which, if the reaction suddenly initiates or accelerates, can release a large amount of energy at once.[6] In the context of benzisoxazole synthesis, this can happen if, for example, a reagent is added too quickly at a low temperature where the reaction rate is slow. The potential energy accumulates, and a slight increase in temperature could trigger a rapid, uncontrolled exothermic event.[6]

Troubleshooting Guides

Issue 1: Unexpectedly Strong Exotherm During Reagent Addition
  • Potential Cause: The rate of reagent addition is too high for the system's heat removal capacity.[1] This is common in semi-batch processes where one reactant is added portion-wise to another.

  • Troubleshooting Steps:

    • Reduce Addition Rate: Immediately slow down or pause the addition of the reagent to allow the cooling system to catch up.[8]

    • Improve Heat Transfer: Ensure efficient stirring to prevent localized "hot spots" and maximize contact with the cooled vessel walls.[1]

    • Lower Reaction Temperature: If possible, lower the temperature of the cooling bath to create a larger temperature differential (ΔT), enhancing the rate of heat removal.

Issue 2: Temperature Spike After an Induction Period
  • Potential Cause: The reaction has an induction period, during which reactive intermediates are slowly building up. Once a critical concentration is reached, the reaction proceeds rapidly. This can also be a sign of poor mixing leading to delayed reaction initiation.

  • Troubleshooting Steps:

    • Pre-cool the Reaction: Before adding the final initiating reagent, ensure the reaction mixture is fully equilibrated at the target temperature.

    • Controlled Initiation: Add a small portion of the initiating reagent and wait for a controlled temperature rise before continuing the addition at a reduced rate.

    • Reaction Calorimetry: For scaling up, use a reaction calorimeter to study the heat flow and determine the Maximum Temperature of the Synthesis Reaction (MTSR) in case of a cooling failure.[6] This allows for the development of safer dosing profiles.

Issue 3: Formation of the Isomeric Benzoxazole as a Side Product
  • Potential Cause: In syntheses starting from o-hydroxyaryl ketoximes, acidic conditions or high temperatures can favor a competitive Beckmann rearrangement, leading to the formation of the thermodynamically stable benzoxazole isomer instead of the desired benzisoxazole.[5][10]

  • Troubleshooting Steps:

    • Control pH: Employ basic or neutral conditions to favor the N-O bond formation required for benzisoxazole.[5]

    • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water can facilitate the rearrangement.[5]

    • Choice of Reagent: Certain reagents can selectively promote the desired cyclization. For example, the use of ZrCl₄ has been shown to influence selectivity.[5]

Experimental Protocols & Data

Protocol 1: Controlled Quenching of a Potentially Runaway Reaction

This protocol is a general guideline and must be adapted based on the specific reagents and solvents in your reaction. A hazard analysis is mandatory before implementation.

  • Preparation: Before starting the synthesis, prepare an emergency quenching solution. A common choice is a less reactive alcohol like isopropanol, cooled to the reaction temperature or lower.[8][11] The volume should be sufficient to dilute the reaction mixture significantly.

  • Initiation of Quench: In the event of an uncontrolled exotherm, begin the slow, dropwise addition of the cold isopropanol into the reaction mixture with vigorous stirring.[8][12]

  • Monitoring: Continuously monitor the internal temperature. The addition of the cold quenching agent should absorb heat and dilute the reactants, slowing the reaction rate.

  • Secondary Quench: Once the initial vigorous reaction has subsided and the temperature is stable, a more definitive quench with water or a dilute acid/base can be performed cautiously.[8][11]

Table 1: Recommended Parameters for Managing Exotherms

ParameterRecommended RangeRationale
Reagent Addition Rate 1-5 mL/min (for lab scale)Slow, controlled addition prevents the accumulation of unreacted reagents and allows for effective heat removal.[8]
Cooling Bath Temperature -10 to 5 °CA sufficient temperature difference between the bath and the reaction mixture is crucial for efficient heat transfer.
Stirring Speed 200-400 RPMAdequate agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.[8]
Emergency Quench Agent Cooled Isopropanol/EthanolLess reactive than water with many organometallics and strong bases, providing a more controlled initial quench.[8][11]

Visualizations

Diagram 1: Decision Tree for Exotherm Management

This diagram outlines the logical steps to take when an unexpected exotherm is observed.

ExothermManagement Start Exotherm Observed StopAddition Stop Reagent Addition Start->StopAddition EnhanceCooling Enhance Cooling StopAddition->EnhanceCooling MonitorTemp Monitor Temperature EnhanceCooling->MonitorTemp TempControlled Temperature Controlled? MonitorTemp->TempControlled ResumeSlowly Resume at Slower Rate TempControlled->ResumeSlowly Yes EmergencyQuench Initiate Emergency Quench Protocol TempControlled->EmergencyQuench No Investigate Investigate Root Cause ResumeSlowly->Investigate EmergencyQuench->Investigate

Caption: Decision-making workflow for managing an unexpected exothermic event.

Diagram 2: Key Factors in Thermal Runaway Prevention

This diagram illustrates the interplay of critical parameters in preventing a thermal runaway.

ThermalRunawayPrevention cluster_0 Control Parameters cluster_1 Reaction Characteristics AdditionRate Reagent Addition Rate Accumulation Thermal Accumulation AdditionRate->Accumulation influences SafeOperation Safe Operation AdditionRate->SafeOperation Stirring Efficient Stirring HeatGeneration Heat of Reaction Stirring->HeatGeneration distributes Stirring->SafeOperation Cooling Cooling Capacity Cooling->HeatGeneration removes Cooling->SafeOperation Runaway Thermal Runaway HeatGeneration->Runaway Accumulation->HeatGeneration potential Accumulation->Runaway

Caption: Interrelationship of factors influencing thermal safety in chemical synthesis.

References

  • BenchChem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
  • Arulmurugan, S., Kavitha, H. P., & Jasmine, P. (2020). Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(6).
  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). NIH.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile.
  • University of Rochester. (n.d.). How To Run A Reaction: The Quench.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. (2025).
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.). NIH.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). ACS Publications.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Govada, G. V., & Reddy, S. R. (2025). Synthesis and in Silico Study of Novel Benzisoxazole-Chromene Derivatives as Potent Inhibitors of Acetylcholinesterase: Metal-Free Site-Selective C-N Bond Formation via Aza-Michael Reaction.
  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
  • BenchChem. (2025). optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
  • Sarpong, R. (2016).
  • Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?
  • Middle, K. V., Bussey, R., Cusco, L., Kerr, D., Snee, T. J., Moccaldi, A., Ludovisi, G., Mari, G., Manigrasso, M., & Avino, P. (n.d.). Reaction Inhibition In The Control Of Exothermic Runaway. WIT Press.
  • Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. (n.d.). NIH.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
  • Nitrone Cycloaddition to Quinones: A Novel Strategy for the Synthesis of Benzisoxazolidenes. (2025).
  • Fan, J.-Y., Wang, M.-C., Zhou, J.-F., Gan, T.-Q., Zhang, W.-X., Wei, L., & Li, B.-J. (2025). [3 + 2] cycloaddition between cyclic diaryl λ3-bromanes and nitrones towards the formation of dihydrobenzisoxazoles and an evaluation of regioisomeric bioactivity. Organic Chemistry Frontiers, (4).
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (n.d.). MDPI.
  • Benzisoxazole: A privileged scaffold for medicinal chemistry. (n.d.). ResearchGate.

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Technical Support Center: Solvent Effects on the Regioselectivity of Tetrahydrobenzisoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of tetrahydrobenzisoxazole formation via 1,3-dipolar cycloaddition of nitrile oxides.

Introduction: The Challenge of Regiocontrol

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is a powerful method for constructing the isoxazoline ring system, a core component of many bioactive molecules.[1][2] When using an unsymmetrical alkene like a cyclohexene derivative, the reaction can yield two different regioisomers, the tetrahydrobenzisoxazoles. Controlling which isomer is formed is a critical challenge, and the choice of solvent is a surprisingly influential, yet often overlooked, parameter. This guide will help you navigate the complexities of solvent selection to achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of nitrile oxide cycloadditions?

A1: The regioselectivity of a 1,3-dipolar cycloaddition is primarily governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (alkene), as explained by Frontier Molecular Orbital (FMO) theory.[3][4] The reaction's outcome depends on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO gap, the faster the reaction. The regioselectivity is determined by the pathway where the orbital coefficients of the interacting atoms align favorably. Steric hindrance between substituents on the nitrile oxide and the alkene can also play a significant role in favoring one regioisomer over the other.[4]

Q2: How does solvent polarity, in general, affect the reaction?

A2: Solvents can significantly influence both the rate and selectivity of the reaction by differentially solvating the reactants and the transition states. Computational studies have shown that increasing solvent polarity can sometimes enhance the activation energy barrier of the reaction.[5] This is because the 1,3-dipole (nitrile oxide) often has a more pronounced zwitterionic character and is more strongly solvated than the less polar transition state.[5] This differential solvation can be leveraged to control the reaction's regioselectivity by selectively stabilizing one transition state over the other.

Q3: What is the specific role of protic vs. aprotic solvents in this reaction?

A3: The choice between a protic and an aprotic solvent is critical and depends on the specific reaction mechanism.

  • Protic Solvents (e.g., ethanol, water, methanol) can form hydrogen bonds.[6][7] They can solvate the oxygen atom of the nitrile oxide, potentially altering its reactivity and the energy of the transition states. In some cases, this can enhance selectivity. For instance, water has been used as a green solvent for some nitrile oxide cycloadditions.[1][8]

  • Aprotic Solvents (e.g., THF, DMF, Acetonitrile, Toluene) do not have acidic protons and cannot act as hydrogen-bond donors.[7] Polar aprotic solvents like DMF and acetonitrile are effective at solvating charged species and polar transition states through dipole-dipole interactions, which can influence the regioisomeric ratio.[6] Non-polar aprotic solvents like toluene or hexane will have a much weaker interaction with the reactants and transition states, often leading to selectivity primarily driven by the intrinsic FMO and steric properties of the reactants.

Q4: Can "green" or non-conventional solvents be used without compromising regioselectivity?

A4: Yes, there is a significant drive towards using environmentally benign solvents.[8] Ionic liquids (ILs) and deep eutectic solvents (DES) have been successfully employed in 1,3-dipolar cycloadditions, sometimes with excellent control over regioselectivity.[1][3] Water has also been shown to be a viable solvent, occasionally promoting reactivity through the "on-water effect".[3] These solvents offer unique microenvironments that can influence the reaction pathway differently than conventional organic solvents. However, the outcome is highly substrate-dependent, and screening is necessary.

Q5: When should I consider using computational methods to predict solvent effects?

A5: Computational chemistry, particularly Density Functional Theory (DFT) calculations with a Polarizable Continuum Model (PCM) to simulate the solvent, is a powerful predictive tool.[9] You should consider computational studies when:

  • Experimental screening of multiple solvents is time-consuming or expensive.

  • You observe an unusual or unexpected regioselectivity that cannot be explained by simple steric or FMO arguments.

  • You want to gain a deeper mechanistic understanding of how the solvent interacts with the transition states to guide future reaction optimization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Troubleshooting Steps
Low or No Product Yield 1. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. 2. Solvent Interference: The solvent may be reacting with the nitrile oxide precursor or the in situ generated nitrile oxide. 3. Inappropriate Polarity: The solvent is not effectively stabilizing the transition state.[6]1. Visually inspect the reaction mixture for undissolved solids. Choose a solvent with better solubilizing power. 2. Switch to a more inert solvent (e.g., from an alcohol to THF or toluene). 3. Screen a range of solvents with varying polarities (e.g., Toluene -> THF -> Acetonitrile -> DMF).
Poor Regioselectivity (e.g., ~1:1 Mixture) 1. Insufficient Energy Difference: The activation energies for the two competing transition states are very similar in the chosen solvent. 2. Dominance of Sterics/Electronics: The intrinsic properties of the reactants are the main drivers, and the solvent is having a minimal effect.1. Change Solvent Class: If using a non-polar aprotic solvent (e.g., benzene), switch to a polar aprotic (e.g., DMF) or a protic solvent (e.g., ethanol) to maximize solvent-transition state interactions. 2. Vary Temperature: Lowering the reaction temperature can sometimes amplify small differences in activation energy, leading to improved selectivity. 3. Consider a Lewis Acid Catalyst: In some cases, a catalyst can coordinate to the dipolarophile, altering its electronic properties and enhancing regioselectivity.
Reaction Stalls or is Sluggish 1. High Activation Barrier: The chosen solvent may be over-stabilizing the ground-state reactants relative to the transition state, increasing the activation energy.[5] 2. Viscosity: Highly viscous solvents (like some ILs or DES) can slow down diffusion and reduce reaction rates.1. Switch to a less polar or less strongly interacting solvent. 2. If using a viscous solvent, gentle heating may be required to increase the reaction rate. Alternatively, dilute the viscous solvent with a less viscous co-solvent.

Data Presentation: Solvent Effects on a Model Reaction

The following table summarizes representative data for the cycloaddition of benzonitrile oxide to 4-vinylcyclohexene, illustrating how solvent choice can impact both yield and the ratio of the two possible regioisomers (A and B).

SolventDielectric Constant (ε)ClassYield (%)Regioisomeric Ratio (A:B)
Toluene2.4Non-polar Aprotic8560:40
Tetrahydrofuran (THF)7.6Polar Aprotic9075:25
Dichloromethane (DCM)9.1Polar Aprotic8878:22
Acetonitrile (MeCN)37.5Polar Aprotic9285:15
Dimethylformamide (DMF)38.3Polar Aprotic9592:8
Ethanol (EtOH)24.6Polar Protic7555:45

Note: Data are illustrative and intended to show general trends. Actual results will vary based on specific substrates and reaction conditions.

Experimental Protocol: Solvent Screening for Regioselectivity

This protocol describes a general procedure for generating a nitrile oxide in situ and reacting it with a dipolarophile, optimized for screening different solvents.

Model Reaction: In situ generation of benzonitrile oxide from benzaldoxime and its reaction with 4-vinylcyclohexene.

Materials:

  • Benzaldoxime

  • 4-Vinylcyclohexene (dipolarophile)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Solvents to be screened (e.g., Toluene, THF, DMF, Acetonitrile)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) in the chosen solvent (e.g., 10 mL of THF).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes. The formation of the intermediate benzohydroximoyl chloride can be monitored by TLC.

  • Dipolarophile Addition: Add the dipolarophile, 4-vinylcyclohexene (1.2 eq), to the reaction mixture.

  • In situ Generation of Nitrile Oxide: Cool the flask to 0 °C in an ice bath. Slowly add a solution of triethylamine (TEA) (1.1 eq) in the same solvent (2 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove triethylammonium chloride salts. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Analysis: Determine the crude yield and the regioisomeric ratio using ¹H NMR spectroscopy or GC-MS analysis of the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel to separate the regioisomers.

  • Repeat: Repeat steps 1-9 for each solvent you wish to screen.

Visualizations

Reaction Mechanism and Regioselectivity

G cluster_reactants Reactants cluster_ts Transition States cluster_products Products cluster_solvent Solvent Influence R1_CNO Benzonitrile Oxide (1,3-Dipole) TS_A Transition State A R1_CNO->TS_A Pathway A TS_B Transition State B R1_CNO->TS_B Pathway B R2_Alkene 4-Vinylcyclohexene (Dipolarophile) R2_Alkene->TS_A R2_Alkene->TS_B Prod_A Regioisomer A TS_A->Prod_A Prod_B Regioisomer B TS_B->Prod_B Solvent Solvent Choice (e.g., Polarity, H-bonding) Solvent->TS_A Stabilizes/Destabilizes Solvent->TS_B Stabilizes/Destabilizes

Caption: The reaction proceeds via two competing transition states, leading to two possible regioisomers. The solvent influences the relative energy of these transition states.

Troubleshooting Workflow for Poor Regioselectivity

G Start Start: Poor Regioselectivity Observed CheckSolvent What is the current solvent class? Start->CheckSolvent NonPolar Non-Polar Aprotic (Toluene, Hexane) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (THF, MeCN, DMF) CheckSolvent->PolarAprotic Protic Protic (EtOH, H2O) CheckSolvent->Protic Action1 Switch to Polar Aprotic Solvent (e.g., DMF) NonPolar->Action1 Action2 Switch to Non-Polar Solvent (e.g., Toluene) OR Try a Protic Solvent (e.g., EtOH) PolarAprotic->Action2 Action3 Switch to Polar Aprotic Solvent (e.g., THF) Protic->Action3 LowerTemp Lower Reaction Temperature Action1->LowerTemp Action2->LowerTemp Action3->LowerTemp Result Analyze Regioisomeric Ratio LowerTemp->Result Success Success: Desired Selectivity Achieved Result->Success Improved Failure Failure: Re-evaluate Substrate Electronics/Sterics Result->Failure Not Improved

Caption: A logical workflow for optimizing regioselectivity by systematically changing the reaction solvent and temperature.

References

  • In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. ACS Publications. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

  • Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. Alzahra University. [Link]

  • Cycloaddition of nitrile oxides to 1,3-cyclohexadiene. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. [Link]

  • 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. [Link]

  • Cycloaddition of nitrile oxides to 1,3‐cyclohexadiene. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Nucleophilicity (Protic vs. Aprotic solvents). Reddit. [Link]

  • Steric effects and solvent effects on SN2 reactions. PubMed. [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]

  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]

  • Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. PubMed. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies. PubMed Central. [Link]

  • Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase. PubMed. [Link]

  • Computational Investigations of the Effects of N- Heterocyclic Carbene Ligands on the Mechanism, Reactivity, and Regioselectivity of Rh-Catalyzed Hydroborations. ResearchGate. [Link]

  • Synthesis, Characterization and Solvent Effect on the Absorption of Carbanionic Sigma Complex. Oriental Journal of Chemistry. [Link]

  • Regioselective synthesis and DFT computational studies of novel β-hydroxy-1,4-disubstituted-1,2,3-triazole-based benzodiazepinediones using click cycloaddition reaction. ResearchGate. [Link]

  • A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters. RTI International. [Link]

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Technical Support Center: Analytical Method Development for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the complexities of analyzing this molecule and its potential impurities. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions that researchers often have when beginning method development for a novel heterocyclic compound like 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Q1: What are the primary analytical challenges associated with 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid and its impurities?

A1: The main challenges stem from the molecule's structure, which includes a carboxylic acid group, a bicyclic heterocyclic system, and a non-aromatic saturated ring. This combination can lead to:

  • Poor peak shape in reversed-phase HPLC: The carboxylic acid can interact with residual silanols on silica-based columns, causing peak tailing.[1]

  • Multiple potential degradation pathways: The isoxazole ring can be susceptible to hydrolysis (acidic and basic), oxidation, and photolytic degradation.[2][3][4] The tetrahydrobenzene portion can also undergo oxidation.

  • Co-elution of structurally similar impurities: Synthesis-related impurities or degradation products may have very similar polarities to the parent molecule, making chromatographic separation difficult.

  • Limited UV chromophore: While the benzisoxazole moiety provides some UV absorbance, the lack of extensive conjugation may result in a lower molar absorptivity, requiring sensitive detection methods.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-technique approach is highly recommended for comprehensive impurity profiling.[5][6] The most powerful combination includes:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are the gold standards for separating and quantifying impurities in pharmaceutical analysis.[6][7] A stability-indicating HPLC method is essential.

  • Mass Spectrometry (MS), particularly LC-MS: This is crucial for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[6][8] High-resolution mass spectrometry (HRMS) can help determine elemental composition.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile organic impurities, such as residual solvents from the synthesis process.[6][11]

Q3: Where should I start with HPLC method development for this molecule?

A3: A good starting point is reversed-phase HPLC due to the moderate polarity of the molecule. Here is a recommended initial approach:

  • Column Selection: Begin with a modern, high-purity silica C18 column with end-capping to minimize silanol interactions.

  • Mobile Phase: A simple mobile phase of acetonitrile and water (or methanol and water) with an acidic modifier is a robust starting point. The acid (e.g., 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to elute all potential impurities and determine the approximate solvent strength required for elution of the main peak.

  • Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor at multiple wavelengths. This helps in identifying co-eluting peaks and selecting the optimal wavelength for quantification.

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[2][3][12] These studies are critical for:

  • Developing a stability-indicating method: The goal is to prove that your analytical method can separate the active pharmaceutical ingredient (API) from any potential degradation products.[2][3]

  • Understanding degradation pathways: This knowledge helps in identifying potential impurities that may form during manufacturing and storage.[2][12]

  • Informing formulation and packaging development: Understanding the molecule's stability helps in choosing appropriate excipients and protective packaging.[12][13]

The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[2][4]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

HPLC Method Development and Analysis

Problem 1: My main peak for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is tailing significantly in reversed-phase HPLC.

  • Causality: Peak tailing for acidic compounds like this is often caused by secondary interactions between the negatively charged carboxylate group and positively charged sites on the silica backbone of the column, such as residual silanols.[1]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed ph_check Is Mobile Phase pH < pKa of Carboxylic Acid? start->ph_check adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic or Phosphoric Acid) ph_check->adjust_ph No column_check Is a High-Purity, End-capped C18 Column Being Used? ph_check->column_check Yes resolved Peak Shape Improved adjust_ph->resolved change_column Switch to a Column with Better End-capping or a Different Stationary Phase (e.g., Phenyl-Hexyl) column_check->change_column No overload_check Is the Peak Tailing at All Concentration Levels? column_check->overload_check Yes change_column->resolved reduce_conc Reduce Sample Concentration/ Injection Volume overload_check->reduce_conc No (Worse at High Conc.) extra_column Check for Extra-Column Band Broadening overload_check->extra_column Yes reduce_conc->resolved optimize_tubing Optimize Tubing (ID and Length) and Connections extra_column->optimize_tubing optimize_tubing->resolved

    Caption: Troubleshooting workflow for HPLC peak tailing.

  • Step-by-Step Protocol:

    • Lower Mobile Phase pH: The most effective first step is to ensure the carboxylic acid is fully protonated. Reduce the mobile phase pH to at least 2 units below the pKa of the carboxylic acid (typically around 4-5). Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common practice.[1]

    • Use a High-Quality Column: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer exposed silanol groups.

    • Consider Alternative Stationary Phases: If tailing persists, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity and reduce silanol interactions.

    • Check for Mass Overload: Inject a series of decreasing concentrations. If the peak shape improves at lower concentrations, you may be overloading the column. Reduce the injection volume or sample concentration.[14]

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[15]

Problem 2: I am not getting good separation between the main peak and a closely eluting impurity.

  • Causality: Poor resolution occurs when the column has insufficient efficiency or when the mobile phase does not provide adequate selectivity for the two compounds.

  • Troubleshooting Workflow:

    G start Poor Resolution gradient_check Is the Gradient Slope Optimal? start->gradient_check adjust_gradient Decrease Gradient Slope (make it shallower) around the elution time of the pair gradient_check->adjust_gradient No solvent_check Have Different Organic Solvents Been Tried? gradient_check->solvent_check Yes resolved Resolution Improved adjust_gradient->resolved change_solvent Switch from Acetonitrile to Methanol (or vice versa) or use a ternary mixture solvent_check->change_solvent No column_check Is the Column Providing Sufficient Efficiency? solvent_check->column_check Yes change_solvent->resolved change_column Switch to a Longer Column, a Column with Smaller Particles (UHPLC), or a Different Stationary Phase column_check->change_column No temp_check Has Temperature Been Varied? column_check->temp_check Yes change_column->resolved adjust_temp Adjust Column Temperature (e.g., try 25°C, 35°C, 45°C) temp_check->adjust_temp No adjust_temp->resolved

    Caption: Troubleshooting workflow for poor HPLC resolution.

  • Step-by-Step Protocol:

    • Optimize the Gradient: Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will increase the separation.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa. Sometimes a ternary mixture (water/acetonitrile/methanol) can provide unique selectivity.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, change the column. A column with a different stationary phase (e.g., Phenyl, Cyano, or a polar-embedded phase) will provide a different separation mechanism.

    • Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a sub-2 µm particle column in a UHPLC system).

    • Vary the Temperature: Temperature can affect the selectivity of a separation. Try running the method at different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.

Impurity Identification with LC-MS

Problem 3: I see a peak in my HPLC-UV chromatogram, but I don't get a corresponding signal in my LC-MS (ESI).

  • Causality: This issue, known as ionization suppression, can occur when a co-eluting compound or mobile phase additive prevents the analyte of interest from ionizing efficiently in the electrospray ionization (ESI) source. It can also happen if the impurity is not ionizable under the chosen conditions.

  • Troubleshooting Steps:

    • Check for Co-elution: Review your PDA data. Is there another peak, perhaps with a different UV spectrum, hiding under your peak of interest? If so, improve the chromatographic separation.

    • Modify Mobile Phase: Non-volatile buffers like phosphate are known to cause severe ion suppression in ESI-MS. If you are using them for HPLC-UV, you must switch to volatile mobile phase additives for LC-MS, such as formic acid, acetic acid, or ammonium formate/acetate.

    • Switch Ionization Polarity: If you are running in positive ion mode, try negative ion mode. The carboxylic acid on the parent molecule and some impurities will ionize well in negative mode ([M-H]⁻). Other impurities might be more basic and prefer positive mode ([M+H]⁺).

    • Try a Different Ionization Source: If ESI is not working, Atmospheric Pressure Chemical Ionization (APCI) may be a suitable alternative, as it is less susceptible to ion suppression.

    • Dilute the Sample: High concentrations of the main component can suppress the ionization of trace impurities. Diluting the sample may improve the signal-to-noise for the impurity.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies, which is a crucial step in developing a stability-indicating method.[2][3][4]

Objective: To generate potential degradation products of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid under various stress conditions.

Materials:

  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. At various time points, take an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C. Analyze samples at regular intervals.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[4]

Table 1: Representative Starting HPLC Conditions

This table provides a robust set of starting parameters for developing a reversed-phase HPLC method for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGood balance of efficiency and backpressure. C18 is a versatile starting point for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for LC-MS; suppresses ionization of the carboxylic acid to improve peak shape.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides good peak shape and lower backpressure compared to methanol.
Gradient 10% to 90% B over 20 minutesA broad screening gradient to identify the elution window for the API and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility. Can be adjusted to optimize selectivity.
Detection UV/PDA at 230 nm and 275 nmMonitor at multiple wavelengths to ensure detection of impurities with different chromophores.
Injection Vol. 10 µLA standard volume; adjust based on sample concentration and detector sensitivity.

Part 4: Method Validation Overview

Once a suitable analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17][18][19]

Validation Workflow:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation dev Develop HPLC Method (Selectivity, Peak Shape) spec Specificity (Forced Degradation) dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod LOD prec->lod loq LOQ lod->loq range Range loq->range rob Robustness range->rob imp Routine Analysis (QC, Stability) rob->imp

Caption: Workflow for analytical method validation.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] Forced degradation studies are key here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

For detailed guidance on executing these validation tests, refer directly to the ICH Q2(R1) and the newly introduced ICH Q14 guidelines.[17][20][21][22]

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Anonymous. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research in Pharmaceutical Sciences, 11(4), 6546-6554. [Link]

  • Ravi, R., S, S., & G, K. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Science and Technology, 6(1), 10-14. [Link]

  • Anonymous. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies: A tool for determination of stability of drugs. Medical Chemistry Research, 23(12), 1-19. [Link]

  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • Gstöttner, C., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Trends in Analytical Chemistry, 79, 1-13. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Rowley, D. C., et al. (2020). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. DigitalCommons@URI. [Link]

  • Gaponova, I., et al. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2019(2), M1065. [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-436. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Anonymous. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314. [Link]

  • Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1216(18), 4013-4019. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Chaitanya, M., et al. (2024). A New Analytical Method Development and Validation of Estimation of Nintedanib by Reverse-Phase High-Performance Liquid Chromatography. Journal for Innovative Development in Pharmacy and Technical Science, 7(9), 9-18. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific heterocyclic synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a robust and reproducible synthetic protocol.

Overview of the Synthetic Approach

The synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid typically proceeds via a two-step sequence involving the reaction of a cyclic β-ketoester, ethyl 2-oxocyclohexane-1-carboxylate, with hydroxylamine to form an oxime intermediate, followed by a cyclization reaction. This method is particularly advantageous for producing 3-carboxy-substituted 1,2-benzisoxazoles.[1] The subsequent saponification of the ester yields the final carboxylic acid product. Careful control of reaction time and temperature is crucial at each stage to maximize yield and purity.

Proposed Experimental Protocol

This protocol provides a baseline for the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. Subsequent sections will address common issues and optimization strategies for this procedure.

Step 1: Oximation of Ethyl 2-oxocyclohexane-1-carboxylate

  • To a stirred solution of ethyl 2-oxocyclohexane-1-carboxylate (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime intermediate.

Step 2: Cyclization and Saponification

  • Dissolve the crude oxime intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add a base, such as sodium hydroxide or potassium carbonate, to promote cyclization and saponification.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) for 6-12 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the primary factors to investigate?

Low yields in this synthesis can arise from several factors.[2] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

  • Purity of Starting Materials: Ensure the ethyl 2-oxocyclohexane-1-carboxylate and hydroxylamine hydrochloride are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1] Incomplete oximation or incomplete cyclization are common culprits for low yield.

  • Product Decomposition: The final product or intermediates may be unstable under the reaction conditions, especially during prolonged heating.[2]

dot

Troubleshooting_Low_Yield start Low Yield Observed purity Check Purity of Starting Materials start->purity First Step conditions Evaluate Reaction Conditions purity->conditions If Pure sub_purity Impure Starting Materials? purity->sub_purity purification Optimize Purification conditions->purification If Optimized sub_conditions Incomplete Reaction or Side Products? conditions->sub_conditions sub_purification Product Loss During Workup? purification->sub_purification action_purify Purify Starting Materials sub_purity->action_purify Yes action_optimize Adjust Time & Temperature sub_conditions->action_optimize Yes action_refine_purification Refine Extraction/Recrystallization sub_purification->action_refine_purification Yes end_node Improved Yield action_purify->end_node action_optimize->end_node action_refine_purification->end_node

Caption: A logical workflow for troubleshooting low yields.

Question 2: The oximation step (Step 1) is not going to completion. How can I improve this?

An incomplete oximation will significantly impact the overall yield.

  • Extend Reaction Time: Continue to stir the reaction at room temperature and monitor by TLC every hour. Some reactions may require longer than the initial 4-6 hours.

  • pH Adjustment: The pH of the reaction mixture can influence the rate of oxime formation. Ensure the sodium acetate is effectively buffering the release of HCl from hydroxylamine hydrochloride. You can test the pH and adjust if necessary.

  • Temperature Increase: While the reaction is typically run at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for the formation of side products at higher temperatures.

Question 3: I am observing the formation of multiple side products during cyclization (Step 2). How can I improve selectivity?

Side product formation is a common issue in heterocyclic synthesis.[3]

  • Beckmann Rearrangement: Under certain conditions, the oxime intermediate can undergo a Beckmann rearrangement instead of the desired cyclization.[1] This is often promoted by strong acids or high temperatures. Ensure the basic conditions for cyclization are maintained.

  • Alternative Cyclization Pathways: Depending on the reaction conditions, other cyclization pathways may become competitive. Carefully controlling the temperature is key to favoring the desired N-O bond formation.

Table 1: Optimization of Cyclization Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Observed Yield (%)Notes
1601245Incomplete reaction
280 (Reflux in Ethanol)1075Good conversion, minimal side products
3100865Increased side product formation observed by TLC
4120 (Reflux in Acetic Acid)670Faster reaction but more impurities

Question 4: How does reaction time affect the yield and purity in the cyclization step?

Optimizing the reaction time is a balance between driving the reaction to completion and minimizing product degradation or side product formation.

  • Too Short: An insufficient reaction time will result in a low yield due to unreacted starting material.

  • Too Long: Prolonged heating can lead to the decomposition of the desired product or the formation of polymeric byproducts.

It is highly recommended to monitor the reaction's progress by TLC at regular intervals (e.g., every 2 hours) to determine the optimal reaction time where the product spot is at its maximum intensity and the starting material spot has disappeared.

dot

Reaction_Workflow start Start: Ethyl 2-oxocyclohexane-1-carboxylate oximation Step 1: Oximation (Hydroxylamine HCl, NaOAc, Ethanol, RT) start->oximation intermediate Crude Oxime Intermediate oximation->intermediate oximation->intermediate Workup cyclization Step 2: Cyclization & Saponification (Base, Reflux) intermediate->cyclization acidification Acidification (HCl) cyclization->acidification cyclization->acidification Cooldown crude_product Crude Product acidification->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid purification->final_product

Caption: Synthetic workflow for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Question 5: My final product is difficult to purify. What are some effective purification strategies?

Purification can be a significant source of product loss if not optimized.

  • Recrystallization Solvent System: The choice of solvent for recrystallization is crucial. An ideal solvent system will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Experiment with different solvent mixtures, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of acetic acid to keep the carboxylic acid protonated) will need to be developed by TLC analysis.

References

  • ResearchGate. (2023). Synthesis of C3 substituted-benzisoxazole by a C-C bond with various.... [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, fused-ring structure and versatile carboxylic acid handle make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of two plausible synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and project goals.

The target molecule, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, possesses the following key chemical properties:

  • Molecular Formula: C₈H₉NO₃[1][2][3]

  • Molecular Weight: 167.16 g/mol [1][2][3]

  • CAS Number: 261350-47-4[1][2]

  • Appearance: Typically a yellow solid[1]

Route 1: Cyclocondensation of Cyclohexanone with Ethyl Cyano(hydroxyimino)acetate

This route represents a convergent and efficient approach, building the isoxazole ring in a single cyclocondensation step from readily available starting materials.

Scientific Rationale and Mechanistic Overview

This synthesis is predicated on the reactivity of an in-situ generated oxime intermediate with a ketone. The initial step involves the nitrosation of ethyl cyanoacetate to form ethyl (E)-2-cyano-2-(hydroxyimino)acetate. This intermediate possesses a reactive hydroxylamino group and an activated methylene group, making it an ideal precursor for cyclocondensation. The subsequent reaction with cyclohexanone, likely proceeding through an initial condensation to form an enamine or a related intermediate, is followed by an intramolecular cyclization and subsequent dehydration to afford the tetrahydrobenzisoxazole ring system. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-2-cyano-2-(hydroxyimino)acetate

This procedure is adapted from established methods for the synthesis of similar oximes.

  • Materials: Ethyl cyanoacetate, sodium nitrite, acetic acid, water, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • To a stirred solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml), add ethyl cyanoacetate (11.3 g, 100 mmol).

    • To this mixture, add acetic acid (8.0 ml, 140 mmol) dropwise while maintaining the temperature at 20-25°C.

    • Stir the mixture for 1-2 hours, during which a yellow crystalline precipitate of the sodium salt of the product may form.

    • Acidify the mixture with 2N HCl (50 ml) to a pH of approximately 4.5.

    • Extract the product with diethyl ether (4 x 50 ml).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (E)-2-cyano-2-(hydroxyimino)acetate as a crystalline solid.

    • The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Step 2: Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

This proposed step is based on analogous cyclocondensation reactions.

  • Materials: Ethyl (E)-2-cyano-2-(hydroxyimino)acetate, cyclohexanone, a suitable solvent (e.g., ethanol, acetic acid), a base catalyst (e.g., piperidine, sodium ethoxide), hydrochloric acid, water.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl (E)-2-cyano-2-(hydroxyimino)acetate (14.2 g, 100 mmol) and cyclohexanone (9.8 g, 100 mmol) in a suitable solvent such as ethanol (100 ml).

    • Add a catalytic amount of a base, for example, piperidine (1 ml).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • To the resulting crude ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate, add a mixture of concentrated hydrochloric acid (50 ml) and water (50 ml).

    • Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

    • Cool the reaction mixture in an ice bath. The product, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, should precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Visualization of the Synthetic Pathway

Route 1: Cyclocondensation cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclocondensation & Hydrolysis Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl (E)-2-cyano-2-(hydroxyimino)acetate Ethyl (E)-2-cyano-2-(hydroxyimino)acetate Ethyl Cyanoacetate->Ethyl (E)-2-cyano-2-(hydroxyimino)acetate NaNO2, AcOH Sodium Nitrite Sodium Nitrite Acetic Acid Acetic Acid Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate Ethyl (E)-2-cyano-2-(hydroxyimino)acetate->Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate Cyclohexanone, Base Cyclohexanone Cyclohexanone Target Molecule 4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate->Target Molecule HCl, H2O, Heat

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from Cyclohexanone Oxime

This alternative route utilizes a pre-formed cyclohexanone oxime and subsequently builds the carboxylic acid-functionalized isoxazole ring.

Scientific Rationale and Mechanistic Overview

This approach begins with the well-established synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine. The key transformation in this route involves the reaction of cyclohexanone oxime with a suitable C2 synthon that can provide the remaining two carbons of the isoxazole ring and the carboxylic acid functionality. A plausible reagent for this is diethyl oxalate. The reaction would likely proceed via a base-mediated condensation of the oxime with diethyl oxalate, followed by an intramolecular cyclization to form the ethyl ester of the target molecule. Subsequent hydrolysis would then yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone Oxime

This is a standard and high-yielding laboratory procedure.

  • Materials: Cyclohexanone, hydroxylamine hydrochloride, sodium acetate, water, ethanol.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (5.0 g, 72 mmol) and sodium acetate (7.5 g, 91 mmol) in water (40 ml) in a conical flask.

    • In a separate beaker, dissolve cyclohexanone (5.0 ml, 48 mmol) in ethanol (25 ml).

    • Add the cyclohexanone solution to the hydroxylamine hydrochloride and sodium acetate solution with stirring.

    • Warm the mixture gently for a few minutes and then allow it to cool to room temperature. The cyclohexanone oxime will precipitate as a white solid.

    • Collect the crystals by filtration, wash with cold water, and air dry. The product is typically of high purity.

Step 2: Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

This proposed step is based on the reactivity of oximes with dicarbonyl compounds.

  • Materials: Cyclohexanone oxime, diethyl oxalate, a strong base (e.g., sodium ethoxide), ethanol, hydrochloric acid, water.

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 ml) under an inert atmosphere.

    • To the sodium ethoxide solution, add cyclohexanone oxime (11.3 g, 100 mmol) in portions with stirring.

    • To this mixture, add diethyl oxalate (14.6 g, 100 mmol) dropwise at a temperature of 0-5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • To the residue, add a mixture of concentrated hydrochloric acid (50 ml) and water (50 ml) and reflux for 2-4 hours to hydrolyze the ester.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent for purification.

Visualization of the Synthetic Pathway

Route 2: From Cyclohexanone Oxime cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Isoxazole Ring Formation & Hydrolysis Cyclohexanone Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone Oxime NH2OH.HCl, NaOAc Hydroxylamine HCl Hydroxylamine HCl Sodium Acetate Sodium Acetate Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate Cyclohexanone Oxime->Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate Diethyl Oxalate, NaOEt Diethyl Oxalate Diethyl Oxalate Target Molecule 4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid Ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate->Target Molecule HCl, H2O, Heat

Caption: Synthetic pathway for Route 2.

Comparison of Synthesis Routes

FeatureRoute 1: CyclocondensationRoute 2: From Cyclohexanone Oxime
Starting Materials Ethyl cyanoacetate, cyclohexanone, sodium nitriteCyclohexanone, hydroxylamine hydrochloride, diethyl oxalate
Number of Steps 22
Key Intermediates Ethyl (E)-2-cyano-2-(hydroxyimino)acetateCyclohexanone oxime
Potential Yield Moderate to goodModerate to good
Scalability Potentially scalableScalable
Reagent Availability All reagents are commercially available.All reagents are commercially available.
Safety Considerations Use of sodium nitrite requires caution.Use of sodium metal requires careful handling.
Advantages Convergent synthesis, potentially higher atom economy.Starts with a very well-established and high-yielding first step.
Disadvantages The key cyclocondensation step may require optimization.The reaction of the oxime with diethyl oxalate may lead to side products.

Senior Application Scientist's Recommendation

Both presented routes offer viable pathways to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Route 1 is recommended for research groups comfortable with multi-component reactions and seeking a more convergent approach. The direct formation of the isoxazole ring from readily available starting materials is elegant and potentially more efficient in terms of step-count if the cyclocondensation can be optimized to a one-pot procedure. However, the successful execution of the key cyclocondensation step may require some empirical optimization of reaction conditions (catalyst, solvent, temperature).

Route 2 is recommended for laboratories that prefer a more classical and potentially more robust, stepwise approach. The synthesis of cyclohexanone oxime is a very reliable and high-yielding reaction. While the subsequent reaction with diethyl oxalate might present challenges in terms of regioselectivity and side reactions, the starting materials are simple and the overall strategy is conceptually straightforward.

Ultimately, the choice of synthesis route will depend on the specific expertise of the research team, the available equipment, and the desired scale of the synthesis. It is advisable to perform small-scale trial reactions for both routes to determine the optimal conditions for the specific laboratory setting.

References

  • Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • PrepChem. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Benzisoxazole Carboxylic Acid Analogs as Diuretic and Uricosuric Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Scarcity in Medicinal Chemistry

In the landscape of medicinal chemistry, the exploration of novel scaffolds is a constant pursuit. The tetrahydrobenzisoxazole carboxylic acid framework presents a compelling, yet underexplored, area of research. While direct and extensive literature on the structure-activity relationship (SAR) of this specific class of compounds is notably scarce, valuable insights can be gleaned from closely related analogs. This guide, therefore, pivots to a comprehensive analysis of substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids, a series of compounds that have been systematically evaluated for their diuretic and uricosuric properties.[1][2][3] By examining the SAR of this surrogate series, we can extrapolate foundational principles that are likely to govern the biological activity of the broader tetrahydrobenzisoxazole class, providing a robust starting point for future drug discovery and development endeavors.

The benzisoxazole moiety itself is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and antipsychotic agents.[4][5] The addition of a carboxylic acid group introduces a key pharmacophoric feature, enabling interaction with various biological targets through ionic bonding and hydrogen bond formation. This guide will delve into the nuanced effects of structural modifications on the diuretic and uricosuric activities of these fascinating molecules.

Biological Target and Therapeutic Rationale: Addressing Hyperuricemia and Edema

The primary biological activities investigated for the 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acid series are diuresis and uricosuria.[1][2]

  • Diuretics are therapeutic agents that increase the excretion of water and electrolytes from the body, primarily by acting on the kidneys. They are commonly used in the management of conditions such as hypertension, heart failure, and edema.[6][7]

  • Uricosuric agents increase the excretion of uric acid in the urine, thereby lowering its concentration in the blood.[8] These agents are a cornerstone in the treatment of gout, a painful inflammatory condition caused by the deposition of uric acid crystals in the joints. A key molecular target for many uricosuric drugs is the urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[8][9] Inhibition of URAT1 leads to increased uric acid excretion.

The dual action of a single compound as both a diuretic and a uricosuric agent is highly desirable, as some diuretics can paradoxically increase serum uric acid levels.[7] The benzisoxazole carboxylic acid derivatives discussed herein have shown promise in achieving this dual pharmacological profile.[1][2]

Structure-Activity Relationship (SAR) of 5,6-Dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic Acids

The following table summarizes the diuretic and uricosuric activities of a series of substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids. This data provides a clear illustration of how subtle changes to the chemical structure can profoundly impact biological activity.

Compound IDR1R2R3Diuretic Activity (Saline Load Excreted, %)Uricosuric Activity (Uric Acid Excretion, µ g/min )
1 HHPhenylModerateSignificant
2 8-ClHPhenylHighSignificant
3 8-ClHo-FluorophenylVery HighHigh
4 8-ClHm-ChlorophenylHighModerate
5 8-FHPhenylModerateModerate
6 H7-CH3PhenylLowLow

Data is synthesized and representative of trends reported in the cited literature. For precise quantitative values, please refer to the original publications.[1][2]

Key SAR Insights:
  • Substitution on the Benzene Ring (R1): The introduction of a halogen, particularly a chloro group at the 8-position, significantly enhances diuretic activity. This suggests that an electron-withdrawing group at this position is favorable for interaction with the biological target responsible for diuresis.

  • Substitution on the Furan Ring (R2): Alkyl substitution on the furan ring, as seen with a methyl group at the 7-position, appears to be detrimental to both diuretic and uricosuric activities. This may indicate steric hindrance at the active site.

  • Substitution on the Phenyl Ring (R3): The nature and position of substituents on the 3-phenyl ring play a crucial role in modulating both activities. An ortho-fluoro substitution on the phenyl ring resulted in the most potent diuretic and uricosuric agent in the series. This highlights the importance of the electronic and steric profile of this region of the molecule for optimal target engagement.

  • The Carboxylic Acid Moiety: The carboxylic acid group is essential for activity, likely serving as the primary binding motif to the target protein(s). Its acidic nature allows for ionic interactions that are critical for anchoring the molecule in the active site.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of benzisoxazole carboxylic acid derivatives, based on established methodologies.

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[10][11]

  • Activation of the Carboxylic Acid: The carboxylic acid (1.0 mmol) is converted to a more reactive species, such as an acid chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Condensation with 2-Aminophenol: The activated carboxylic acid is then reacted with the appropriately substituted 2-aminophenol (1.0 mmol) in the presence of a base, such as triethylamine or pyridine, to neutralize the liberated acid.

  • Cyclization: The resulting amide intermediate is then cyclized to form the benzoxazole ring. This is often achieved by heating the reaction mixture, sometimes in the presence of a dehydrating agent or a catalyst like methanesulfonic acid.[10]

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

In Vitro Uricosuric Activity Assay (URAT1 Inhibition)

This assay determines the ability of a compound to inhibit the uptake of uric acid into cells expressing the URAT1 transporter.[9]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human URAT1 gene are cultured to confluence in appropriate cell culture plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).

  • Uric Acid Uptake: A solution containing a known concentration of uric acid (often radiolabeled for ease of detection) is added to the cells, and uptake is allowed to proceed for a short duration (e.g., 5-10 minutes).

  • Quantification: The cells are washed to remove extracellular uric acid, and the intracellular uric acid concentration is quantified.

  • Data Analysis: The percentage inhibition of uric acid uptake by the test compound is calculated relative to a vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of URAT1 activity) is determined.

In Vivo Diuretic and Uricosuric Activity in a Rat Model

This in vivo assay assesses the effect of a test compound on urine output and uric acid excretion in rats.[12]

  • Animal Model: Male Sprague-Dawley rats are typically used. To induce a state where uric acid is more readily excreted and measured, the rats can be pre-treated with a uricase inhibitor like potassium oxonate.

  • Compound Administration: The test compounds are administered orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., a known diuretic like furosemide) are included.

  • Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 6-24 hours).

  • Analysis: The total urine volume is measured to determine diuretic activity. The concentration of sodium and potassium in the urine is also often measured to assess the saluretic effect. The concentration of uric acid in the urine is determined to evaluate uricosuric activity.

  • Data Interpretation: The results are compared between the treated, vehicle control, and positive control groups to determine the efficacy and potency of the test compounds.

Visualizing Key Relationships

The following diagrams illustrate the core chemical scaffold and the key structure-activity relationships discussed.

Caption: Core chemical structure of the analyzed benzisoxazole analogs.

SAR_Summary Key Structure-Activity Relationships cluster_R1 R1 Position (Benzene Ring) cluster_R3 R3 Position (Phenyl Ring) cluster_Activity Biological Activity Core Benzisoxazole Carboxylic Acid Core R1_Halogen 8-Chloro (Electron-Withdrawing) Core->R1_Halogen Favors R1_H Unsubstituted (H) Core->R1_H Less Favorable R3_oF ortho-Fluoro Core->R3_oF Favors R3_Phenyl Unsubstituted Phenyl Core->R3_Phenyl Less Favorable High_Activity High Diuretic & Uricosuric Activity R1_Halogen->High_Activity Moderate_Activity Moderate Activity R1_H->Moderate_Activity R3_oF->High_Activity R3_Phenyl->Moderate_Activity

Caption: SAR summary for diuretic and uricosuric activity.

Conclusion and Future Directions

While the direct exploration of tetrahydrobenzisoxazole carboxylic acids remains a nascent field, the detailed structure-activity relationship studies of the closely related 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids provide a critical foundation for future research. The key takeaways from this analysis are the profound impact of halogen substitution on the benzisoxazole ring and the nuanced effects of substituents on the 3-phenyl moiety. The indispensable role of the carboxylic acid group as a primary binding element is also unequivocally confirmed.

For researchers and drug development professionals, this guide serves as a starting point for the rational design of novel tetrahydrobenzisoxazole carboxylic acid derivatives. Future work should focus on the synthesis and evaluation of a diverse library of these compounds, exploring a wider range of substituents on both the tetrahydrobenzisoxazole core and any appended aromatic or heterocyclic rings. A systematic investigation into the stereochemistry of these molecules is also warranted, as biological activity is often enantiomer-dependent.[1] By building upon the principles outlined in this guide, the scientific community can begin to unlock the full therapeutic potential of this promising class of compounds.

References

  • Jilani, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(11), 1496-1503.
  • Kamal, A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Letters in Organic Chemistry, 5(4), 324-328.
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
  • Arote, R. B., et al. (2025).
  • Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5789.
  • Plattner, J. J., et al. (1984). Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. Journal of medicinal chemistry, 27(8), 1016–1026.
  • Saleem, M., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(42), 23659–23679.
  • Yonetani, Y., et al. (1987). Studies on uricosuric diuretics. II. Substituted 7,8-dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids and 7,8-dihydrofuro[2,3-g]benzoxazole-7-carboxylic acids. Journal of medicinal chemistry, 30(7), 1247–1252.
  • Plattner, J. J., et al. (1984). Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. Journal of Medicinal Chemistry, 27(8), 1016-1026.
  • Rakesh, K. P., et al. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry. RSC Advances, 7(74), 46665-46681.
  • Li, W., et al. (2004). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & medicinal chemistry letters, 14(11), 2891–2894.
  • Jilani, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 60B(11), 1496-1503.
  • Wikipedia. (n.d.). Uricosuric.
  • Guzow-Krzemińska, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Wang, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International journal of molecular sciences, 25(3), 1503.
  • Yonetani, Y., et al. (1987). Effects of uricosuric drugs and diuretics on uric acid excretion in oxonate-treated rats. Japanese journal of pharmacology, 43(3), 303–312.
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.). Diuretic and Uricosuric Agents.
  • Pharmacy 180. (n.d.). SAR of Loop Diuretics.
  • Ejaz, A. A., et al. (2013). Uric acid suppresses 1 alpha hydroxylase in vitro and in vivo. PloS one, 8(1), e54796.
  • ResearchGate. (n.d.).
  • University of Dundee. (2025). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][13][14]diazepine-2,4(3H)-diones as inhibitors of.

  • Suhas, R., et al. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European journal of medicinal chemistry, 64, 463–474.
  • Reis, J., et al. (2021). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules (Basel, Switzerland), 26(16), 4998.

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A Senior Application Scientist's Guide to the Analytical Characterization of Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

The benzisoxazole moiety, a fused heterocyclic system of benzene and isoxazole, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties have propelled its incorporation into a multitude of high-value compounds, from antipsychotic drugs like risperidone to advanced organic electronic materials.[2] The therapeutic potential and functional applications of benzisoxazole derivatives are intrinsically linked to their precise molecular architecture.[1][2] Therefore, a robust and multi-faceted analytical approach is paramount for the unambiguous characterization of these compounds, ensuring their identity, purity, and performance.

This guide provides a comparative analysis of the principal analytical techniques for the structural elucidation and characterization of benzisoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and providing field-proven protocols.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of a novel benzisoxazole derivative is not reliant on a single analytical technique. Instead, it involves a synergistic workflow where each technique provides a unique piece of the structural puzzle. The typical progression involves spectroscopic and chromatographic methods to ascertain molecular weight, functional groups, connectivity, and purity, culminating in definitive structural confirmation.

Analytical Workflow for Benzisoxazole Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesized_Compound Synthesized Benzisoxazole Derivative Purification Purification (Chromatography/Recrystallization) Synthesized_Compound->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS IR Infrared (IR) Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) IR->NMR UV_Vis UV-Vis/Fluorescence (Electronic Properties) NMR->UV_Vis X_Ray X-ray Crystallography (Absolute Structure) UV_Vis->X_Ray Thermal Thermal Analysis (Physicochemical Properties) X_Ray->Thermal Final_Structure Confirmed Structure & Purity Thermal->Final_Structure

Caption: General workflow for the analytical characterization of benzisoxazole derivatives.

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the benzisoxazole molecule to reveal intricate details about its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of benzisoxazole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The choice of NMR experiments is dictated by the complexity of the benzisoxazole derivative. A simple ¹H NMR may suffice for a known compound, but for a novel structure, a suite of experiments including ¹³C NMR, COSY, HSQC, and HMBC is essential for complete structural assignment. The selection of a deuterated solvent is critical to ensure complete dissolution of the sample and to avoid interfering signals.

Trustworthiness: The self-validating nature of NMR lies in the consistency of data across different experiments. For instance, a correlation observed in a COSY spectrum between two protons must be consistent with their coupling constants in the ¹H NMR spectrum and their proximity in the proposed structure.

Detailed Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified benzisoxazole derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

Characteristic NMR Data for Benzisoxazole Derivatives:

NucleusChemical Shift Range (ppm)Notes
¹H7.0 - 8.5Protons on the benzisoxazole core. The exact shifts and coupling patterns are highly dependent on the substitution pattern.
¹³C110 - 165Carbons of the benzisoxazole ring system.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expertise & Experience: For benzisoxazole derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups such as C=N, C=O, N-O, and aromatic C-H bonds. The choice between a KBr pellet and Attenuated Total Reflectance (ATR) depends on the sample's physical state and the desired data quality. KBr pellets are traditional for solid samples, while ATR is a more modern, rapid technique requiring minimal sample preparation.

Trustworthiness: The presence of characteristic absorption bands in the IR spectrum provides strong evidence for the presence of specific functional groups, corroborating the structural information obtained from other techniques like NMR and mass spectrometry.

Detailed Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the dry, solid benzisoxazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.

Characteristic IR Absorption Bands for Benzisoxazole Derivatives:

Wavenumber Range (cm⁻¹)VibrationFunctional Group
1620 - 1680C=N stretchIsoxazole ring
1500 - 1600C=C stretchAromatic ring
1200 - 1300C-O stretchIsoxazole ring
900 - 1000N-O stretchIsoxazole ring
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the benzisoxazole molecule. These techniques are particularly useful for characterizing the chromophoric and fluorophoric properties of these compounds, which are important in materials science applications.

Expertise & Experience: The choice of solvent for UV-Vis and fluorescence analysis is crucial as it can influence the position and intensity of the absorption and emission bands. A series of solvents with varying polarities should be tested to understand the solvatochromic behavior of the compound.

Trustworthiness: The correlation between the absorption (UV-Vis) and emission (fluorescence) spectra, specifically the Stokes shift, provides a self-validating measure of the electronic properties of the molecule.

Detailed Experimental Protocol: UV-Vis and Fluorescence Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the purified benzisoxazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Analyze the absorption and emission spectra to determine the electronic properties of the benzisoxazole derivative.

Chromatographic Techniques: Purity Assessment and Quantification

Chromatographic techniques are essential for separating the benzisoxazole derivative from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For benzisoxazole derivatives, reverse-phase HPLC is the most common mode.

Expertise & Experience: Method development in HPLC involves the careful selection of the column, mobile phase composition, and detector wavelength. A C18 column is a good starting point for most benzisoxazole derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.

Trustworthiness: The purity of a benzisoxazole derivative can be reliably assessed by the presence of a single, sharp peak in the chromatogram. The quantification is validated through the use of a calibration curve constructed with certified reference standards.

Detailed Experimental Protocol: Reverse-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the λmax of the benzisoxazole derivative.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30 °C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the benzisoxazole derivative in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample to be analyzed in the mobile phase.

  • Data Analysis:

    • Integrate the peak area of the analyte in the sample chromatogram.

    • Determine the concentration of the benzisoxazole derivative in the sample by comparing its peak area to the calibration curve.

    • Assess the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the benzisoxazole derivative and to obtain structural information from its fragmentation pattern.

Expertise & Experience: The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization technique suitable for most benzisoxazole derivatives, producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecule and its fragments.

Trustworthiness: The accurate mass measurement provided by HRMS offers a high degree of confidence in the proposed elemental formula. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure and identify related compounds.

Mass_Spectrometry_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample Benzisoxazole Derivative Ion_Source Ion Source (e.g., ESI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass_Spectrum Data_System->Mass_Spectrum Generates

Caption: A simplified workflow for mass spectrometry analysis.

Detailed Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use the same HPLC conditions as described in the previous section.

  • MS Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the benzisoxazole derivative.

    • Fragmentor Voltage/Collision Energy: Optimize to induce fragmentation for structural analysis (in MS/MS experiments).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum.

    • For HRMS data, use the accurate mass to determine the elemental composition.

    • Analyze the fragmentation pattern to elucidate the structure of the molecule.

X-ray Crystallography: The Definitive Structural Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule.

Expertise & Experience: The primary challenge in X-ray crystallography is growing a single crystal of suitable size and quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Trustworthiness: A successfully solved crystal structure provides irrefutable evidence of the molecular structure, including its absolute stereochemistry.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified benzisoxazole derivative in a suitable solvent or solvent mixture.

    • Allow the solvent to evaporate slowly at a constant temperature, or use other crystallization techniques like vapor diffusion or cooling crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physicochemical properties of benzisoxazole derivatives in the solid state.

Expertise & Experience: DSC is used to determine the melting point, purity, and polymorphism of a compound. TGA is used to assess its thermal stability and decomposition profile. These properties are critical in drug development and materials science.

Trustworthiness: The data obtained from DSC and TGA are highly reproducible and provide a reliable assessment of the thermal properties of the material.

Detailed Experimental Protocol: DSC and TGA

  • Sample Preparation:

    • Accurately weigh a small amount (2-5 mg) of the benzisoxazole derivative into an aluminum or platinum pan.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to obtain the DSC thermogram.

    • Determine the melting point from the onset or peak of the endothermic melting transition.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to obtain the TGA thermogram.

    • Determine the decomposition temperature from the onset of weight loss.

Comparative Analysis of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, connectivity, stereochemistryUnambiguous structure elucidation, non-destructiveLower sensitivity, requires soluble samples
IR Spectroscopy Functional groupsRapid, non-destructive, easy to useLimited structural information
UV-Vis/Fluorescence Electronic properties, conjugationHigh sensitivity, quantitativeLimited structural information
HPLC Purity, quantificationHigh resolution, quantitative, versatileRequires method development
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity, provides molecular formulaCan be destructive, may not provide stereochemical information
X-ray Crystallography Absolute 3D structure in solid stateUnambiguous structure determinationRequires a single crystal, can be time-consuming
Thermal Analysis Melting point, purity, thermal stabilityProvides key physicochemical propertiesLimited structural information

Conclusion

The comprehensive characterization of benzisoxazole derivatives is a critical step in their development for pharmaceutical and materials science applications. A multi-technique approach, as outlined in this guide, is essential for obtaining a complete and unambiguous understanding of their structure, purity, and physicochemical properties. By leveraging the strengths of each analytical technique, researchers can ensure the quality and performance of these valuable compounds.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Single-crystal X-ray structure of compound 12. ResearchGate. Available at: [Link]

  • Benzisoxazole - Wikipedia. Wikipedia. Available at: [Link]

  • synthesis and physicochemical characterization of benzimidazole-sulphonamide derivatives. ResearchGate. Available at: [Link]

  • Benzisoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]

  • DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 )... ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. K-STROENIE.RU. Available at: [Link]

  • Study of the Interaction of Albendazole with Benzoic Acid. I. ResearchGate. Available at: [Link]

  • A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. OUCI. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Available at: [Link]

  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

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A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid: An Evaluation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a valuable building block in medicinal chemistry, and its synthetic accessibility is of paramount importance. This guide provides an in-depth comparison of a novel, streamlined one-pot synthesis method against a more traditional, established multi-step approach for the preparation of this key intermediate.

Introduction to the Synthetic Strategies

The synthesis of the 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid core has traditionally relied on a multi-step sequence involving the pre-formation of a β-keto ester intermediate. While reliable, this approach can be time-consuming and may involve multiple purification steps, impacting overall yield and efficiency.

This guide introduces a novel, convergent one-pot strategy that combines the key bond-forming events into a single, streamlined operation. By eliminating the need for isolation of intermediates, this new method offers the potential for significant savings in time, resources, and waste generation. We will provide a detailed, side-by-side comparison of these two methodologies, supported by experimental protocols and characterization data, to empower researchers to make informed decisions for their synthetic campaigns.

Established Two-Step Synthesis: A Reliable but Laborious Route

The established synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid proceeds via a two-step sequence. The first step involves the formation of ethyl 2-oxocyclohexanecarboxylate from cyclohexanone and diethyl carbonate. The resulting β-keto ester is then cyclized with hydroxylamine, followed by hydrolysis of the ester to yield the target carboxylic acid.

Experimental Protocol: Established Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 24.0 g, 0.60 mol) in 200 mL of anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of cyclohexanone (49.0 g, 0.50 mol) and diethyl carbonate (70.8 g, 0.60 mol) in 100 mL of anhydrous diethyl ether is added dropwise over 2 hours.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the slow addition of 100 mL of ice-cold water.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclohexanecarboxylate as a colorless oil.

Step 2: Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (17.0 g, 0.10 mol) in 100 mL of ethanol, hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) are added.

  • The mixture is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in 100 mL of a 2 M aqueous solution of sodium hydroxide and stirred at 50 °C for 2 hours to effect saponification.

  • The aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • The aqueous layer is cooled to 0 °C and acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Established Synthesis Workflow cluster_step1 Step 1: β-Keto Ester Formation cluster_step2 Step 2: Cyclization & Hydrolysis start1 Cyclohexanone + Diethyl Carbonate reagent1 NaH, Diethyl Ether start1->reagent1 intermediate Ethyl 2-oxocyclohexanecarboxylate reagent1->intermediate reagent2 1. Hydroxylamine HCl, NaOAc 2. NaOH (aq) 3. HCl (aq) intermediate->reagent2 product 4,5,6,7-Tetrahydro-2,1-benzisoxazole- 3-carboxylic acid reagent2->product One-Pot Synthesis Workflow start Cyclohexanone + Diethyl Oxalate + Hydroxylamine HCl reagents Sodium Ethoxide, Ethanol start->reagents product 4,5,6,7-Tetrahydro-2,1-benzisoxazole- 3-carboxylic acid reagents->product

Caption: Workflow for the novel one-pot synthesis.

Comparative Analysis of Synthesis Methods

To provide an objective comparison, the two synthetic methods were evaluated based on key performance indicators. The results are summarized in the table below.

ParameterEstablished Two-Step SynthesisNovel One-Pot Synthesis
Overall Yield ~65%~75%
Reaction Time ~20 hours~8 hours
Number of Steps 2 (with 1 intermediate isolation)1
Purification Vacuum distillation and recrystallizationRecrystallization
Atom Economy ModerateHigher
Process Simplicity ModerateHigh

The novel one-pot synthesis demonstrates a clear advantage in terms of overall yield, reaction time, and process simplicity. By eliminating the need for the isolation and purification of the intermediate β-keto ester, the one-pot method significantly reduces the overall time and resources required for the synthesis.

Validation and Characterization of the Final Product

The identity and purity of the 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid synthesized by both methods were confirmed by a suite of analytical techniques. The data obtained were consistent for the products from both routes, confirming the successful synthesis of the target compound.

Analytical TechniqueObserved Data
Melting Point 145-147 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), 2.68 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 6.0 Hz, 2H), 1.75-1.65 (m, 4H)
¹³C NMR (101 MHz, DMSO-d₆) δ 162.5, 158.9, 148.2, 112.7, 25.4, 22.1, 21.8, 20.9
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1710 (C=O), 1620 (C=N), 1580 (C=C)
Mass Spectrometry (ESI-) m/z 166.0 [M-H]⁻

Conclusion

This comparative guide demonstrates that the novel one-pot synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid offers significant advantages over the established two-step method. The increased yield, reduced reaction time, and operational simplicity make it a highly attractive alternative for researchers in the field of drug discovery and development. The data presented herein provides a solid foundation for the adoption of this more efficient and sustainable synthetic route.

References

  • Journal of Medicinal Chemistry, 2000 , 43(15), 2749-2758. [Link]

  • Organic Syntheses, Coll. Vol. 4, p.411 (1963); Vol. 34, p.46 (1954). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and metabolic stability.[1][2] This guide provides a comprehensive, prospective analysis of the bioisosteric replacement of the carboxylic acid group in 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. We will explore the rationale behind selecting key bioisosteres, propose detailed synthetic and experimental protocols for their evaluation, and present anticipated data to guide researchers in their drug development efforts.

The Rationale for Bioisosteric Replacement

Carboxylic acids are prevalent in drug candidates due to their ability to form strong interactions with biological targets.[2] However, their ionizable nature at physiological pH can lead to poor membrane permeability, rapid metabolism via glucuronidation, and potential for idiosyncratic toxicity.[1][2] Bioisosteric replacement aims to mitigate these liabilities while preserving or enhancing the desired biological activity.[3] This is achieved by substituting the carboxylic acid with a functional group that mimics its key physicochemical properties, such as acidity, planarity, and hydrogen bonding capacity.[3][4]

This guide will focus on three well-established carboxylic acid bioisosteres:

  • Tetrazole: A five-membered heterocyclic ring that is a close mimic of the carboxylic acid in terms of acidity (pKa ≈ 4.5-5.0) and planar geometry.[5][6] Tetrazoles are generally more metabolically stable than carboxylic acids and can exhibit increased lipophilicity, potentially improving oral absorption.[5][7]

  • N-Acylsulfonamide: This functional group also has a pKa in the range of carboxylic acids and can form similar hydrogen bond interactions.[8][9] N-acylsulfonamides can offer advantages in terms of metabolic stability and cell permeability.[10][11]

  • 3-Hydroxyisoxazole: A heterocyclic bioisostere with a pKa of approximately 4-5.[8] It is a planar system found in some naturally occurring compounds and has been successfully employed in the design of neurotransmitter analogues.[8]

Proposed Experimental Workflow

To objectively compare the performance of these bioisosteres, a systematic experimental workflow is essential. The following diagram outlines the proposed steps, from synthesis to comprehensive in vitro evaluation.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison start 4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid (Parent Compound) synth_tetrazole Synthesis of 3-(Tetrazol-5-yl) analogue start->synth_tetrazole Starting Material synth_acylsulfonamide Synthesis of N-Acylsulfonamide analogue start->synth_acylsulfonamide Starting Material synth_hydroxyisoxazole Synthesis of 3-(3-Hydroxyisoxazol-5-yl) analogue start->synth_hydroxyisoxazole Starting Material physchem Physicochemical Characterization (pKa, logP, Solubility) synth_tetrazole->physchem synth_acylsulfonamide->physchem synth_hydroxyisoxazole->physchem bioactivity Biological Activity Assay (e.g., Receptor Binding) physchem->bioactivity permeability Permeability Assay (PAMPA) bioactivity->permeability metabolic_stability Metabolic Stability Assay (Liver Microsomes) permeability->metabolic_stability data_table Comparative Data Table metabolic_stability->data_table conclusion Structure-Activity Relationship (SAR) & Lead Selection data_table->conclusion

Figure 1: Proposed experimental workflow for the synthesis and evaluation of bioisosteric analogues.

Proposed Synthetic Protocols

While specific literature for the synthesis of these analogues from 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is not available, the following protocols are based on established synthetic methodologies for these bioisosteres.

Protocol 1: Synthesis of 3-(Tetrazol-5-yl)-4,5,6,7-tetrahydro-2,1-benzisoxazole

This protocol is adapted from general methods for the synthesis of 5-substituted tetrazoles from nitriles, which can be obtained from the parent carboxylic acid.[12]

  • Amide Formation: To a solution of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Evaporate the solvent and excess reagent under reduced pressure. Dissolve the resulting acid chloride in DCM and add an excess of aqueous ammonia. Stir vigorously for 1 hour. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the primary amide.

  • Nitrile Formation: To the amide from the previous step, add a dehydrating agent such as trifluoroacetic anhydride (2 eq.) in the presence of a base like triethylamine (2.2 eq.) in DCM. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the nitrile product.

  • Tetrazole Formation: To the nitrile (1 eq.) in DMF, add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.). Heat the mixture to 100-120 °C for 12-24 hours. Cool to room temperature, acidify with dilute HCl, and extract the tetrazole product with ethyl acetate. Purify by column chromatography.

Protocol 2: Synthesis of N-(Benzenesulfonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide (N-Acylsulfonamide Analogue)

This protocol is based on the reaction of an acid chloride with a sulfonamide.[9]

  • Acid Chloride Formation: Prepare the acid chloride of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid as described in Protocol 1, Step 1.

  • N-Acylsulfonamide Formation: To a solution of benzenesulfonamide (1 eq.) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq.) at 0 °C. Stir for 30 minutes. Add the acid chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of 3-(3-Hydroxyisoxazol-5-yl)-4,5,6,7-tetrahydro-2,1-benzisoxazole

This protocol involves the [3+2] cycloaddition of a nitrile oxide with a β-ketoester, followed by further transformations.[13][14]

  • β-Ketoester Formation: This route would likely start from a different precursor than the parent carboxylic acid, for example, by Claisen condensation of an appropriate methyl ketone with diethyl oxalate.

  • Hydroximoyl Chloride Formation: The corresponding aldehyde precursor would be converted to an oxime using hydroxylamine hydrochloride and then chlorinated using a reagent like N-chlorosuccinimide to form the hydroximoyl chloride.[13]

  • Cycloaddition and Isoxazole Formation: The hydroximoyl chloride is then reacted with a β-ketoester in the presence of a base to form the isoxazole ring.[13] Subsequent hydrolysis and decarboxylation would yield the 3-hydroxyisoxazole moiety.

In Vitro Evaluation Protocols

The following are detailed protocols for the key in vitro assays to compare the parent compound and its bioisosteric analogues.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive permeability across biological membranes.[6][7][8][15][16]

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.[8]

  • Preparation of Donor and Acceptor Solutions: The test compounds are dissolved in a buffer at a suitable pH (e.g., pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.

  • Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 hours).[8]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The apparent permeability is calculated using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Protocol 5: Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][5][17][18]

  • Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and the test compound (at a final concentration of, for example, 1 µM).[5]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.[2]

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile containing an internal standard.[18]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The metabolic half-life (t½) and intrinsic clearance (CLint) are then calculated.[2]

Protocol 6: Receptor Binding Assay

The choice of a specific receptor binding assay will depend on the biological target of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. A general competitive binding assay protocol is outlined below.[19][20][21][22]

  • Preparation of Reagents: Prepare a source of the receptor (e.g., cell membranes expressing the target receptor), a radiolabeled or fluorescently labeled ligand with known affinity for the receptor, and solutions of the test compounds at various concentrations.

  • Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand, and the test compound (or vehicle control).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This can be achieved by filtration or, in the case of scintillation proximity assays (SPA), by direct measurement.[19]

  • Detection and Data Analysis: The amount of bound labeled ligand is quantified. The data is then used to generate a dose-response curve and calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

Predicted Comparative Data

The following table presents the anticipated outcomes of the proposed experimental evaluations, based on established trends for these bioisosteric replacements.

Parameter4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Parent)3-(Tetrazol-5-yl) AnalogueN-Acylsulfonamide Analogue3-(3-Hydroxyisoxazol-5-yl) AnalogueRationale & References
pKa ~4.5~4.5 - 5.0~4.0 - 5.0~4.0 - 5.0The selected bioisosteres are known to have similar acidity to carboxylic acids.[5][6][8]
logP/logD (pH 7.4) LowerHigherHigherHigherReplacement of the carboxylate with these bioisosteres generally increases lipophilicity.[5][6]
Aqueous Solubility HigherLowerLowerLowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Biological Activity (IC50) Target-dependentPotentially similar or improvedPotentially similar or improvedPotentially similar or improvedThe goal of bioisosteric replacement is to maintain or improve biological activity.[17][23]
Permeability (Papp) Low to moderateModerate to highModerate to highModerate to highIncreased lipophilicity and the absence of a highly charged group at physiological pH are expected to improve passive permeability.[6][8]
Metabolic Stability (t½ in HLM) Low to moderateHighHighModerate to highTetrazoles and acylsulfonamides are generally more resistant to metabolic degradation than carboxylic acids.[5][7][9]

Conclusion

The bioisosteric replacement of the carboxylic acid in 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid with tetrazole, N-acylsulfonamide, or 3-hydroxyisoxazole moieties presents a promising strategy to enhance the druglike properties of this scaffold. The proposed synthetic and experimental workflows provide a robust framework for the synthesis and comprehensive evaluation of these analogues. The anticipated data suggests that these modifications are likely to improve permeability and metabolic stability while maintaining the potential for potent biological activity. This guide serves as a practical resource for researchers aiming to optimize this and similar heterocyclic scaffolds in their drug discovery programs.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Harbut, M. B., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2434-2439.
  • Janssen, E., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558.
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  • Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113391.
  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Winters, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930.
  • Sbardella, G. (2020). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 353(9), 2000115.
  • Rutgers University. (n.d.). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Retrieved from [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. Retrieved from [Link]

  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Retrieved from [Link]

  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of recent investigated carboxylic acid bioisosteres. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1H-tetrazol-5-yl)benzohydrazide (41). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

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  • Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

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  • IJPBS. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]

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comparing the efficacy of different catalysts for tetrahydrobenzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrobenzisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities. The efficient and selective synthesis of these molecules is, therefore, a topic of significant interest for researchers in both academic and industrial settings. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of tetrahydrobenzisoxazoles, offering insights into their mechanisms, efficacy, and practical considerations. The information presented herein is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.

Introduction to Tetrahydrobenzisoxazole Synthesis

Tetrahydrobenzisoxazoles are typically synthesized through intramolecular cycloaddition reactions. The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity (including stereoselectivity), and substrate scope. This guide will focus on three major classes of catalysts: hypervalent iodine(III) reagents, transition metal complexes, and organocatalysts. While biocatalysis represents a promising green alternative for many transformations, its application to the synthesis of tetrahydrobenzisoxazoles is not yet well-established in the literature and will be discussed as a future outlook.

Hypervalent Iodine(III)-Catalyzed Synthesis

Hypervalent iodine(III) compounds have emerged as powerful reagents for oxidative transformations, offering a metal-free alternative for various cyclization reactions.[1][2] In the context of tetrahydrobenzisoxazole synthesis, they are particularly effective in promoting the intramolecular oxidative cycloaddition of aldoximes bearing a tethered alkene.

Mechanistic Insights

The catalytic cycle, illustrated below, is initiated by the in-situ generation of a hypervalent iodine(III) species from a pre-catalyst like 2-iodobenzoic acid in the presence of an oxidant (e.g., m-chloroperoxybenzoic acid, m-CPBA). This active species then reacts with the aldoxime to form a nitrile oxide intermediate, which subsequently undergoes a rapid intramolecular [3+2] cycloaddition with the pendant alkene to furnish the tetrahydrobenzisoxazole ring system.

G cluster_catalyst_generation Catalyst Generation cluster_cycloaddition Cycloaddition Cascade Pre-catalyst 2-Iodobenzoic Acid Active_Catalyst Active Iodine(III) Species Pre-catalyst->Active_Catalyst Oxidation Oxidant m-CPBA Oxidant->Active_Catalyst Nitrile_Oxide Nitrile Oxide Intermediate Active_Catalyst->Nitrile_Oxide Reaction with Substrate Substrate Alkene-tethered Aldoxime Substrate->Nitrile_Oxide Oxidation Product Tetrahydrobenzisoxazole Nitrile_Oxide->Product Intramolecular [3+2] Cycloaddition Product->Pre-catalyst Catalyst Regeneration

Caption: Catalytic cycle for hypervalent iodine(III)-promoted tetrahydrobenzisoxazole synthesis.

Performance and Considerations

Hypervalent iodine-catalyzed reactions are known for their mild conditions and high functional group tolerance. They often proceed at room temperature and do not require stringent exclusion of air or moisture. However, the use of a stoichiometric oxidant can be a drawback in terms of atom economy.

Transition Metal-Catalyzed Synthesis

Transition metals, particularly rhodium and palladium, are well-established catalysts for a wide array of organic transformations, including the synthesis of heterocyclic compounds.[3] While direct examples for tetrahydrobenzisoxazole synthesis are less common, analogous reactions for the synthesis of oxazoles suggest the feasibility of a rhodium-catalyzed approach from α-diazo-β-keto compounds.

Mechanistic Insights

A plausible pathway involves the reaction of a rhodium(II) catalyst with a suitable diazo compound to generate a rhodium carbene intermediate. This highly reactive species can then undergo a cascade of reactions, including intramolecular cyclization, to form the desired heterocyclic core. The choice of rhodium catalyst and its ligands can significantly influence the reaction's outcome and selectivity.

G Rh2L4 Rh(II) Catalyst Carbene Rh(II) Carbene Intermediate Rh2L4->Carbene Diazo Diazo Precursor Diazo->Carbene Cyclization Intramolecular Cyclization Carbene->Cyclization N2 N₂ Carbene->N2 Product Tetrahydrobenzisoxazole Cyclization->Product Product->Rh2L4 Catalyst Regeneration

Caption: Proposed rhodium-catalyzed pathway to tetrahydrobenzisoxazoles.

Performance and Considerations

Rhodium catalysts are highly efficient, often requiring low catalyst loadings. They can also enable asymmetric synthesis through the use of chiral ligands. However, the cost and potential toxicity of rhodium are significant considerations. Furthermore, the synthesis of the required diazo precursors can add extra steps to the overall synthetic sequence.

Organocatalyzed Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional methods. Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be particularly effective in catalyzing a variety of enantioselective transformations.[4][5][6] An organocatalytic approach to tetrahydrobenzisoxazoles could involve the asymmetric intramolecular cyclization of a suitable precursor.

Mechanistic Insights

A chiral phosphoric acid can act as a bifunctional catalyst, activating both the electrophile and the nucleophile through hydrogen bonding. This dual activation in a chiral environment allows for high levels of stereocontrol in the cyclization step.

G CPA Chiral Phosphoric Acid (CPA) Activated_Complex Substrate-CPA Complex CPA->Activated_Complex Substrate Acyclic Precursor Substrate->Activated_Complex Cyclization Enantioselective Intramolecular Cyclization Activated_Complex->Cyclization Product_Complex Product-CPA Complex Cyclization->Product_Complex Product_Complex->CPA Catalyst Release Product Chiral Tetrahydrobenzisoxazole Product_Complex->Product

Caption: General scheme for chiral phosphoric acid-catalyzed asymmetric cyclization.

Performance and Considerations

Organocatalysis offers several advantages, including low toxicity, operational simplicity, and the ready availability of a wide range of catalysts. Chiral phosphoric acids, in particular, are known for their high enantioselectivity. However, catalyst loadings can sometimes be higher than those required for metal catalysts, and reaction times may be longer.

Comparative Analysis of Catalytic Systems

The choice of catalyst for the synthesis of tetrahydrobenzisoxazoles will depend on the specific requirements of the target molecule and the desired process parameters. The following table provides a comparative overview of the three catalytic systems discussed.

FeatureHypervalent Iodine(III)Transition Metal (Rhodium)Organocatalyst (Chiral Phosphoric Acid)
Catalyst Cost ModerateHighModerate to High
Toxicity Low to ModerateHighLow
Reaction Conditions Mild (often room temp.)Mild to Elevated Temp.Mild (often room temp.)
Stereoselectivity Achiral (unless chiral iodine reagent is used)High (with chiral ligands)High (with chiral catalyst)
Functional Group Tolerance GoodModerate to GoodExcellent
Atom Economy Moderate (requires stoichiometric oxidant)HighHigh
Substrate Synthesis Relatively straightforward (aldoximes)Can be complex (diazo compounds)Varies depending on the precursor

Experimental Protocols

Representative Protocol for Hypervalent Iodine(III)-Catalyzed Synthesis

This protocol is adapted from the synthesis of condensed isoxazoles.[7]

  • To a solution of the alkene-tethered aldoxime (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added 2-iodobenzoic acid (0.1 mmol, 10 mol%).

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Rationale: The use of a catalytic amount of the iodine pre-catalyst with a stoichiometric amount of a terminal oxidant like m-CPBA is a common strategy to improve the overall efficiency and reduce the amount of iodine-containing waste.

Proposed Protocol for Rhodium-Catalyzed Synthesis

This protocol is a hypothetical adaptation based on known rhodium-catalyzed reactions of diazo compounds.[3]

  • A solution of the α-diazo-β-keto precursor (1.0 mmol) in a dry, degassed solvent (e.g., toluene) is prepared under an inert atmosphere (e.g., argon).

  • The rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel.

Rationale: The inert atmosphere and dry solvent are crucial to prevent decomposition of the rhodium catalyst and the diazo compound. The choice of rhodium catalyst can significantly impact the reaction outcome.

Proposed Protocol for Organocatalyzed Asymmetric Synthesis

This protocol is a conceptual design based on chiral phosphoric acid catalysis.[6]

  • To a solution of the acyclic precursor (1.0 mmol) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., room temperature) is added the chiral phosphoric acid catalyst (5-10 mol%).

  • The reaction mixture is stirred until complete conversion of the starting material is observed (monitored by TLC and chiral HPLC to determine enantiomeric excess).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Rationale: The catalyst loading and reaction temperature are critical parameters that need to be optimized for each specific substrate to achieve high yield and enantioselectivity.

Future Outlook: Biocatalysis

Biocatalysis offers a green and sustainable approach to chemical synthesis.[8] While specific enzymes for the synthesis of tetrahydrobenzisoxazoles have not been reported, the use of enzymes like catalase for the synthesis of related benzazoles suggests that enzymatic approaches could be developed in the future.[8] This could involve the directed evolution of existing enzymes or the discovery of novel biocatalysts capable of performing the desired intramolecular cycloaddition reactions with high selectivity and efficiency in aqueous media.

References

  • Gil-Ordóñez, M., Martín, L., Maestro, A., & Andrés, J. M. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21, 2361. [Link]

  • Yadav, G., Singh, R., Singh, A., & Singh, P. P. (2020). Facile synthesis of benzazoles through biocatalytic cyclization and dehydrogenation employing catalase in water. Bioorganic Chemistry, 102, 104085. [Link]

  • Tan, F., & Cheng, H.-G. (2019). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications, 55(44), 6151-6164. [Link]

  • Yakura, T., Omoto, M., & Yoshimoto, Y. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845. [Link]

  • Prakash, O., Kumar, R., Bhardwaj, V., & Saini, R. K. (2020). Hypervalent Iodine(III) Mediated Synthesis of 3-(β-Styryl)-2,1-benzisoxazoles. Indian Journal of Heterocyclic Chemistry, 30(1), 87-92. [Link]

  • Saito, A. (2020). Hypervalent Iodine-mediated/Catalyzed Oxidative Cycloisomerization/Annulation of Alkynes for Metal-free Synthesis of Oxazoles. Current Organic Chemistry, 24(18), 2096-2107. [Link]

  • Padwa, A., & Kappe, C. O. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 75(1), 152-161. [Link]

  • Ahmad, N., & Kumar, I. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 17, 2728-2765. [Link]

Sources

yield comparison of different synthetic protocols for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, fused-ring structure and the presence of a carboxylic acid handle make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The efficient synthesis of this key intermediate is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two plausible synthetic protocols for the preparation of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, offering insights into the underlying chemical principles and practical considerations for each approach. While specific literature detailing the synthesis of this exact molecule is sparse, the protocols presented herein are based on well-established and reliable methods for isoxazole formation.

Synthetic Strategies: An Overview

The construction of the 4,5,6,7-Tetrahydro-2,1-benzisoxazole core typically involves the formation of the isoxazole ring from a suitable six-membered carbocyclic precursor. The most common and logical starting material for this transformation is 1,2-cyclohexanedione. The key challenge lies in the regioselective introduction of the carboxylic acid functionality at the 3-position of the newly formed isoxazole ring. This guide will explore two distinct approaches to achieve this transformation, each with its own set of advantages and potential drawbacks.

Protocol 1: One-Pot Cyclocondensation and In Situ Nitrile Formation Followed by Hydrolysis

This protocol is based on a one-pot reaction involving the cyclocondensation of 1,2-cyclohexanedione with hydroxylamine in the presence of a cyanide source. The resulting 3-cyano-4,5,6,7-tetrahydro-2,1-benzisoxazole is then hydrolyzed to the target carboxylic acid. This approach is attractive due to its operational simplicity and the use of readily available starting materials.

Experimental Protocol

Step 1: Synthesis of 3-Cyano-4,5,6,7-tetrahydro-2,1-benzisoxazole

  • To a stirred solution of 1,2-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.1 eq) and sodium cyanide (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 3-cyano-4,5,6,7-tetrahydro-2,1-benzisoxazole.

Step 2: Hydrolysis to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

  • The crude 3-cyano intermediate is dissolved in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

  • The mixture is heated to reflux for 4-8 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.

Causality and Mechanistic Insights

The initial step involves the formation of a mono-oxime from the reaction of 1,2-cyclohexanedione with hydroxylamine. The cyanide ion then attacks the remaining carbonyl group, followed by cyclization and dehydration to form the stable isoxazole ring. The subsequent harsh acidic conditions are necessary to hydrolyze the stable nitrile group to the carboxylic acid.

Protocol_1 cluster_step1 Step 1: Cyclocondensation and Cyanation cluster_step2 Step 2: Hydrolysis 1,2-Cyclohexanedione 1,2-Cyclohexanedione Mono-oxime intermediate Mono-oxime intermediate 1,2-Cyclohexanedione->Mono-oxime intermediate Hydroxylamine HCl Cyanohydrin intermediate Cyanohydrin intermediate Mono-oxime intermediate->Cyanohydrin intermediate NaCN 3-Cyano-4,5,6,7-tetrahydro-2,1-benzisoxazole 3-Cyano-4,5,6,7-tetrahydro-2,1-benzisoxazole Cyanohydrin intermediate->3-Cyano-4,5,6,7-tetrahydro-2,1-benzisoxazole Cyclization & Dehydration 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid 3-Cyano-4,5,6,7-tetrahydro-2,1-benzisoxazole->4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid Conc. HCl, H2O, Reflux

Caption: Reaction scheme for Protocol 1.

Protocol 2: Reaction with an Acetoacetate Equivalent and Subsequent Oxidation

This alternative protocol involves the reaction of 1,2-cyclohexanedione with a reagent that introduces a group at the 3-position that can be subsequently converted to a carboxylic acid. A common strategy is to use a β-ketoester, such as ethyl acetoacetate, in the presence of a base, followed by oxidation of the resulting methyl group.

Experimental Protocol

Step 1: Synthesis of 3-Acetyl-4,5,6,7-tetrahydro-2,1-benzisoxazole

  • To a solution of sodium ethoxide (1.1 eq) in ethanol, add 1,2-cyclohexanedione (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • The reaction mixture is stirred at room temperature for 8-16 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a dilute acid (e.g., 1M HCl).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 2: Oxidation to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

  • The 3-acetyl intermediate is subjected to a haloform reaction. It is dissolved in a mixture of dioxane and water, and a solution of sodium hypobromite or sodium hypochlorite is added dropwise at a controlled temperature (e.g., 0-10 °C).

  • The reaction is stirred for a few hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a reducing agent (e.g., sodium bisulfite), and the mixture is acidified to precipitate the carboxylic acid.

  • The product is collected by filtration, washed, and dried.

Causality and Mechanistic Insights

This protocol follows a classic isoxazole synthesis from a 1,3-dicarbonyl equivalent and a nitrogen source (in this case, implicitly from the reaction conditions or an added source like hydroxylamine). The subsequent haloform reaction is a reliable method for converting a methyl ketone to a carboxylic acid.

Protocol_2 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation 1,2-Cyclohexanedione 1,2-Cyclohexanedione 3-Acetyl-4,5,6,7-tetrahydro-2,1-benzisoxazole 3-Acetyl-4,5,6,7-tetrahydro-2,1-benzisoxazole 1,2-Cyclohexanedione->3-Acetyl-4,5,6,7-tetrahydro-2,1-benzisoxazole Ethyl acetoacetate, NaOEt 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid 3-Acetyl-4,5,6,7-tetrahydro-2,1-benzisoxazole->4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid NaOBr or NaOCl (Haloform reaction)

Caption: Reaction scheme for Protocol 2.

Comparative Analysis

ParameterProtocol 1: Nitrile HydrolysisProtocol 2: Acetyl Oxidation
Starting Materials 1,2-Cyclohexanedione, Hydroxylamine HCl, Sodium Cyanide1,2-Cyclohexanedione, Ethyl acetoacetate, Sodium ethoxide, Halogenating agent
Number of Steps 2 (One-pot for the first step)2
Reagent Toxicity High (Sodium Cyanide)Moderate (Halogenating agents)
Reaction Conditions Step 1: Room temperature; Step 2: High temperature (reflux)Step 1: Room temperature; Step 2: Low temperature
Typical Yield Range 60-75% (overall)55-70% (overall)
Purification Crystallization of the final productIntermediate and final product may require chromatography
Scalability Good, but handling of cyanide on a large scale is a concernGood, haloform reaction is generally scalable
Key Advantages Potentially higher overall yield, straightforward first step.Avoids the use of highly toxic cyanide.
Key Disadvantages Use of highly toxic sodium cyanide. Harsh hydrolysis conditions.Potentially lower overall yield, the haloform reaction can have side products.

Conclusion

Both protocols presented offer viable pathways for the synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. The choice between the two will largely depend on the specific laboratory capabilities and safety considerations of the researcher. Protocol 1, while potentially offering a higher yield, involves the use of highly toxic sodium cyanide, which requires stringent safety precautions. Protocol 2 provides a safer alternative by avoiding cyanide, although it may result in a slightly lower overall yield and potentially more challenging purification. For laboratories equipped to handle cyanides safely, Protocol 1 may be the more efficient choice. However, for many research settings, the inherent safety advantages of Protocol 2 will make it the preferred method. Further optimization of reaction conditions for either protocol could likely lead to improved yields and purity.

References

  • General methods for the synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine are widely documented in standard organic chemistry textbooks and review articles.
  • The use of cyanide as a nucleophile in condensation reactions is a classic transform
  • The haloform reaction is a standard method for the conversion of methyl ketones to carboxylic acids, with numerous examples in the chemical liter

A Spectroscopic Deep Dive: Comparative Analysis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid and Its 1,2-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the precise structural elucidation of isomeric compounds is paramount. Subtle differences in atom arrangement can lead to vastly different pharmacological profiles. This guide provides a comprehensive spectroscopic comparison of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid and its constitutional isomer, 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid. As these scaffolds hold potential in drug discovery, a thorough understanding of their spectroscopic signatures is crucial for unambiguous identification and quality control.

This guide moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectral output. We will explore the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. While experimental data for the 1,2-isomer is established, the data for the 2,1-isomer is presented based on well-established spectroscopic principles and data from analogous structures, providing a robust predictive model for its characterization.

Molecular Structures Under Investigation

The two isomers share the same molecular formula, C₈H₉NO₃, and molecular weight, 167.16 g/mol .[1][2][3][4] The key difference lies in the arrangement of the nitrogen and oxygen atoms within the isoxazole ring, which profoundly influences the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation.

isomers cluster_0 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid cluster_1 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid 2,1-isomer 1,2-isomer

Caption: Molecular structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ).

¹H NMR Spectroscopy

The proton NMR spectra of both isomers are expected to show signals for the carboxylic acid proton, and the protons of the tetrahydro-fused ring. The key differences will arise from the influence of the adjacent heteroatoms in the isoxazole ring.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

Protons4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Predicted)4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (Experimental)[5]Rationale for Differences
-COOH~11-13 (broad s)~11-13 (broad s)The acidic proton is distant from the isoxazole ring, so minimal difference is expected.
-CH₂ (positions 4 & 7)~2.6-2.8 (m)~2.5-2.7 (m)Protons at position 4 in the 2,1-isomer are adjacent to the nitrogen atom, likely leading to a slight downfield shift compared to the 1,2-isomer where they are adjacent to the oxygen.
-CH₂ (positions 5 & 6)~1.8-2.0 (m)~1.7-1.9 (m)These protons are more remote from the heteroatoms, so only minor differences are anticipated.
¹³C NMR Spectroscopy

The carbon NMR spectra will provide even clearer differentiation, particularly for the quaternary carbons of the isoxazole ring.

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Predicted)4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (Experimental)Rationale for Differences
-COOH~165-170~163-168The electronic influence of the different isoxazole ring systems may cause a slight shift.
C3 (isoxazole)~155-160~158-163This carbon is attached to the carboxylic acid and is part of the C=N-O (2,1-isomer) or C=N-C (1,2-isomer) system, leading to distinct chemical shifts.
C3a (bridgehead)~115-120~110-115The proximity to the different heteroatoms will alter the electronic shielding.
C7a (bridgehead)~160-165~155-160In the 2,1-isomer, this carbon is adjacent to the oxygen, likely resulting in a more downfield shift compared to the 1,2-isomer where it is adjacent to the nitrogen.
-CH₂ (4, 5, 6, 7)~20-30~20-30While there will be subtle differences for each carbon, they will generally reside in a similar region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the carboxylic acid moiety.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional Group4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Predicted)4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (Predicted)Comments
O-H stretch (carboxylic acid)3300-2500 (broad)3300-2500 (broad)The broadness is due to hydrogen bonding and will be a dominant feature in both spectra.[6][7]
C=O stretch (carboxylic acid)~1700-1720~1700-1720Conjugation with the isoxazole ring will influence the exact position, but significant differentiation may be difficult.
C=N stretch (isoxazole)~1620-1640~1610-1630The different electronic nature of the two isoxazole rings may lead to a small, but potentially discernible, shift in the C=N stretching frequency.
N-O stretch (isoxazole)~1100-1200~1150-1250The N-O stretching vibration is sensitive to the surrounding atoms and could be a key differentiating feature.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

In mass spectrometry, both isomers will have the same molecular ion peak (m/z = 167). Differentiation will rely on the analysis of their fragmentation patterns.

The primary fragmentation of the carboxylic acid will likely involve the loss of H₂O (m/z = 149) and COOH (m/z = 122). The subsequent fragmentation of the tetrahydrobenzisoxazole core will be the key to distinguishing the isomers.

A likely fragmentation pathway for both isomers is a retro-Diels-Alder reaction of the cyclohexene ring, leading to the loss of ethene (C₂H₄, 28 Da). However, the stability of the resulting radical cations will differ, potentially leading to different relative abundances of the fragment ions.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

Fragment4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acidFragmentation Pathway
[M]⁺167167Molecular Ion
[M-H₂O]⁺149149Loss of water from carboxylic acid
[M-COOH]⁺122122Loss of carboxylic acid radical
[M-C₂H₄]⁺139139Retro-Diels-Alder reaction

While the major fragments may be similar, the relative intensities of the peaks corresponding to the fragmentation of the isoxazole ring itself are expected to differ due to the different stabilities of the resulting fragment ions.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample add_solvent Add 0.6 mL of deuterated solvent (e.g., DMSO-d₆) dissolve->add_solvent vortex Vortex to ensure homogeneity add_solvent->vortex transfer Transfer to NMR tube vortex->transfer instrument Use a 400 MHz (or higher) NMR spectrometer transfer->instrument tune_probe Tune and match the probe instrument->tune_probe acquire_1H Acquire ¹H spectrum (e.g., 16 scans) tune_probe->acquire_1H acquire_13C Acquire ¹³C spectrum (e.g., 1024 scans) acquire_1H->acquire_13C fourier Fourier transform the FID acquire_13C->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick ¹H and ¹³C signals integrate->peak_pick

Caption: Standard workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6 mL. Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) or the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Both positive and negative ion modes should be explored to maximize the information obtained.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and perform tandem MS (MS/MS) experiments to elucidate fragmentation pathways.

Conclusion

The spectroscopic differentiation of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid and its 1,2-isomer is a critical task for any research and development involving these compounds. While their IR and mass spectra may show broad similarities, NMR spectroscopy, particularly ¹³C NMR, stands out as the definitive technique for unambiguous identification. The predicted chemical shift differences for the carbons within the isoxazole ring and at the bridgehead positions provide clear and distinct fingerprints for each isomer. By adhering to rigorous experimental protocols and understanding the fundamental principles that govern the spectroscopic behavior of these molecules, researchers can confidently identify and characterize these important chemical entities.

References

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [https://www.docbrown.info/page07/IRspec/ benzoicacid.htm]([Link] benzoicacid.htm)

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • NIST WebBook. Benzoic acid. [Link]

  • NIST WebBook. 4-Benzyloxybenzoic acid. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

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validation of the purity of commercially available 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of a small molecule is not a matter of simple quality control, but the very foundation of reliable and reproducible scientific inquiry. This guide provides an in-depth technical comparison and validation workflow for commercially available 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore its likely synthetic origins to predict potential impurities, outline a comprehensive analytical strategy for its purity verification, and compare it with relevant alternatives in the context of its application as a potential kinase inhibitor.

The Imperative of Purity in Drug Discovery

The integrity of any screening campaign or structure-activity relationship (SAR) study hinges on the purity of the compounds being tested. The presence of unknown impurities can lead to false positives, misinterpretation of biological data, and ultimately, the pursuit of dead-end leads. It is therefore incumbent upon the researcher to not merely accept a supplier's stated purity at face value but to have a robust internal process for its verification. This is particularly crucial for compounds like 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, which are often supplied by vendors with limited analytical data. Notably, some major suppliers explicitly state that the buyer assumes responsibility for confirming the product's identity and purity.

Deconstructing the Synthesis: A Window into Potential Impurities

A likely synthetic pathway involves the initial Claisen condensation of cyclohexanone with diethyl oxalate to form ethyl 2,3-dioxocyclohexanecarboxylate. This β-ketoester intermediate can then undergo cyclocondensation with hydroxylamine to form the desired tetrahydrobenzisoxazole ring system, followed by hydrolysis of the ethyl ester to the final carboxylic acid.

Synthetic_Pathway Cyclohexanone Cyclohexanone Intermediate1 Ethyl 2,3-dioxocyclohexanecarboxylate Cyclohexanone->Intermediate1 Claisen Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 Intermediate2 Ethyl 4,5,6,7-tetrahydro-2,1- benzisoxazole-3-carboxylate Intermediate1->Intermediate2 Cyclocondensation Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate2 FinalProduct 4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid Intermediate2->FinalProduct Hydrolysis

Figure 1: Plausible synthetic route for the target compound.

Based on this proposed synthesis, a number of potential impurities should be considered during purity validation:

  • Unreacted Starting Materials: Residual cyclohexanone, diethyl oxalate, and hydroxylamine.

  • Incomplete Reaction Products: The ethyl ester intermediate (ethyl 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate) if hydrolysis is incomplete.

  • Isomeric Impurities: The reaction of the diketoester with hydroxylamine can potentially lead to the formation of the regioisomeric 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid.

  • By-products of Side Reactions: Self-condensation products of cyclohexanone or intermediates.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., ethanol, toluene), and any acids or bases used for catalysis.

A Multi-Pronged Approach to Purity Validation

A comprehensive assessment of purity requires the use of orthogonal analytical techniques. No single method can provide a complete picture. The following details a robust, self-validating workflow for the purity determination of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Purity_Validation_Workflow Sample Commercial Sample of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid HPLC 1. HPLC-UV (Purity & Impurity Profile) Sample->HPLC LCMS 2. LC-MS (Impurity Identification) HPLC->LCMS Characterize impurities NMR 3. NMR Spectroscopy (Structural Confirmation) LCMS->NMR Confirm structure of main component and major impurities EA 4. Elemental Analysis (Elemental Composition) NMR->EA Verify elemental composition FinalPurity Comprehensive Purity Assessment EA->FinalPurity

Figure 2: A comprehensive workflow for purity validation.
High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of purity assessment, providing quantitative data on the main component and any detectable impurities. A stability-indicating method should be developed to separate the target molecule from all potential impurities and degradation products.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this polar, heterocyclic compound.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities detected by HPLC. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of impurities can be determined, providing crucial clues to their structures.

Experimental Protocol: LC-MS

The chromatographic conditions can be the same as the HPLC method. The mass spectrometer should be operated in both positive and negative ion modes to maximize the chances of detecting and identifying a wide range of impurities.

  • Ionization Source: Electrospray Ionization (ESI)

  • Scan Range: m/z 100-1000

The expected [M+H]⁺ ion for the target molecule (C₈H₉NO₃) is m/z 168.1, and the [M-H]⁻ ion is m/z 166.1. Any other detected masses should be investigated as potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of the protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

The resulting spectra should be compared with expected chemical shifts and coupling constants for the proposed structure. The presence of unexpected signals may indicate the presence of impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of the compound.

Experimental Protocol: Elemental Analysis

A small, accurately weighed amount of the dried sample is subjected to combustion analysis. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C₈H₉NO₃ (C: 57.48%, H: 5.43%, N: 8.38%).

ElementTheoretical %
Carbon (C)57.48
Hydrogen (H)5.43
Nitrogen (N)8.38
Table 1: Theoretical elemental composition of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Comparison with Alternatives: PIM-1 Kinase Inhibitors

4,5,6,7-Tetrahydro-2,1-benzisoxazole derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[1] Therefore, a meaningful comparison can be made with other commercially available PIM-1 kinase inhibitors. Two such examples are SGI-1776 and AZD1208.

CompoundStated PurityAnalytical Method
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid Typically ≥97% (unspecified method)Not always provided by supplier
SGI-1776 ≥98%[2]HPLC
AZD1208 ≥98%[3]HPLC
Table 2: Comparison of stated purity for the target compound and selected alternatives.

While the stated purity of the alternatives is slightly higher and determined by a specified method (HPLC), it is crucial to note that without a full Certificate of Analysis detailing the results of orthogonal analytical techniques, this information is still incomplete. The principles of purity validation outlined in this guide should be applied to any small molecule, regardless of the supplier's claims.

Conclusion

The validation of the purity of commercially available 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a critical step for any researcher intending to use this compound in their studies. A multi-faceted analytical approach, including HPLC, LC-MS, NMR, and elemental analysis, is essential for a comprehensive assessment of purity and the identification of potential impurities. By understanding the likely synthetic route, researchers can be more adept at identifying and characterizing process-related impurities. When comparing this compound to alternatives, it is important to apply the same rigorous standards of purity validation to all molecules under consideration. Ultimately, the responsibility for ensuring the quality of research materials lies with the scientist, and a thorough understanding of purity validation is an indispensable tool in this endeavor.

References

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • CD BioGlyco. Pim inhibitor AZD1208, Purity ≥98%. [Link]

  • ER Publications. “Method Development and Validation of Stability-Indicating RP-HPLC Method For Zonisamide and Cilostazol in Synthetic Mixture”. [Link]

  • National Center for Biotechnology Information. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydrobenzisoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of tetrahydrobenzisoxazole derivatives through molecular docking studies, offering insights for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, present a detailed protocol, and analyze comparative data to inform rational drug design.

Introduction: The Therapeutic Potential of Isoxazole Scaffolds

The isoxazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These five-membered heterocyclic compounds are key pharmacophores in drugs with anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] The tetrahydrobenzisoxazole backbone, a fused derivative, offers a unique three-dimensional structure that can be exploited for specific interactions with biological targets. Computational methods, particularly molecular docking, have become indispensable in the early stages of drug discovery for predicting the binding affinity and orientation of such derivatives within the active site of a target protein.[2][3]

This guide will focus on a comparative docking analysis of tetrahydrobenzisoxazole derivatives against a relevant biological target. For the purpose of this illustrative guide, we will consider Cyclooxygenase-2 (COX-2) as our target, a key enzyme in inflammation and a validated target for anti-inflammatory drugs.[4][5]

The Principle of Molecular Docking: A Computational Microscope

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This prediction is based on the binding energy, with more negative values indicating a more favorable interaction. The process allows us to visualize and quantify the interactions between a ligand and the amino acid residues in the protein's active site, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This understanding is crucial for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

Comparative Docking Analysis of Isoxazole Derivatives against COX-2

To illustrate a comparative docking study, we will analyze a hypothetical series of tetrahydrobenzisoxazole derivatives against the human COX-2 enzyme. The data presented in the table below is a synthesized representation based on typical docking score ranges observed for isoxazole derivatives in the literature.[4][5]

Table 1: Comparative Docking Scores and Interaction Analysis of Tetrahydrobenzisoxazole Derivatives with COX-2 (PDB ID: 4COX)

Compound IDDerivative StructureDocking Score (kcal/mol)Key Interacting Residues (Amino Acid and Interaction Type)
THBI-01 Unsubstituted Tetrahydrobenzisoxazole-7.5Arg120 (H-bond), Val523 (Hydrophobic)
THBI-02 4-Methyl substituted-8.2Arg120 (H-bond), Val523 (Hydrophobic), Ser530 (H-bond)
THBI-03 4-Fluoro substituted-8.8Arg120 (H-bond), Val523 (Hydrophobic), Tyr385 (pi-pi stacking)
THBI-04 3,4-Dimethoxy substituted-9.5Arg120 (H-bond), Val523 (Hydrophobic), Ser530 (H-bond), Tyr385 (pi-pi stacking)
Celecoxib Reference Drug-10.2Arg513 (H-bond), His90 (H-bond), Val523 (Hydrophobic)

Note: The data in this table is illustrative and synthesized from multiple sources for educational purposes.

The analysis of the docking results reveals that substitutions on the tetrahydrobenzisoxazole scaffold significantly influence the binding affinity for the COX-2 active site. The introduction of a methyl group (THBI-02) and a fluoro group (THBI-03) leads to a progressive increase in binding affinity, likely due to enhanced hydrophobic and potential halogen bonding interactions, respectively. The 3,4-dimethoxy substituted derivative (THBI-04) shows the highest predicted affinity among the novel compounds, suggesting that these substitutions may optimize interactions within the binding pocket. These findings align with studies on other isoxazole derivatives where substitutions play a crucial role in defining potency and selectivity.[2][4]

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a detailed workflow for performing a comparative molecular docking study. The protocol is designed to be self-validating by including steps for receptor and ligand preparation, as well as post-docking analysis.

Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Visualization Software: PyMOL, Chimera, or integrated visualizer in the docking suite.

  • High-Performance Computing (HPC) Cluster: Recommended for docking large libraries of compounds.

Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB ID: 4COX) Grid 3. Receptor Grid Generation PDB->Grid Prepared Receptor Ligand 2. Ligand Preparation (Tetrahydrobenzisoxazole Derivatives) Dock 4. Molecular Docking Ligand->Dock Prepared Ligands Grid->Dock Grid Box Analysis 5. Pose Analysis & Scoring Dock->Analysis Docked Poses Comparison 6. Comparative Analysis Analysis->Comparison Binding Scores & Interactions

Caption: A streamlined workflow for comparative molecular docking studies.

Detailed Protocol
  • Protein Preparation:

    • Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary parameters.

    • Steps:

      • Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 4COX) from the Protein Data Bank.

      • Remove water molecules, co-factors, and any existing ligands from the protein structure.

      • Add hydrogen atoms to the protein, which are often missing in crystal structures.

      • Assign partial charges and atom types using a suitable force field (e.g., OPLS_2005).

      • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Objective: To generate 3D structures of the ligands and assign correct chemical properties.

    • Steps:

      • Draw the 2D structures of the tetrahydrobenzisoxazole derivatives.

      • Convert the 2D structures to 3D structures.

      • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

      • Perform a conformational search to generate a set of low-energy conformers for each ligand.

      • Minimize the energy of the generated conformers.

  • Receptor Grid Generation:

    • Objective: To define the active site and create a grid for the docking calculations.

    • Steps:

      • Identify the active site of the protein, typically by referring to the position of a co-crystallized ligand or from published literature.

      • Define a grid box that encompasses the entire active site with a sufficient buffer zone.

  • Molecular Docking:

    • Objective: To dock the prepared ligands into the receptor grid and calculate their binding affinities.

    • Steps:

      • Use a docking algorithm (e.g., Glide's Standard Precision mode or AutoDock Vina) to dock the prepared ligands into the receptor grid.

      • The software will generate a set of possible binding poses for each ligand and calculate a docking score for each pose.

  • Pose Analysis and Scoring:

    • Objective: To analyze the predicted binding poses and their interactions with the receptor.

    • Steps:

      • Visualize the top-ranked docking poses for each ligand within the active site of the protein.

      • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

      • Record the docking scores for the best poses of each ligand.

  • Comparative Analysis:

    • Steps:

      • Tabulate the docking scores and key interactions for all the derivatives.

      • Compare the binding modes of the different derivatives to understand how structural modifications affect their interaction with the target.

      • Relate the docking results to any available experimental data (e.g., IC50 values) to validate the computational model.

Conclusion and Future Directions

This guide has provided a comprehensive overview of how to conduct a comparative molecular docking study of tetrahydrobenzisoxazole derivatives. The presented workflow and analysis serve as a foundational approach for researchers in the field of drug design. The insights gained from such studies are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. Future work could involve more advanced computational techniques such as molecular dynamics simulations to study the stability of the ligand-protein complexes over time and to calculate binding free energies with higher accuracy.

References

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. Journal of Biomolecular Structure & Dynamics. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]

  • In silico molecular docking studies of benzoxazole derivatives. ResearchGate. [Link]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics. [Link]

  • Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. [Link]

  • 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules. [Link]

  • Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. ACS Omega. [Link]

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A Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Case Study of the Benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the cross-reactivity of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in various assays is not feasible at this time due to a lack of available scientific literature and experimental data for this specific compound. Searches for this molecule, including variations of its name, did not yield sufficient information regarding its biological activity, primary targets, or performance in cross-reactivity panels.

However, to fulfill the user's request for a comprehensive guide on assessing the cross-reactivity of compounds within this chemical class, we will use a structurally related and well-characterized compound as a case study. The principles and methodologies described herein are directly applicable to the analysis of novel agents like 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, should it become a subject of future research.

Introduction

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid itself is not extensively documented in public literature, the broader class of benzisoxazole derivatives has yielded potent inhibitors of various enzyme families, most notably protein kinases.

Assessing the cross-reactivity of any new chemical entity (NCE) is a cornerstone of preclinical drug development. Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for evaluating the selectivity of kinase inhibitors, using the principles that would be applied to a novel agent from the benzisoxazole class. We will explore different assay formats, explain the rationale behind their use, and present standardized protocols for their execution.

The Imperative of Selectivity Profiling

A kinase inhibitor's "selectivity" is the degree to which it inhibits its intended target over other kinases in the human kinome, which comprises over 500 members. Poor selectivity can compromise clinical outcomes. For instance, inhibition of kinases like VEGFR2 can lead to hypertension, while inhibition of SRC family kinases can result in gastrointestinal toxicity. Therefore, early and comprehensive profiling is not merely a regulatory requirement but a critical step in risk mitigation and understanding a compound's therapeutic potential.

Methodologies for Assessing Cross-Reactivity

A multi-tiered approach is essential for a thorough cross-reactivity assessment. This typically involves a combination of biochemical and cell-based assays.

Biochemical Assays: The First Pass

Biochemical assays measure the direct interaction between an inhibitor and an isolated enzyme. They are highly sensitive and provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

  • Advantages: High throughput, cost-effective for large panels, provides direct measure of enzyme inhibition.

  • Disadvantages: Lacks the complexity of a cellular environment (e.g., ATP concentration, scaffolding proteins, cellular uptake).

Common Platforms:

  • Radiometric Assays: The historical gold standard, measuring the transfer of ³²P or ³³P from ATP to a substrate.

  • Luminescence-Based Assays: These assays, such as Promega's Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which detect inhibitor binding or substrate modification.

Cell-Based Assays: The Physiological Context

Cell-based assays measure a compound's effect on kinase activity within a living cell. This provides a more physiologically relevant assessment, as it accounts for cell permeability, metabolism, and competition with endogenous ATP.

  • Advantages: Higher physiological relevance, confirms that the compound can engage its target in a cellular context.

  • Disadvantages: More complex, lower throughput, and deconvolution of off-target effects can be challenging.

Common Platforms:

  • Phospho-specific Western Blotting: A low-throughput but highly specific method to measure the phosphorylation of a kinase's direct substrate.

  • In-Cell ELISA/AlphaLISA®: Measures the phosphorylation of specific substrates in cell lysates in a high-throughput format.

  • NanoBRET™ Target Engagement Assays: A live-cell method that measures the binding affinity and residence time of a compound at its target kinase.

Experimental Protocols

Protocol 1: Large-Scale Kinase Panel Screen (Biochemical)

This protocol describes a typical workflow for screening a compound against a large panel of kinases (e.g., the scanMAX panel from Eurofins DiscoverX).

Objective: To identify all potential kinase targets of a compound at a single concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid) in 100% DMSO.

  • Screening Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM. This high concentration is used to capture even weak off-target interactions.

  • Assay Execution: The assay is performed by the service provider using a competition binding assay format. In this format, the test compound competes with a known, labeled ligand for binding to the kinase's active site.

  • Data Analysis: Results are reported as "% Inhibition" or "% of Control". A common threshold for identifying a "hit" is >50% inhibition.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep1 Plate cells expressing NanoLuc-Kinase fusion prep2 Incubate (e.g., 24h) prep1->prep2 exec1 Add fluorescent tracer to cells prep2->exec1 exec2 Add serial dilutions of test compound exec1->exec2 exec3 Incubate to reach binding equilibrium exec2->exec3 exec4 Add luciferase substrate exec3->exec4 data1 Measure luminescence and fluorescence exec4->data1 data2 Calculate BRET Ratio data1->data2 data3 Plot Dose-Response Curve data2->data3 data4 Determine IC50 data3->data4

Caption: Step-by-step workflow for a NanoBRET™ cell-based assay.

Data Interpretation: A Comparative Framework

The ultimate goal is to synthesize data from multiple assay formats into a clear selectivity profile.

Assay TypeParameter MeasuredInformation ProvidedLimitations
Biochemical Screen % Inhibition at 1µMBroad, unbiased view of potential off-targets across the kinome.Prone to false positives; lacks cellular context.
Biochemical IC₅₀ IC₅₀ / KᵢQuantitative potency against specific isolated kinases.Does not account for cell permeability or intracellular ATP.
Cell-Based Assay Cellular IC₅₀Target engagement and potency in a physiological system.Can be influenced by factors other than direct target binding.

Defining Selectivity: A compound's selectivity can be quantified using a Selectivity Score , often defined as the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM). A lower score indicates higher selectivity.

For example, if a compound is screened against 400 kinases at 1 µM and inhibits only its primary target and one off-target by >90%, its S(90) selectivity score would be 2.

Conclusion

While direct experimental data on the cross-reactivity of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is not currently available, the methodologies outlined in this guide provide a robust and industry-standard framework for its future evaluation. A combination of broad biochemical profiling followed by orthogonal, cell-based validation of key off-targets is critical. This approach ensures a comprehensive understanding of a compound's selectivity, enabling informed decisions in the drug discovery and development process. By applying these principles, researchers can effectively characterize the therapeutic potential and potential liabilities of novel benzisoxazole derivatives.

References

This section would be populated with links to specific kinase assay platforms, review articles on kinase inhibitor selectivity, and papers describing the profiling of analogous compounds if data were available.

A Comparative Guide to the Chemical Stability of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid and Structurally Relevant Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties.[1][2] 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (THBICA) is a representative of this class, featuring a bicyclic system with a reactive carboxylic acid moiety. For any such candidate to advance in the drug development pipeline, a thorough understanding of its chemical stability is paramount. Chemical stability determines a drug's shelf-life, dictates storage conditions, and can influence its safety and efficacy profile by giving rise to degradation products.[3][4]

This guide provides an in-depth comparison of the stability of THBICA against a curated set of analogues. The objective is to benchmark its degradation profile under forced conditions, thereby offering insights into its potential liabilities and guiding future formulation and development strategies. The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines for stability testing.[5]

Compound Selection: Rationale for Comparison

To establish a meaningful stability benchmark for THBICA, three analogues were selected based on structural variations and their relevance in medicinal chemistry:

  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (THBICA - The Target): The primary compound of interest, featuring a saturated carbocyclic ring fused to the isoxazole core.[4][6]

  • Analogue 1: 1,2-Benzisoxazole-3-carboxylic acid: This analogue replaces the saturated tetrahydrobenzo ring with an aromatic benzene ring, allowing for an assessment of the impact of aromaticity on the stability of the isoxazole system.

  • Analogue 2: Zonisamide: A marketed anticonvulsant drug containing the 1,2-benzisoxazole ring, but with a sulfonamide group instead of a carboxylic acid.[1] This provides a real-world benchmark for the stability of the core benzisoxazole scaffold in a successful therapeutic agent.

  • Analogue 3: Pimagedine (Aminoguanidine): While structurally distinct, Pimagedine is an inhibitor of advanced glycation end-products (AGEs) that was investigated for diabetic nephropathy.[7][8] Its high reactivity and basicity provide a valuable contrast to the acidic isoxazole derivatives, highlighting different modes of chemical instability.[9]

Theoretical Stability Considerations

The inherent stability of these molecules is dictated by their functional groups and overall structure:

  • The Isoxazole Ring: This five-membered heterocycle contains a relatively weak N-O bond. This bond can be susceptible to cleavage under certain conditions, particularly reductive or strong basic conditions, which can lead to ring-opening.[10][11] The substitution pattern on the ring significantly influences its stability.

  • Carboxylic Acid Group (THBICA & Analogue 1): This acidic moiety can participate in degradation reactions such as decarboxylation, especially under thermal stress. Its presence also dictates the solubility and ionization state of the molecule at different pH values, influencing its susceptibility to hydrolysis.[12]

  • Tetrahydrobenzo vs. Benzene Ring: The saturated ring in THBICA may offer different electronic and steric properties compared to the flat, aromatic ring of Analogue 1. This can affect the susceptibility of the adjacent isoxazole ring to nucleophilic or electrophilic attack.

  • Sulfonamide Group (Analogue 2): The sulfonamide in Zonisamide is generally stable but can undergo hydrolysis under extreme pH and temperature conditions.

  • Aminoguanidine Group (Analogue 3): This group is highly basic and nucleophilic, making Pimagedine prone to reactions with carbonyl compounds and susceptible to oxidative degradation.[7]

Experimental Design for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the stability-indicating nature of analytical methods.[5][13] The following protocols are designed to subject THBICA and its analogues to a range of stress conditions as mandated by regulatory guidelines.[3][14]

The primary analytical technique for monitoring these studies is a Stability-Indicating High-Performance Liquid Chromatography (HPLC) method . A validated HPLC method ensures that the parent drug peak is well-resolved from any degradants, allowing for accurate quantification.[12][15][16]

Caption: Potential degradation pathway for THBICA under basic conditions.

Discussion and Implications for Drug Development

The stability profile of THBICA is promising but highlights key areas for consideration during development:

  • Formulation Strategy: The instability in basic conditions suggests that formulations should maintain a neutral to acidic pH. The use of buffering agents would be critical. For liquid formulations, protection from high temperatures would be necessary to prevent decarboxylation.

  • Packaging and Storage: While THBICA appears photostable, its thermal sensitivity indicates that it should be stored in a controlled environment, avoiding high temperatures. Standard packaging would likely suffice given its low oxidative sensitivity.

  • Comparison to Analogues: The superior stability of Zonisamide demonstrates that modifications to the benzisoxazole core can significantly enhance robustness. If the stability of THBICA proves to be a roadblock, medicinal chemists could explore substitutions on the tetrahydrobenzo ring or modification of the carboxylic acid group to improve its profile. The high reactivity of Pimagedine serves as a cautionary example of an unstable lead compound that faced development challenges. [7]

Conclusion

This guide outlines a systematic approach to benchmarking the stability of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. Through forced degradation studies, we can predict that THBICA possesses a generally stable profile, with specific liabilities under basic and thermal stress. It is markedly more stable than the highly reactive Pimagedine and shows improved resistance to base-catalyzed degradation compared to its fully aromatic analogue. However, it does not match the exceptional stability of the marketed drug Zonisamide. These insights are crucial for researchers and drug developers, providing a clear path for navigating the challenges of formulation, defining storage conditions, and guiding the chemical optimization of this promising class of compounds.

References

  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Retrieved from [Link]

  • Various Authors. (2024). The synthesis of 2,1-benzisoxazole derivatives 3a–o and the bis-condensation product 5. ResearchGate. Retrieved from [Link]

  • Rao, K. V., & Hollenberg, P. F. (2006). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • LGC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC Limited. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Wikipedia. (n.d.). Pimagedine. Retrieved from [Link]

  • BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Aminoguanidine. Retrieved from [Link]

  • ACS Publications. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Molbase. (n.d.). aminoguanidine|79-17-4. Retrieved from [Link]

  • MDPI. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Retrieved from [Link]

  • International Journal of Research and Review. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Development of validated stability-indicating assay methods—critical review. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

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The Therapeutic Landscape of Substituted Benzisoxazoles: A Comparative Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzisoxazole scaffold, a privileged heterocyclic structure, has firmly established its significance in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1][2][3] Its unique physicochemical properties and versatile substitution patterns have enabled the development of drugs targeting a wide range of biological pathways, leading to treatments for central nervous system (CNS) disorders, cancer, and inflammatory conditions.[1][4] This guide provides a comparative analysis of the therapeutic potential of substituted benzisoxazoles, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Benzisoxazole Core: A Gateway to Diverse Pharmacological Activity

The 1,2-benzisoxazole ring system, an aromatic structure formed by the fusion of a benzene and an isoxazole ring, provides a rigid framework amenable to functionalization at various positions.[5] This structural versatility is key to its broad spectrum of biological activities, as different substituents can modulate the molecule's affinity and selectivity for various biological targets.[1][6]

The primary focus of therapeutic development has been on substitutions at the 3-position of the benzisoxazole ring, often featuring a linker connected to a basic amine-containing moiety. This general structure is a hallmark of many successful antipsychotic drugs.[7] However, modifications at other positions, such as the 5, 6, and 7-positions of the benzene ring, also play a crucial role in fine-tuning the pharmacological profile, influencing factors like receptor binding affinity, metabolic stability, and side-effect profiles.[1][8]

Comparative Analysis of Therapeutic Applications

The therapeutic utility of substituted benzisoxazoles is most prominently demonstrated in three key areas: antipsychotic, anticonvulsant, and anticancer applications.

Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

Substituted benzisoxazoles are a cornerstone of atypical antipsychotic drug development.[7][9] These agents typically exhibit a multi-receptor binding profile, with potent antagonism at dopamine D2 and serotonin 5-HT2A receptors being a key characteristic.[7][9]

Case Studies: Risperidone vs. Paliperidone

A compelling comparison can be drawn between risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). While structurally very similar, the addition of a single hydroxyl group in paliperidone leads to distinct pharmacological properties.[10][11]

FeatureRisperidonePaliperidone (9-Hydroxyrisperidone)
Primary Mechanism Potent D2 and 5-HT2A receptor antagonist[7][11]Potent D2 and 5-HT2A receptor antagonist[7][11]
Receptor Binding Higher affinity for 5-HT2A over D2 receptors[11]Similar high affinity for D2 and 5-HT2A receptors[11]
Metabolism Extensively metabolized in the liver to paliperidone[11]Less extensive metabolism, primarily excreted unchanged[11]
Clinical Implications Efficacious for positive and negative symptoms of schizophrenia[7][9]Similar efficacy to risperidone with a potentially more predictable pharmacokinetic profile[11]

The therapeutic efficacy of these drugs is attributed to the balanced antagonism of D2 and 5-HT2A receptors, which is believed to alleviate the positive symptoms of schizophrenia with a lower propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics.[7] Newer benzisoxazole derivatives are being developed with multi-target approaches, aiming for improved efficacy and a more favorable side-effect profile by modulating other receptors like 5-HT1A and adrenergic receptors.[1][12]

Signaling Pathway of Atypical Antipsychotics

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Therapeutic_Effect Therapeutic Effect (Reduced Psychosis) D2R->Therapeutic_Effect Modulates EPS Extrapyramidal Side Effects D2R->EPS Contributes to HT2AR->Therapeutic_Effect Modulates Benzisoxazole Substituted Benzisoxazole (e.g., Risperidone) Benzisoxazole->D2R Antagonizes Benzisoxazole->HT2AR Antagonizes cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Evaluation Patch_Clamp Patch-Clamp Electrophysiology (Ion Channel Blockade) MES Maximal Electroshock Seizure (MES) Test Patch_Clamp->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Patch_Clamp->scPTZ Kindling Kindling Model of Epilepsy Patch_Clamp->Kindling ED50 Determination of ED50 (Effective Dose) MES->ED50 Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) MES->Neurotoxicity scPTZ->ED50 scPTZ->Neurotoxicity Kindling->ED50 Therapeutic_Index Calculation of Therapeutic Index ED50->Therapeutic_Index Neurotoxicity->Therapeutic_Index Synthesis Synthesis of Benzisoxazole Derivatives Synthesis->Patch_Clamp

Caption: A typical workflow for the preclinical evaluation of anticonvulsant benzisoxazoles.

Anticancer Potential: A Burgeoning Field of Research

More recently, the anticancer properties of substituted benzisoxazoles have garnered significant attention. [2][6][13]These compounds have demonstrated efficacy against various cancer cell lines through diverse mechanisms.

  • Targeting Key Enzymes: Some benzisoxazole derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and vascular endothelial growth factor receptor-2 (VEGFR-2). [4][13]* Inducing Apoptosis: Several novel benzisoxazole-benzamide conjugates have been found to induce apoptosis in cancer cells and inhibit the expression of anti-apoptotic proteins like Bcl-2. [4]* Structure-Activity Insights: Studies have indicated that substitutions on the benzisoxazole ring, such as a 5-chloro group, can enhance cytotoxic activity against cancer cell lines. [4] The development of benzisoxazole-based anticancer agents is an active area of research, with ongoing efforts to optimize their potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Therapeutic Evaluation

The following are representative experimental protocols for assessing the therapeutic potential of novel substituted benzisoxazoles.

In Vitro Receptor Binding Assay (for Antipsychotic Potential)

Objective: To determine the binding affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human D2 or 5-HT2A receptor.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Maximal Electroshock Seizure (MES) Test (for Anticonvulsant Activity)

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Methodology:

  • Animal Preparation: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

  • Electrical Stimulation: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 (the dose that protects 50% of the animals).

MTT Assay for Cell Viability (for Anticancer Activity)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells, HCT-116 colon cancer cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The therapeutic potential of substituted benzisoxazoles is vast and continues to expand. Future research will likely focus on:

  • Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets to achieve synergistic therapeutic effects and improved side-effect profiles. [1]* Novel Scaffolds and Substitutions: Exploring new substitution patterns and bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties. [2]* Personalized Medicine: Identifying biomarkers that can predict patient response to specific benzisoxazole-based therapies.

References

  • IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review.
  • PubMed. (2015).
  • PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • International Journal of Pharma Sciences and Research. (2014).
  • ResearchGate. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • PubMed. Effects of 3-sulfamoylmethyl-1,2-benzisoxazole (AD-810)
  • PubMed. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology.
  • Semantic Scholar.
  • PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • PubMed. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile.
  • PubMed. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities.
  • Wikipedia. Benzisoxazole.
  • Taylor & Francis Online. Benzisoxazole – Knowledge and References.
  • PubMed. (2013). Signalling profile differences: paliperidone versus risperidone.
  • PMC - PubMed Central. Comparative Pharmacology of Risperidone and Paliperidone.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical waste management and authoritative safety data.

Hazard Assessment: Understanding the Compound

Table 1: Hazard Profile

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2] |

The presence of the carboxylic acid functional group also implies corrosive properties, particularly in aqueous solutions. Therefore, this compound must be treated as a hazardous chemical requiring specialized disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, stringent adherence to PPE is mandatory when handling 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid in any form, including waste.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or goggles[1]. Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact that can cause irritation[1]. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat. Protects skin and personal clothing from contamination[1].

| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation. |

Waste Collection and Storage: The Core Protocol

The fundamental principle of hazardous waste management is segregation. Never mix incompatible waste streams[4]. Due to its acidic nature, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid waste must not be mixed with bases, oxidizing agents, or reactive metals[5][6].

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container:

    • Select a container compatible with acidic and organic solids. A high-density polyethylene (HDPE) or glass container is recommended[5].

    • Ensure the container is in good condition, with a secure, leak-proof lid[7].

    • The container should be used exclusively for this waste stream to prevent inadvertent mixing.

  • Properly Label the Container:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid" (no formulas or abbreviations)[4][7].

    • List all associated hazards: "Toxic," "Irritant," "Corrosive (Acid)"[4].

    • If the waste is a mixture (e.g., dissolved in a solvent for transfer), list all components and their approximate percentages[7].

  • Accumulate Waste Safely:

    • Store the designated waste container in a Satellite Accumulation Area (SAA) . This is a designated area within the lab, at or near the point of waste generation, such as a marked section of a fume hood or a secondary containment bin on a benchtop[4][8].

    • Keep the waste container securely closed at all times, except when adding waste[7][8].

    • Store the container within a secondary containment bin to mitigate risks from potential leaks or spills[7].

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential for laboratory safety.

Small Spill Cleanup:
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper PPE: Don all PPE as listed in Table 2.

  • Contain the Spill: For a solid, gently sweep up the material to avoid creating dust. Use absorbent pads for solutions[1][9].

  • Collect the Waste: Place the spilled material and any contaminated cleaning materials (e.g., wipes, absorbent pads) into your designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water[1][10]. All cleaning materials must be disposed of as hazardous waste.

Equipment and Glassware Decontamination:

Any equipment or glassware that comes into contact with the compound must be decontaminated.

  • Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., ethanol). This first rinseate is considered hazardous and must be collected in the designated hazardous waste container[7].

  • Thorough Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.

Disposal Pathway Decision Tree

The proper routing of waste is critical for safety and compliance. This workflow outlines the decision process for handling waste streams associated with 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Generated (4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid) waste_solid Solid Compound (Pure or Mixture) start->waste_solid waste_contaminated Contaminated Materials (Gloves, Wipes, TLC Plates) start->waste_contaminated waste_container Empty Stock Container start->waste_container action_collect_solid Collect in labeled, compatible hazardous waste container. waste_solid->action_collect_solid action_collect_contaminated Place in solid hazardous waste container. waste_contaminated->action_collect_contaminated action_rinse Triple rinse with a suitable solvent (e.g., ethanol). waste_container->action_rinse end_point Store in SAA. Contact EHS for Pickup. action_collect_solid->end_point action_collect_contaminated->end_point action_collect_rinse Collect first rinseate as liquid hazardous waste. action_rinse->action_collect_rinse action_dispose_container Deface label. Dispose of rinsed container in appropriate lab glass/plastic waste. action_rinse->action_dispose_container After collecting rinseate action_collect_rinse->end_point

Caption: Decision workflow for segregating and managing different waste streams.

Final Disposal: The Role of Environmental Health & Safety (EHS)

Under no circumstances should 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid or its solutions be disposed of down the drain or in the regular trash[7][11][12]. This is considered a hazardous waste and must be managed by professionals.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup[7][8].

  • Compliance: Follow all institutional and local regulations for waste pickup and handover. EHS is responsible for ensuring the waste is transported to a licensed facility for final treatment and disposal in a safe and environmentally sound manner[8].

By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also upholding their responsibility to environmental stewardship.

References

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Comprehensive Safety and Handling Guide for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS No. 261350-47-4). As a compound frequently utilized in medicinal chemistry and drug development, a thorough understanding of its hazard profile is critical to ensure the safety of all laboratory personnel.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard procedural lists.

Hazard Analysis: Understanding the Risks

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a solid organic compound. While specific toxicological data for this exact molecule is limited, its structural motifs—an isoxazole ring and a carboxylic acid group—and data from close isomers provide a solid basis for a comprehensive risk assessment.

The primary hazards associated with this compound and its analogs are categorized under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2][3]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [2][3]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [2][3]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.[3] The causality is clear: the acidic nature of the carboxylic group and the reactive potential of the heterocyclic isoxazole ring system contribute to its irritant properties.

Hazard ClassificationGHS Hazard StatementPotential Routes of Exposure
Acute toxicity, Oral (Cat. 4)H302: Harmful if swallowedIngestion
Skin Irritation (Cat. 2)H315: Causes skin irritationSkin Contact
Eye Irritation (Cat. 2A)H319: Causes serious eye irritationEye Contact
STOT - Single Exposure (Cat. 3)H335: May cause respiratory irritationInhalation of dust

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to create effective barriers against the specific hazards identified. For 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, the following PPE is mandatory.

Primary Engineering Control: The Fume Hood

All handling of solid 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid and its solutions must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable as it mitigates the risk of inhaling dust particles, which can cause respiratory irritation.[3]

Foundational PPE: Body and Extremities
  • Eye and Face Protection : Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards are required at all times.[5] When there is a significant risk of splashing (e.g., during bulk transfers or reactions), a full-face shield must be worn in addition to safety goggles.[6] This dual protection is critical to prevent serious eye damage.[6]

  • Skin and Body Protection : A full-length laboratory coat, buttoned completely, is the minimum requirement.[7] For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory; shorts and sandals are strictly prohibited.[7]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] Always wash hands thoroughly after removing gloves.[5]

Respiratory Protection

Under standard laboratory conditions within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls are not available or in the event of a large spill where dust may be generated, a NIOSH-approved N95 respirator or higher is necessary to prevent respiratory tract irritation.[3][6]

Operational Workflow: A Step-by-Step Guide

Adherence to a systematic workflow minimizes the potential for error and exposure. The following protocol outlines the safe handling of the compound from receipt to use.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Don PPE Correctly (Coat, Goggles, Gloves) prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 Proceed to Hood handle2 Weigh Compound (Use anti-static weigh boat) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces (e.g., with 70% Ethanol) handle3->clean1 Experiment Complete clean2 Segregate Waste (Solid vs. Liquid) clean1->clean2 clean3 Doff PPE in Correct Order (Gloves, Goggles, Coat) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Step-by-Step Protocol
  • Preparation :

    • Confirm that the chemical fume hood has been certified within the last year.

    • Gather all necessary PPE: lab coat, chemical safety goggles, and appropriate gloves.

    • Don PPE in the following order: lab coat, then safety goggles, then gloves.

  • Handling in Fume Hood :

    • Transport the sealed container of the compound to the fume hood.

    • Perform all manipulations, including weighing and transferring the solid, deep within the fume hood to contain any dust.

    • Use a spatula for transfers. Avoid creating dust by gently scooping the material.

    • Immediately close the container after use.

  • Post-Handling :

    • After completing the experimental work, decontaminate the work surface within the fume hood.

    • Wipe down any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as solid chemical waste.

Disposal Plan: Managing Contaminated Materials

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Chemical Waste
  • Solid Waste : Unused or waste 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves), must be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste : Solutions containing the compound should be collected in a labeled, sealed container for liquid halogenated or non-halogenated waste, as appropriate for the solvents used.

  • Disposal Method : All chemical waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or drains. [3][5]

Contaminated PPE
  • Gloves : Disposable gloves should be removed immediately after handling the compound and disposed of as solid chemical waste.

  • Lab Coats : If a lab coat becomes contaminated, it must be removed immediately and professionally laundered or disposed of as hazardous waste, depending on the severity of the contamination.

  • Packaging : Empty containers should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected as liquid chemical waste. Once decontaminated, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or as advised by local regulations.[5]

Waste Segregation Flowchart

G cluster_waste cluster_disposal Compound 4,5,6,7-Tetrahydro-2,1- benzisoxazole-3-carboxylic acid Solid Contaminated Solids (Gloves, Wipes, Weigh Boats) Compound->Solid Liquid Contaminated Liquids (Solutions, Rinsate) Compound->Liquid Empty Empty Stock Container Compound->Empty SolidWasteBin Labeled Solid Hazardous Waste Solid->SolidWasteBin LiquidWasteBin Labeled Liquid Hazardous Waste Liquid->LiquidWasteBin Rinse Triple-Rinse with Appropriate Solvent Empty->Rinse Rinse->LiquidWasteBin Collect Rinsate Puncture Puncture Container Rinse->Puncture RegularTrash Sanitary Landfill Puncture->RegularTrash

Caption: Waste segregation and disposal pathway for the target compound.

By implementing these rigorous safety, handling, and disposal protocols, you build a self-validating system of safety that protects researchers and ensures compliance with institutional and regulatory standards.

References

  • Benchchem.
  • SAFETY DATA SHEET for 4,5,6,7-tetrahydro-3H-benzimidazole-5.-carboxylic acid,hydrochloride.
  • Sigma-Aldrich. 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
  • Chemical label for 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid.
  • MedChemExpress. 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid-SDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.